Product packaging for Phenazine-1-carbaldehyde(Cat. No.:CAS No. 1082-80-0)

Phenazine-1-carbaldehyde

Cat. No.: B15497610
CAS No.: 1082-80-0
M. Wt: 208.21 g/mol
InChI Key: GRDYUWLUJYJVRO-UHFFFAOYSA-N
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Description

Phenazine-1-carbaldehyde (CAS 1082-80-0) is an organic compound with the molecular formula C₁₃H₈N₂O and a molecular weight of 208.22 g/mol [ ]. It serves as a versatile chemical building block and key intermediate in synthetic organic chemistry and medicinal chemistry research. This compound is structurally related to Phenazine-1-carboxylic acid (PCA), a well-studied natural product with demonstrated biological activities [ ]. As a carbaldehyde, it provides a reactive site for further chemical modifications, making it valuable for the synthesis of more complex molecules. Researchers have utilized similar phenazine cores to develop compounds with significant antifungal properties against agricultural pathogens like Rhizoctonia solani , which causes sheath blight in rice and other crops [ ]. Furthermore, phenazine derivatives have shown promise in pharmaceutical research, particularly in anticancer studies, where some synthesized hydrazone compounds have exhibited potent cytotoxic activity against human cancer cell lines such as HeLa and A549 [ ]. The planar structure of the phenazine ring system is of continued interest in bioinorganic chemistry and for the development of novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N2O B15497610 Phenazine-1-carbaldehyde CAS No. 1082-80-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1082-80-0

Molecular Formula

C13H8N2O

Molecular Weight

208.21 g/mol

IUPAC Name

phenazine-1-carbaldehyde

InChI

InChI=1S/C13H8N2O/c16-8-9-4-3-7-12-13(9)15-11-6-2-1-5-10(11)14-12/h1-8H

InChI Key

GRDYUWLUJYJVRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C=O

Origin of Product

United States

Foundational & Exploratory

Unveiling Phenazine-1-Carbaldehyde: A Technical Guide to Its Discovery and Isolation from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazine-1-carbaldehyde, a nitrogen-containing heterocyclic compound, belongs to the diverse family of phenazines, which are predominantly synthesized by bacteria and are known for their wide array of biological activities. While its close relative, phenazine-1-carboxylic acid (PCA), has been extensively studied, specific information on the natural discovery and isolation of this compound is less abundant in scientific literature. This guide provides a comprehensive overview of the available knowledge, focusing on the broader context of phenazine discovery and detailing the established methodologies for isolation and characterization that are directly applicable to this specific aldehyde derivative.

Discovery and Natural Occurrences

Phenazines are primarily secondary metabolites produced by a variety of soil and marine bacteria, most notably from the genera Pseudomonas and Streptomyces.[1][2][3] The initial discovery of phenazine compounds dates back to the isolation of pyocyanin from Pseudomonas aeruginosa.[1][2] While phenazine-1-carboxylic acid (PCA) is a well-documented natural product from numerous bacterial strains, this compound is not as commonly reported as a final metabolic product. It is often considered a potential intermediate in the biosynthesis of other phenazine derivatives or a synthetic analogue.

Table 1: Key Natural Sources of the Precursor, Phenazine-1-Carboxylic Acid

Microbial SourceEnvironmentNotable Characteristics
Pseudomonas aeruginosaUbiquitous in soil and water; opportunistic pathogenProduces a variety of phenazines, including PCA.
Pseudomonas chlororaphisSoil, plant-rhizosphereKnown for its biocontrol properties against plant pathogens, largely attributed to PCA production.[4][5][6][7]
Pseudomonas aureofaciensSoilA known producer of PCA.[8]
Streptomyces spp.Soil and marine sedimentsA rich source of diverse secondary metabolites, including phenazines.[5][9]

Given the structural similarity, the isolation of this compound would likely be from similar microbial sources, potentially as a minor component alongside more abundant phenazines like PCA.

Biosynthesis Pathway

The core structure of phenazines is derived from the shikimate pathway, starting from chorismic acid.[4][6][10] A conserved gene cluster, phzABCDEFG, is responsible for the enzymatic conversion of chorismic acid to phenazine-1,6-dicarboxylic acid (PDC) and subsequently to PCA.[4][7] It is plausible that this compound could be an intermediate in the modification of the carboxylic acid group of PCA into other functional groups.

G Shikimate Pathway Shikimate Pathway Chorismic Acid Chorismic Acid Shikimate Pathway->Chorismic Acid phzABCDEFG enzymes phzABCDEFG enzymes Chorismic Acid->phzABCDEFG enzymes Phenazine-1-Carboxylic Acid (PCA) Phenazine-1-Carboxylic Acid (PCA) phzABCDEFG enzymes->Phenazine-1-Carboxylic Acid (PCA) This compound This compound Phenazine-1-Carboxylic Acid (PCA)->this compound Hypothetical Reduction Other Phenazine Derivatives Other Phenazine Derivatives This compound->Other Phenazine Derivatives Further Modification

Caption: Hypothetical position of this compound in the phenazine biosynthetic pathway.

Experimental Protocols: A Roadmap for Isolation and Purification

The methodologies for isolating and purifying this compound would closely follow the established protocols for PCA and other phenazine derivatives.

Cultivation of Producer Microorganisms

Successful isolation begins with optimizing the culture conditions to maximize the production of the target compound.

  • Microbial Strains : Strains of Pseudomonas or Streptomyces known for phenazine production would be the primary candidates.

  • Culture Media : A nutrient-rich medium is typically used. A common example includes components like sucrose, potassium nitrate, phosphates, and yeast extract.[8] King's Medium B is also frequently employed for Pseudomonas cultivation.[11]

  • Incubation : Cultures are generally incubated at 28-30°C for 3-7 days with continuous agitation to ensure proper aeration.[1][11]

Extraction from Culture Broth

Phenazines are typically extracted from the culture supernatant using organic solvents.

  • Acidification : The pH of the cell-free supernatant is adjusted to ~2-3 with an acid like HCl or acetic acid. This step is crucial for protonating acidic phenazines, increasing their solubility in organic solvents.[8][12]

  • Solvent Partitioning : The acidified supernatant is then extracted one or more times with an equal volume of an organic solvent such as ethyl acetate or chloroform in a separatory funnel.[8][12]

  • Concentration : The organic phases are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield a crude extract.

G Bacterial Culture Bacterial Culture Centrifugation Centrifugation Bacterial Culture->Centrifugation Cell-free Supernatant Cell-free Supernatant Centrifugation->Cell-free Supernatant Acidification (pH 2-3) Acidification (pH 2-3) Cell-free Supernatant->Acidification (pH 2-3) Solvent Extraction Solvent Extraction Acidification (pH 2-3)->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract

Caption: Workflow for the extraction of phenazines from bacterial culture.

Purification Techniques

The crude extract, containing a mixture of metabolites, requires further purification to isolate this compound.

  • Thin-Layer Chromatography (TLC) : TLC is an effective initial step for separating components of the crude extract and identifying fractions of interest. A common solvent system is a mixture of ethyl acetate and chloroform.[13][14]

  • Column Chromatography : For preparative scale purification, silica gel column chromatography is the method of choice. The crude extract is loaded onto the column and eluted with a solvent gradient of increasing polarity.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is indispensable for the final purification and quantification. A C18 reverse-phase column is typically used with a mobile phase gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.[4][12] Detection is commonly performed using a UV-Vis detector, with phenazines exhibiting characteristic absorbance maxima around 250 nm and 365 nm.[13]

Structural Elucidation

Once a pure compound is isolated, its chemical structure is confirmed using a combination of spectroscopic methods.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry provides the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D NMR spectroscopy are used to determine the precise arrangement of atoms within the molecule.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy : These techniques provide information about the functional groups present and the electronic structure of the compound. The UV-Vis spectrum of phenazines is characteristic, with major peaks in the ranges of 250-280 nm and 360-370 nm.[13]

Quantitative Data on Phenazine Production

Table 2: Reported Production Titers of Phenazine-1-Carboxylic Acid

Producing StrainFermentation MethodReported YieldReference(s)
Pseudomonas putidaShake Flask40 µg/mL[13]
Pseudomonas chlororaphis (Wild Type)Shake Flask230 mg/L[4][6]
Pseudomonas chlororaphis (Engineered)Fed-batch Fermentation10.65 g/L[4][6]
Pseudomonas chlororaphis GP72Fermentation Culture10-250 µg/mL[11][15]

Biological Activity and Signaling Pathways

The biological activity of this compound is not as extensively studied as that of PCA. However, like other phenazines, it is expected to be a redox-active compound with potential antimicrobial and signaling properties.

  • Antimicrobial Action : Phenazines are known to generate reactive oxygen species (ROS), which can lead to broad-spectrum antimicrobial activity.[7][16]

  • Iron Acquisition : Some phenazines, like PCA, can facilitate the reduction of ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺), thereby playing a role in iron acquisition and biofilm formation.[17]

  • Quorum Sensing : The production of phenazines in Pseudomonas is often under the control of quorum sensing, a cell-density dependent regulatory system.

G This compound This compound Redox Cycling Redox Cycling This compound->Redox Cycling Reactive Oxygen Species (ROS) Production Reactive Oxygen Species (ROS) Production Redox Cycling->Reactive Oxygen Species (ROS) Production Cellular Signaling Cellular Signaling Redox Cycling->Cellular Signaling Antimicrobial Activity Antimicrobial Activity Reactive Oxygen Species (ROS) Production->Antimicrobial Activity

Caption: Postulated mechanism of action and signaling for this compound.

References

An In-depth Technical Guide to the Biosynthesis of Phenazine-1-Carboxylic Acid and its Derivatives in Pseudomonas Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably Pseudomonas species. These redox-active secondary metabolites exhibit a broad spectrum of biological activities, including antimicrobial, anti-cancer, and biocontrol properties. Phenazine-1-carboxylic acid (PCA) is the foundational precursor for the biosynthesis of a diverse array of phenazine derivatives. This technical guide provides a comprehensive overview of the core biosynthesis pathway of PCA in Pseudomonas, detailing the genetic and enzymatic machinery involved. While the biosynthesis of many PCA derivatives is well-characterized, the specific pathway leading to phenazine-1-carbaldehyde in Pseudomonas remains largely unelucidated in current scientific literature. This document summarizes the established pathways, presents quantitative data on phenazine production, and provides detailed experimental protocols for the study of phenazine biosynthesis.

Introduction

Phenazines are pigmented secondary metabolites that play a crucial role in the ecological fitness and pathogenicity of Pseudomonas species.[1] Their biological activities are attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species. Phenazine-1-carboxylic acid (PCA) is the central molecule from which a variety of other phenazines are derived, including pyocyanin, 2-hydroxyphenazine, and phenazine-1-carboxamide.[1] The focus of this guide is the biosynthesis of these compounds, with a particular interest in this compound. It is important to note, however, that the enzymatic conversion of PCA to this compound in Pseudomonas is not well-documented.

The Core Biosynthesis Pathway of Phenazine-1-Carboxylic Acid (PCA)

The biosynthesis of PCA from chorismic acid is a conserved pathway in phenazine-producing Pseudomonas species and is encoded by the core phz gene cluster, phzABCDEFG.[2] Some Pseudomonas species, such as P. aeruginosa, possess two homologous operons, designated phz1 and phz2.[1]

The pathway begins with the conversion of chorismic acid, a key intermediate in the shikimate pathway. The initial steps are catalyzed by the enzymes PhzE, PhzD, and PhzF, which transform chorismic acid into trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).[3] The subsequent dimerization and modification of DHHA, involving the remaining Phz enzymes, leads to the formation of PCA. PhzG, a flavin-dependent oxidase, is essential for the final steps of PCA synthesis.[4] The PhzA and PhzB proteins are highly homologous and are thought to be involved in stabilizing the multi-enzyme complex.[4]

Phenazine_Biosynthesis Chorismic_acid Chorismic Acid ADIC 2-amino-2-deoxyisochorismic acid (ADIC) Chorismic_acid->ADIC PhzE DHHA trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) ADIC->DHHA PhzD PCA Phenazine-1-carboxylic acid (PCA) DHHA->PCA PhzF, PhzA, PhzB, PhzG Phenazine_derivatives Other Phenazine Derivatives (Pyocyanin, 1-Hydroxyphenazine, etc.) PCA->Phenazine_derivatives PhzM, PhzS, PhzH, PhzO Phenazine_1_carbaldehyde This compound (Hypothetical) PCA->Phenazine_1_carbaldehyde Putative Carboxylate Reductase (Uncharacterized in Pseudomonas)

Fig. 1: Biosynthesis pathway of PCA and its derivatives.

Biosynthesis of this compound: A Knowledge Gap

Extensive literature review reveals a notable absence of information regarding the specific enzymatic step that converts PCA to this compound in Pseudomonas species. While some bacteria, like certain Streptomyces species, are known to produce phenazine aldehydes, the homologous pathway in Pseudomonas has not been identified.[5]

Hypothetically, this conversion would involve the reduction of a carboxylic acid to an aldehyde, a reaction catalyzed by a carboxylate reductase. These enzymes are known in other bacterial secondary metabolite pathways. Such an enzyme would likely require ATP and NADPH as cofactors. Further research, including genome mining for putative carboxylate reductase genes within or associated with the phz cluster, and subsequent biochemical characterization, is necessary to elucidate this potential pathway in Pseudomonas.

Quantitative Data on Phenazine Production

The yield of phenazine compounds can vary significantly depending on the Pseudomonas strain, culture conditions, and genetic modifications. The following tables summarize reported production titers of PCA and other phenazines in various Pseudomonas species.

Pseudomonas StrainPhenazineProduction Titer (mg/L)Reference
P. chlororaphis Lzh-T5 (wild-type)PCA230[6]
P. chlororaphis Lzh-T5 (engineered)PCA10,653[6]
P. chlororaphis HT66 (engineered)Phenazine-1-carboxamide (PCN)>9,000[7]
Pseudomonas sp. M18 (engineered)PCA6,400[7]
P. aeruginosa PA1201 (engineered)PCA9,800[8]
P. aeruginosa PA1201 (wild-type)PCA180[8]

Table 1: Production titers of phenazine-1-carboxylic acid (PCA) and its derivatives in various Pseudomonas strains.

FactorEffect on Phenazine ProductionReference
Oxygen AvailabilityDifferential regulation of phz1 and phz2 operons[9]
Quorum SensingRegulates the expression of phz operons[10]
Iron ConcentrationInfluences biofilm formation and phenazine production[11]
Carbon SourceAffects overall yield[12]
pHOptimal pH for production varies between strains[13]

Table 2: Factors influencing phenazine production in Pseudomonas species.

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of phenazine biosynthesis.

Culture Conditions for Phenazine Production

A common medium for cultivating Pseudomonas for phenazine production is King's B (KB) broth.

  • KB Broth Composition (per liter):

    • Proteose Peptone No. 3: 20 g

    • Glycerol: 10 mL

    • K₂HPO₄: 1.5 g

    • MgSO₄·7H₂O: 1.5 g

  • Culture Conditions: Cultures are typically grown at 28-37°C with shaking (e.g., 200 rpm) for 24-72 hours.[14]

Culture_Workflow Inoculation Inoculate King's B Broth with Pseudomonas strain Incubation Incubate at 28-37°C with shaking (e.g., 200 rpm) for 24-72 hours Inoculation->Incubation Harvest Harvest culture for phenazine extraction Incubation->Harvest

Fig. 2: General workflow for culturing Pseudomonas for phenazine production.
Gene Knockout using Two-Step Allelic Exchange

Creating gene knockouts is crucial for studying the function of the phz genes. A common method is the two-step allelic exchange using a suicide vector like pEX18Tc.[15]

  • Construct the Deletion Vector:

    • Amplify the upstream and downstream flanking regions of the target gene via PCR.

    • Clone these fragments into the suicide vector pEX18Tc, which contains a selectable marker (e.g., tetracycline resistance) and a counter-selectable marker (sacB).

  • First Recombination (Integration):

    • Introduce the deletion vector into the target Pseudomonas strain via conjugation or electroporation.

    • Select for single-crossover mutants on agar plates containing the appropriate antibiotic (e.g., tetracycline).

  • Second Recombination (Excision):

    • Culture the single-crossover mutants in a medium without antibiotic selection.

    • Plate the culture on a medium containing sucrose. The sacB gene confers sucrose sensitivity, so only cells that have lost the vector through a second crossover event will grow.

  • Screen for Deletion Mutants:

    • Screen the sucrose-resistant colonies by PCR to identify the desired deletion mutants.

Extraction and Quantification of Phenazines

Phenazines are typically extracted from the culture supernatant and quantified using High-Performance Liquid Chromatography (HPLC).

  • Extraction:

    • Centrifuge the bacterial culture to pellet the cells.

    • Acidify the supernatant to a low pH (e.g., pH 2) with an acid like HCl.

    • Extract the phenazines from the acidified supernatant with an organic solvent such as ethyl acetate or benzene.[2]

    • Evaporate the organic solvent to dryness and resuspend the phenazine extract in a suitable solvent like methanol.

  • HPLC Analysis:

    • Separate the phenazine compounds on a C18 reverse-phase column.

    • Use a mobile phase gradient, for example, of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) or formic acid.[16]

    • Detect the phenazines using a UV-Vis or photodiode array (PDA) detector at their characteristic absorbance wavelengths (e.g., ~365 nm for PCA).

    • Quantify the phenazines by comparing the peak areas to a standard curve of known concentrations.

Conclusion

The biosynthesis of phenazine-1-carboxylic acid in Pseudomonas species is a well-defined pathway involving the phz gene cluster. This foundational molecule is the precursor to a wide range of bioactive phenazine derivatives. While the synthesis of many of these derivatives is understood, the specific pathway to this compound in Pseudomonas remains an area for future investigation. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of microbiology, natural product chemistry, and drug development who are interested in exploring the fascinating world of phenazines. Further research into the uncharacterized branches of phenazine biosynthesis may uncover novel enzymes and bioactive compounds with significant therapeutic potential.

References

An In-depth Technical Guide to Phenazine-1-carbaldehyde: Structure, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenazine-1-carbaldehyde, a heterocyclic aromatic compound belonging to the phenazine family. This document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. It also outlines a plausible synthetic route based on established methodologies for related phenazine compounds and discusses the known biological activities and mechanisms of action of the broader phenazine class, offering insights into the potential applications of this compound in drug discovery and development.

Chemical Structure and Nomenclature

This compound is a derivative of phenazine, a dibenzo-annulated pyrazine. The core structure consists of a tricyclic system where two benzene rings are fused to a pyrazine ring. In this compound, a carbaldehyde (or formyl) group is substituted at the first position of the phenazine ring.

IUPAC Name: this compound

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₈N₂O
Molecular Weight 208.21 g/mol
Canonical SMILES C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C=O
InChI Key GRDYUWLUJYJVRO-UHFFFAOYSA-N
CAS Number 1082-80-0

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from the synthesis of Phenazine-1-carboxylic acid (PCA), followed by the reduction of the carboxylic acid to an aldehyde.

Synthesis_Pathway cluster_0 Step 1: Synthesis of PCA cluster_1 Step 2: Reduction Aniline Aniline Intermediate1 Intermediate Aniline->Intermediate1 Jourdan-Ullmann Coupling BromoNitroBenzoicAcid 2-bromo-3-nitro-benzoic acid BromoNitroBenzoicAcid->Intermediate1 PCA Phenazine-1-carboxylic acid (PCA) P1C This compound PCA->P1C Reduction (e.g., via acyl chloride and catalytic hydrogenation) Intermediate1->PCA Reductive Cyclization

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol for the Synthesis of Phenazine-1-carboxylic acid (PCA)

This protocol is adapted from the synthesis of PCA derivatives.[1][2]

Materials:

  • Aniline

  • 2-bromo-3-nitro-benzoic acid

  • Anhydrous potassium carbonate

  • Copper(I) iodide

  • N,N-Dimethylformamide (DMF)

  • Sodium borohydride

  • Methanol

  • Hydrochloric acid

Procedure:

  • Jourdan-Ullmann Coupling: In a round-bottom flask, dissolve 2-bromo-3-nitro-benzoic acid and a slight excess of aniline in DMF. Add anhydrous potassium carbonate and a catalytic amount of copper(I) iodide. Heat the mixture under reflux for several hours until the starting materials are consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and pour it into ice-cold water. Acidify with hydrochloric acid to precipitate the crude product. Filter the solid, wash with water, and dry.

  • Reductive Cyclization: Suspend the crude product in methanol. Add sodium borohydride portion-wise at room temperature. Stir the mixture for several hours.

  • Purification: Acidify the reaction mixture with hydrochloric acid to precipitate the crude PCA. Filter the solid, wash with cold methanol, and purify by column chromatography or recrystallization to obtain pure Phenazine-1-carboxylic acid.

Proposed Protocol for the Conversion of PCA to this compound

This is a standard procedure for the reduction of a carboxylic acid to an aldehyde.

Materials:

  • Phenazine-1-carboxylic acid (PCA)

  • Thionyl chloride or oxalyl chloride

  • Palladium on barium sulfate (Rosenmund catalyst)

  • Hydrogen gas

  • Anhydrous toluene or xylene

  • Quinoline-sulfur (catalyst poison)

Procedure:

  • Formation of Acyl Chloride: Convert PCA to its acyl chloride by reacting it with an excess of thionyl chloride or oxalyl chloride in an inert solvent like toluene. The reaction is typically heated gently to drive it to completion. The excess reagent and solvent are removed under reduced pressure.

  • Rosenmund Reduction: Dissolve the crude acyl chloride in anhydrous toluene or xylene. Add the Rosenmund catalyst (palladium on barium sulfate) and a small amount of a catalyst poison (e.g., quinoline-sulfur) to prevent over-reduction to the alcohol.

  • Hydrogenation: Bubble hydrogen gas through the stirred reaction mixture at a controlled temperature. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, filter off the catalyst. Wash the filtrate with a dilute solution of sodium bicarbonate and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting this compound by column chromatography.

Spectroscopic Data of Related Phenazine Derivatives

While specific spectroscopic data for this compound is limited in the available literature, the data for closely related phenazine derivatives can provide a reference for characterization.

Table 2: Spectroscopic Data for Selected Phenazine-1-carboxylic acid Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)HRMS (m/z)Reference
(E)-N′-(pyridine-4-methyl)phenazine-1-carbonyl hydrazide 13.42 (s, 1H, NH), 8.72 (d, J = 6.0 Hz, 2H), 8.62 (s, 1H, N=CH), 8.57–8.47 (d, J = 6.0 Hz, 2H), 8.37–8.32 (d, 2H), 8.14–8.05 (m, 3H), 7.78 (d, J = 6.0 Hz, 2H)161.3, 151.1, 148.5, 143.4, 141.0, 140.2, 136.6, 134.6, 132.3, 131.4, 130.2, 130.0, 128.6, 127.8, 122.6, 119.0, 118.0, 114.1, 56.3[M+H]⁺ Calcd: 328.1102, Found: 328.1198[1]
(E)-N′-(2-hydroxy-3-methoxybenzyl)phenazine-1-carbonyl hydrazide 13.24 (s, 1H, OH), 11.10 (s, 1H, NH), 8.81 (s, 1H, N=CH), 8.63–8.26 (d, J = 12.0 Hz, 4H), 8.19–7.92 (m, 3H), 7.25–7.08 (d, J = 12.0 Hz, 2H), 6.92 (t, J = 12.0 Hz, 1H), 3.85 (s, 3H)161.2, 149.1, 147.8, 147.2, 142.7, 142.5, 141.4, 139.7, 133.6, 132.9, 132.0, 131.7, 130.6, 129.4, 129.1, 121.1, 118.9, 118.6, 113.9, 79.0, 55.7Not Reported[1]

Biological Activity and Potential Signaling Pathways

Phenazine compounds are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties. The mechanism of action for many phenazines, particularly Phenazine-1-carboxylic acid (PCA), has been linked to the generation of reactive oxygen species (ROS) and the inhibition of topoisomerases.

Antifungal and Antimicrobial Activity

PCA, a close analog of this compound, exhibits significant inhibitory effects against a wide range of soil-borne fungal phytopathogens.[3] This activity is attributed to its ability to induce intracellular ROS accumulation in fungal cells, leading to oxidative stress and cell damage.

Antitumor Activity

Several phenazine derivatives have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include:

  • Topoisomerase Inhibition: Phenazine compounds, with their planar structure, can intercalate with DNA, similar to other known antitumor agents, and inhibit the function of topoisomerases, which are crucial for DNA replication and repair.[1]

  • Induction of Reactive Oxygen Species (ROS): Phenazines can undergo redox cycling, leading to the production of superoxide radicals and other ROS, which can induce apoptosis in cancer cells.[1]

Role in Biofilm Formation

Phenazine-1-carboxylic acid has been shown to promote biofilm development in Pseudomonas aeruginosa by facilitating the reduction of ferric iron (Fe(III)) to the more bioavailable ferrous iron (Fe(II)). This process is dependent on the Fe(II) uptake protein, FeoB.

Proposed Signaling Pathway for Phenazine-Induced Cytotoxicity

Based on the known mechanisms of phenazine compounds, a potential signaling pathway for the cytotoxic effects of this compound can be proposed. This pathway highlights the central role of ROS generation and its downstream effects.

Cytotoxicity_Pathway P1C This compound Cell Target Cell (e.g., Fungal or Cancer Cell) P1C->Cell Cellular Uptake ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Cell->ROS Redox Cycling OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis

References

Spectroscopic Profile of Phenazine-1-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazine-1-carbaldehyde is a heterocyclic aromatic compound belonging to the phenazine family. Molecules of this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] A thorough understanding of the spectroscopic characteristics of this compound is crucial for its identification, characterization, and the development of new applications.

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound. While direct experimental data for this specific molecule is limited in the public domain, this guide synthesizes information from closely related and structurally similar phenazine derivatives, particularly phenazine-1-carboxylic acid (PCA), to provide an inferred spectroscopic profile. The experimental protocols detailed herein are generalized from methods employed for the analysis of various phenazine compounds.

Chemical Structure and Formula

IUPAC Name: this compound[3] Molecular Formula: C₁₃H₈N₂O[3] Molecular Weight: 208.21 g/mol [3] CAS Number: 1082-80-0[3]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the analysis of analogous phenazine compounds.

Table 1: UV-Visible Absorption Spectroscopy
Solventλmax (nm)Reference Compound(s)
Methanol~252, ~365Phenazine-1-carboxylic acid[4]
Acetonitrile~293, ~360, ~452, ~570Halogen-substituted dialkoxy phenazines[5]
Toluene~460Phenazine salens[5]

Note: The absorption profile of phenazine derivatives can be influenced by solvent polarity and substitution on the phenazine core.[5][6]

Table 2: Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Reference Compound(s)
C-H (aromatic stretch)~31102H-[7][8]oxazino[2,3-b]phenazin-2-one[7]
C=O (aldehyde stretch)~1700-1725General range for aromatic aldehydes
C=N (stretch)~15102H-[7][8]oxazino[2,3-b]phenazin-2-one[7]
C=C (aromatic stretch)~14902H-[7][8]oxazino[2,3-b]phenazin-2-one[7]
C-N (amine stretch)~1332, ~1313, ~1111, ~1043Phenazine-like compound from P. aeruginosa[9]

Note: The IR spectrum of phenazine itself shows characteristic bands related to the aromatic C-H and C=C stretching and bending vibrations.[10][11]

Table 3: ¹H NMR Spectroscopy
ProtonExpected Chemical Shift (δ, ppm)MultiplicityReference Compound(s)
Aldehyde (-CHO)~9.5-10.5sGeneral range for aromatic aldehydes
Aromatic Protons~7.5-9.0mPhenazine, Phenazine-1-carboxylic acid[12][13]

Note: The exact chemical shifts and coupling constants will depend on the solvent used and the substitution pattern on the phenazine rings. In phenazine, the aromatic protons typically appear as multiplets in the range of 7.6-8.3 ppm.[13]

Table 4: ¹³C NMR Spectroscopy
CarbonExpected Chemical Shift (δ, ppm)Reference Compound(s)
Carbonyl (C=O)~190-200General range for aromatic aldehydes
Aromatic Carbons~120-150Phenazine-1-carboxylic acid derivatives[8][14]

Note: The carbon of the C=N group in a phenazine derivative has been observed around 142 ppm.[7]

Table 5: Mass Spectrometry
IonExpected m/zIonization MethodReference Compound(s)
[M+H]⁺209.07ESI, DARTPhenazine-1-carboxylic acid derivatives[8][14]
M⁺208.06ESIPhenazine-1-carboxylic acid[15][16]

Note: The exact mass of this compound is 208.0637 g/mol .[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of phenazine compounds, based on methodologies reported in the literature.

UV-Visible Absorption Spectroscopy
  • Sample Preparation: A stock solution of the phenazine compound is prepared in a suitable spectroscopic grade solvent (e.g., methanol, acetonitrile, DMSO) at a concentration of approximately 1 mg/mL. A dilution is then made to achieve an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The spectrophotometer is blanked with the solvent used for sample preparation. The absorption spectrum is then recorded over a wavelength range of 200-800 nm. The wavelengths of maximum absorbance (λmax) are determined.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is utilized.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then placed in the beam path, and the spectrum is acquired, typically over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the phenazine compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 600 MHz) is used.

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Standard pulse sequences are used. For ¹H NMR, parameters such as the number of scans, relaxation delay, and spectral width are optimized. For ¹³C NMR, a proton-decoupled sequence is typically used.

Mass Spectrometry
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL). For electrospray ionization (ESI), a small amount of a modifying agent like formic acid may be added to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI, DART) and mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole) is used.

  • Data Acquisition: The sample is introduced into the ion source. The mass spectrum is acquired in either positive or negative ion mode over a relevant m/z range. High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental composition.

Visualizations

Experimental Workflow for Spectroscopic Characterization

Spectroscopic_Workflow start Start: Purified This compound Sample uv_vis UV-Vis Spectroscopy start->uv_vis ir IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (HRMS) start->ms data_analysis Data Analysis and Structure Elucidation uv_vis->data_analysis ir->data_analysis nmr->data_analysis ms->data_analysis report Technical Report Generation data_analysis->report end End: Complete Spectroscopic Profile report->end

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Logical Relationship of Spectroscopic Data

Data_Relationship structure This compound Structure uv_vis Electronic Transitions (UV-Vis) structure->uv_vis determines ir Functional Groups (IR) structure->ir determines nmr Connectivity & Chemical Environment (NMR) structure->nmr determines ms Molecular Weight & Formula (MS) structure->ms determines

Caption: Relationship between molecular structure and the information obtained from different spectroscopic techniques.

References

Potential Biological Activities of Phenazine-1-carbaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazine-1-carbaldehyde, a derivative of the versatile phenazine scaffold, presents a promising starting point for the development of novel therapeutic agents. This technical guide explores the potential biological activities of its derivatives, drawing upon the broader understanding of phenazine chemistry and pharmacology. While direct research on this compound derivatives is emerging, this document extrapolates potential activities from closely related analogues, particularly derivatives of Phenazine-1-carboxylic acid (PCA). This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.

Introduction to the Phenazine Scaffold

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria, most notably from the genus Pseudomonas.[1] These compounds are known for their diverse and potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The planar structure of the phenazine ring allows for intercalation into DNA, and its redox properties contribute to the generation of reactive oxygen species (ROS), both of which are key mechanisms in their biological effects.[4] Phenazine-1-carboxylic acid (PCA) is a well-studied natural phenazine that serves as a precursor for many other phenazine derivatives and has been developed as a commercial fungicide.[5][6] The aldehyde functionality at the 1-position of the phenazine ring in this compound offers a reactive site for the synthesis of a wide array of derivatives, including Schiff bases and hydrazones, which are known to possess significant pharmacological activities.[2][7]

Potential Biological Activities

Based on the activities of analogous phenazine compounds, derivatives of this compound are anticipated to exhibit a range of biological effects.

Anticancer Activity

Phenazine derivatives have demonstrated significant potential as anticancer agents.[4] The proposed mechanisms of action often involve the inhibition of topoisomerases and the induction of oxidative stress, leading to apoptosis and cell cycle arrest.[4]

Schiff Base and Hydrazone Derivatives: The synthesis of Schiff bases and hydrazones from aldehyde-containing precursors is a common strategy in medicinal chemistry to generate compounds with enhanced biological activity.[3][8] For instance, hydrazone derivatives of PCA have shown promising cytotoxic activity against various cancer cell lines.[4][9] It is hypothesized that Schiff base and hydrazone derivatives of this compound could exhibit similar or enhanced anticancer properties.

Antimicrobial and Antifungal Activity

The phenazine scaffold is a well-established pharmacophore for antimicrobial agents.[10] PCA and its derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[5][6] The antimicrobial action is often attributed to the generation of ROS, which can damage cellular components of microorganisms.

Hydrazone Derivatives: Studies on hydrazone derivatives of other heterocyclic aldehydes have reported significant antimicrobial and antifungal activities.[11] The azomethine group (-C=N-) present in Schiff bases and hydrazones is often crucial for their antimicrobial effects.[7] Therefore, derivatives of this compound are strong candidates for the development of new antimicrobial and antifungal drugs.

Quantitative Data on Biological Activities of Phenazine Derivatives

The following tables summarize the reported biological activities of various phenazine derivatives, primarily those derived from Phenazine-1-carboxylic acid, which serve as important reference points for the potential of this compound derivatives.

Table 1: Anticancer Activity of Phenazine Derivatives

Compound ClassDerivativeCell LineIC50 (µM)Reference
Acylhydrazone(E)-N′-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazideHeLa, A549<10[4]
Pyrano[3,2-a]phenazine1c, 1i, 2e, 2lHepG2-[4]
Phthalazine-based Hydrazone13cHCT-1160.64[1][12]
Phthalazine-based Dipeptide12bHCT-1160.32[1][12]
Phthalazine-based Hydrazide9cHCT-1161.58[1][12]

Table 2: Antimicrobial and Antifungal Activity of Phenazine Derivatives

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Phenazine-1-carboxylic acid (PCA)-Acidovorax avenae subsp. citrulli17.44 - 34.87[13]
Phenazine-1-carboxylic acid (PCA)-Bacillus subtilis17.44 - 34.87[13]
Phenazine-1-carboxylic acid (PCA)-Candida albicans17.44 - 34.87[13]
Phenazine-1-carboxylic acid (PCA)-Escherichia coli17.44 - 34.87[13]
Phenazine-1-carboxylic acid (PCA)-Xanthomonas campestris pv. vesicatoria17.44 - 34.87[13]
Phenazine-5,10-dioxide (PDO)-Ralstonia solanacearum62.50[13]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the biological activities of this compound derivatives.

Synthesis of this compound Derivatives (General Scheme)

A general approach to synthesizing Schiff base or hydrazone derivatives involves the condensation reaction between this compound and a primary amine or a hydrazine derivative, respectively.

  • Schiff Base Synthesis: Equimolar amounts of this compound and a selected primary amine are dissolved in a suitable solvent (e.g., ethanol, methanol). A catalytic amount of acid (e.g., glacial acetic acid) is added, and the mixture is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration or evaporation of the solvent, followed by purification using recrystallization or column chromatography.[7]

  • Hydrazone Synthesis: this compound is reacted with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or a carbohydrazide) in a suitable solvent like ethanol. The mixture is typically refluxed for a few hours. The resulting hydrazone often precipitates out of the solution upon cooling and can be collected by filtration and purified by recrystallization.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing

This method provides a qualitative assessment of antimicrobial activity.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension using a sterile swab.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters.

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Serial Dilution: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound in which no visible growth (turbidity) is observed.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a suitable lysis buffer.

  • Protein Quantification: The protein concentration is determined using a method such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., NF-κB p65, Nrf2).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Implicated Signaling Pathways

The biological activities of phenazine derivatives are often mediated through their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer. Some phenazine derivatives may exert their anti-inflammatory and anticancer effects by modulating this pathway.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB Proteasome->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Target Gene Expression (Inflammation, Proliferation, Survival) Phenazine This compound Derivatives Phenazine->IKK Inhibits? Phenazine->Proteasome Inhibits? Phenazine->NFkB_active Inhibits Translocation?

Caption: Potential modulation of the NF-κB signaling pathway by this compound derivatives.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of cytoprotective genes. The antioxidant properties of some phenazines may be mediated through the activation of this pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress / Electrophiles Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Nrf2_active Active Nrf2 Keap1->Nrf2_active Releases Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Proteasome Proteasome Cul3->Proteasome Degradation Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Gene_Expression Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Induces Phenazine This compound Derivatives Phenazine->Keap1 Activates?

Caption: Postulated activation of the Nrf2 antioxidant response pathway by this compound derivatives.

Conclusion and Future Directions

Derivatives of this compound represent a promising, yet underexplored, area for the discovery of new therapeutic agents. Based on the extensive research on analogous phenazine compounds, these derivatives are anticipated to possess significant anticancer, antimicrobial, and anti-inflammatory activities. The synthetic accessibility of Schiff base and hydrazone derivatives from the aldehyde precursor provides a facile route to a diverse chemical library for screening.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. Quantitative structure-activity relationship (QSAR) studies will be crucial in identifying the key structural features required for potent and selective activity. Furthermore, detailed mechanistic studies are necessary to elucidate the precise molecular targets and signaling pathways modulated by these novel compounds. Such efforts will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

An In-depth Technical Guide to the Mechanism of Action for Phenazine Compounds in Bacteria and Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenazine Compounds

Phenazines are a large class of nitrogen-containing heterocyclic aromatic compounds produced by a diverse range of bacteria, including species of Pseudomonas, Streptomyces, and Burkholderia.[1] These secondary metabolites are known for their vibrant colors and, more importantly, their broad-spectrum antimicrobial activities. While over 100 different phenazine derivatives have been identified from natural sources, thousands more have been synthesized for various applications, including in agriculture and medicine.[1] The biological activity of phenazines is intimately linked to their ability to undergo redox cycling, which is a central theme in their mechanism of action against both bacteria and fungi. This guide provides a detailed technical overview of the core mechanisms by which phenazine compounds exert their antimicrobial effects.

Core Mechanisms of Action in Bacteria

Phenazine compounds employ a multi-pronged approach to inhibit bacterial growth and survival. The principal mechanisms include the generation of reactive oxygen species (ROS) through redox cycling, interference with DNA and essential enzymes, disruption of cellular respiration, and modulation of bacterial communication and community behaviors like biofilm formation.

Redox Cycling and Generation of Reactive Oxygen Species (ROS)

The most widely recognized mechanism of action for phenazines is their ability to act as electron shuttles, leading to the production of ROS.[1] Phenazines can accept electrons from cellular reducing agents, such as NADH and NADPH, and subsequently transfer these electrons to molecular oxygen (O₂). This process generates superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which are highly reactive and can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. This induction of oxidative stress is a primary contributor to the bactericidal effects of many phenazines.

DNA Intercalation and Damage

Certain phenazine derivatives have been shown to interact directly with bacterial DNA. This interaction can occur through intercalation, where the planar phenazine molecule inserts itself between the base pairs of the DNA double helix. This can disrupt DNA replication and transcription, leading to impaired cellular function and eventually cell death. Pyocyanin, a well-known phenazine produced by Pseudomonas aeruginosa, has been demonstrated to bind to the deoxyribose-phosphate backbone of DNA and intercalate with the nitrogenous base pairs.

Enzyme Inhibition

Phenazines can inhibit the function of essential bacterial enzymes. A significant target is topoisomerase IV, a crucial enzyme for DNA replication in Gram-positive bacteria.[2][3] By binding to and inhibiting topoisomerase IV, phenazines prevent the decatenation of daughter chromosomes following replication, leading to DNA damage and triggering the SOS response pathway, which ultimately results in cell death.[4][2] This mechanism highlights a specific vulnerability of Gram-positive bacteria to certain phenazine compounds.[2]

Disruption of Cellular Respiration

Phenazines can uncouple oxidative phosphorylation by shunting electrons from the endogenous respiratory pathway.[1] This disruption of the electron transport chain interferes with the generation of ATP, the primary energy currency of the cell, leading to a bioenergetic crisis and cell death.

Impact on Biofilm Formation

Phenazines have a complex and sometimes contradictory role in biofilm formation. They can influence biofilm architecture and development.[1] For instance, phenazine-1-carboxylic acid (PCA) can promote biofilm formation in P. aeruginosa by facilitating the acquisition of ferrous iron. Conversely, some studies have shown that phenazines can also inhibit biofilm formation in certain bacterial species.

Interference with Quorum Sensing

The production of many phenazines is regulated by quorum sensing (QS), a cell-density-dependent communication system.[5][6] Phenazines themselves can also act as signaling molecules, influencing the expression of various genes, including those involved in virulence and biofilm formation.[1] The intricate interplay between phenazines and QS pathways underscores their importance in regulating bacterial group behavior. The las and rhl systems are key QS pathways in P. aeruginosa that are involved in the regulation of phenazine production.[5]

Core Mechanisms of Action in Fungi

The antifungal activity of phenazines is also multifaceted, primarily revolving around the induction of oxidative stress and the disruption of key cellular structures and processes.

Induction of Oxidative Stress

Similar to their effect on bacteria, phenazines induce the production of ROS in fungal cells, leading to oxidative stress.[7] This is a major contributor to their fungicidal activity. The accumulation of ROS can damage cellular macromolecules and trigger apoptotic-like cell death pathways.[7] Fungal cells possess antioxidant systems, such as superoxide dismutases (SODs), to counteract oxidative stress, and the efficacy of phenazines can be influenced by the capacity of these defense mechanisms.[7]

Disruption of Mitochondrial Function

Mitochondria are a primary target of phenazine-induced oxidative stress in fungi. Phenazines can reduce the mitochondrial membrane potential, which is essential for ATP synthesis.[8] This disruption of mitochondrial function impairs cellular energy metabolism and can initiate programmed cell death cascades.

Cell Wall and Membrane Damage

Phenazine compounds can cause physical damage to fungal cell walls and membranes.[8] This can lead to a loss of cellular integrity, leakage of intracellular contents, and ultimately, cell lysis. The ability of phenazines to compromise these protective barriers contributes significantly to their antifungal potency.

Quantitative Data on Antimicrobial Activity

The antimicrobial activity of phenazine compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC₅₀). The following tables summarize some of the reported MIC and EC₅₀ values for various phenazines against a selection of bacteria and fungi.

Phenazine CompoundBacterial SpeciesMIC (µg/mL)Citation(s)
PyocyaninStaphylococcus aureus50[9]
Phenazine-1-carboxylic acid (PCA)Staphylococcus aureus20-40[9]
Phenazine-1-carboxamide (PCN)Staphylococcus aureus20[9]
1-Hydroxyphenazine (1-OH-PHZ)Staphylococcus aureus20[9]
2-Bromo-1-hydroxyphenazineStaphylococcus aureus1.72[5]
Bromophenazine AnalogueStaphylococcus aureus0.31-0.62[8]
Phenazone-based moleculesEscherichia coli15.62-500[10]
Phenazone-based moleculesPseudomonas aeruginosa31.25-500[10]
Phenazone-based moleculesStaphylococcus aureus31.25-500[10]
Phenazine CompoundFungal SpeciesIC₅₀/EC₅₀/MIC (µg/mL)Citation(s)
Phenazine-1-carboxylic acid (PCA)Fusarium oxysporum125 (MIC)[11][12]
Phenazine-1-carboxylic acid (PCA)Candida albicans8 (MIC)[11][12]
Phenazine-1-carboxylic acid (PCA)Aspergillus flavus64 (MIC)[11][12]
PyocyaninAspergillus fumigatus422.4 (MIC)[13]
1-Hydroxyphenazine (1-HP)Aspergillus fumigatus24.5-49 (MIC)[13]
Phenazine-1-carboxamide (PCN)Aspergillus fumigatus55.75-111.5 (MIC)[13]
5-methyl-phenazinium-1-carboxylate (5MPCA)Candida albicansNot specified, but noted as more efficient than other phenazines[14]
Phenazine-1-carboxamide (PCN)Fusarium graminearum33.25 (EC₅₀)[15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of phenazine compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Bacterial/Fungal Inoculum:

    • Grow a fresh culture of the test microorganism in an appropriate liquid medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) to the mid-logarithmic phase.

    • Dilute the culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL) in fresh medium.

  • Preparation of Phenazine Solutions:

    • Prepare a stock solution of the phenazine compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive (microorganism in medium without phenazine) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 25-30°C for 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the phenazine compound in which no visible growth is observed.

Reactive Oxygen Species (ROS) Detection Assay (using DCFH-DA)

This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

  • Cell Preparation:

    • Grow the bacterial or fungal cells to the desired growth phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Resuspend the cells in the same buffer to a specific density.

  • Loading with DCFH-DA:

    • Add DCFH-DA to the cell suspension to a final concentration of 10-25 µM.[6][16]

    • Incubate the cells in the dark at an appropriate temperature (e.g., 37°C) for 30-60 minutes to allow the dye to enter the cells and be deacetylated to DCFH.[6]

  • Treatment with Phenazine:

    • Wash the cells to remove excess DCFH-DA.

    • Resuspend the cells in buffer and expose them to the desired concentration of the phenazine compound.

    • Include a positive control (e.g., H₂O₂) and a negative control (untreated cells).

  • Fluorescence Measurement:

    • After a specific incubation time, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with an excitation wavelength of ~485-495 nm and an emission wavelength of ~525-535 nm.[6][16] An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay is based on the displacement of the fluorescent dye ethidium bromide (EtBr) from DNA by a competing intercalating agent.

  • Preparation of DNA-EtBr Complex:

    • Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl).

    • Add EtBr to the DNA solution and incubate to allow for the formation of the fluorescent DNA-EtBr complex. The fluorescence of EtBr is significantly enhanced upon intercalation into DNA.

  • Titration with Phenazine:

    • In a quartz cuvette, place the DNA-EtBr complex solution.

    • Measure the initial fluorescence intensity using a spectrofluorometer (excitation ~480 nm, emission ~600 nm).

    • Add increasing concentrations of the phenazine compound to the cuvette.

  • Fluorescence Measurement and Analysis:

    • After each addition of the phenazine, record the fluorescence intensity.

    • A decrease in fluorescence intensity indicates that the phenazine is displacing EtBr from the DNA, suggesting an intercalative binding mode.

    • The data can be used to calculate the binding affinity of the phenazine to DNA.

Biofilm Inhibition/Eradication Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to either prevent the formation of a biofilm or eradicate a pre-formed biofilm.

  • Biofilm Formation:

    • For Inhibition: In a 96-well microtiter plate, add the bacterial suspension and different concentrations of the phenazine compound simultaneously.

    • For Eradication: First, grow the bacterial biofilm in the 96-well plate for a specific period (e.g., 24 hours). Then, remove the planktonic cells and add fresh medium containing different concentrations of the phenazine compound.

    • Incubate the plate under appropriate conditions to allow for biofilm formation or treatment.

  • Washing:

    • Carefully remove the medium and wash the wells with a buffer (e.g., PBS) to remove planktonic and loosely attached cells.

  • Staining with Crystal Violet:

    • Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[1][17][18]

    • Wash the wells again to remove excess stain.

  • Solubilization and Quantification:

    • Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the crystal violet that has stained the biofilm.[17][19]

    • Transfer the solubilized stain to a new plate and measure the absorbance at a wavelength of ~550-595 nm using a microplate reader.[17][18] The absorbance is proportional to the amount of biofilm.

Signaling Pathways Affected by Phenazines

Phenazine compounds can significantly impact key signaling pathways in both bacteria and fungi. The following diagrams, generated using the DOT language, illustrate some of these interactions.

Bacterial Signaling: Interference with Quorum Sensing in Pseudomonas aeruginosa

Phenazines are both products and modulators of the complex quorum-sensing network in P. aeruginosa. This network hierarchically controls the expression of numerous virulence factors.

G LasI LasI HSL_3O_C12 3-oxo-C12-HSL LasI->HSL_3O_C12 synthesizes LasR LasR LasR->LasI activates RhlR RhlR LasR->RhlR activates PqsR PqsR (MvfR) LasR->PqsR activates Virulence_Factors Virulence Factors (e.g., elastase, rhamnolipids) LasR->Virulence_Factors regulates RhlI RhlI HSL_C4 C4-HSL RhlI->HSL_C4 synthesizes RhlR->RhlI activates RhlR->Virulence_Factors regulates phz_operons phzA-G (Phenazine Biosynthesis) RhlR->phz_operons activates PqsABCDH PqsA-D, H PqsR->PqsABCDH activates PqsR->phz_operons activates PQS PQS PqsABCDH->PQS synthesizes HSL_3O_C12->LasR activates HSL_C4->RhlR activates PQS->PqsR activates Pyocyanin Pyocyanin & other Phenazines phz_operons->Pyocyanin produces Pyocyanin->PqsR modulates

Caption: Pseudomonas aeruginosa quorum sensing network and phenazine regulation.

Fungal Signaling: Oxidative Stress Response

Phenazines induce ROS in fungi, which triggers a conserved stress response pathway involving MAP kinases to upregulate antioxidant defenses.

G Phenazines Phenazines ROS ROS (O2-, H2O2) Phenazines->ROS generates via redox cycling CellularReductants Cellular Reductants (e.g., NADH) CellularReductants->Phenazines reduces Oxygen O2 Oxygen->Phenazines oxidizes Mitochondria Mitochondria ROS->Mitochondria damages HOG_pathway HOG MAPK Pathway ROS->HOG_pathway activates Yap1_Skn7 Yap1/Skn7 Transcription Factors ROS->Yap1_Skn7 activates Cell_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cell_Damage causes Apoptosis Apoptosis Mitochondria->Apoptosis triggers HOG_pathway->Yap1_Skn7 activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) Yap1_Skn7->Antioxidant_Enzymes upregulates expression Cell_Damage->Apoptosis induces

Caption: Fungal oxidative stress response to phenazine exposure.

Experimental Workflow: Biofilm Inhibition Assay

The following diagram outlines the general workflow for a crystal violet-based biofilm inhibition assay.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Staining cluster_3 Quantification prep_culture 1. Prepare Bacterial Culture inoculate 3. Inoculate 96-well Plate with Bacteria & Phenazines prep_culture->inoculate prep_compounds 2. Prepare Phenazine Dilutions prep_compounds->inoculate incubate 4. Incubate (e.g., 24h, 37°C) inoculate->incubate wash1 5. Wash Plate (Remove Planktonic Cells) incubate->wash1 stain 6. Stain with 0.1% Crystal Violet wash1->stain wash2 7. Wash Plate (Remove Excess Stain) stain->wash2 solubilize 8. Solubilize Stain (e.g., 30% Acetic Acid) wash2->solubilize read 9. Read Absorbance (~570 nm) solubilize->read

Caption: Workflow for a crystal violet biofilm inhibition assay.

References

The Central Role of Phenazine-1-Carboxylic Acid (PCA) in Microbial Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenazine-1-carboxylic acid (PCA) is a pivotal secondary metabolite produced by a diverse range of bacteria, most notably fluorescent Pseudomonas species. As the precursor to a wide array of more complex phenazine derivatives, PCA stands at the heart of a biosynthetic pathway that contributes significantly to microbial competitiveness, virulence, and ecological fitness. This technical guide provides an in-depth exploration of the biosynthesis, regulation, and multifaceted biological roles of PCA. While the focus remains on PCA due to the wealth of available scientific literature, this document also addresses the potential, albeit largely undocumented, role of Phenazine-1-carbaldehyde as a possible intermediate or derivative. This guide synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers in microbiology, natural product chemistry, and drug development.

Introduction to Phenazines and the Prominence of PCA

Phenazines are a class of nitrogen-containing heterocyclic compounds that are hallmarks of secondary metabolism in various bacterial genera, including Pseudomonas, Streptomyces, and Burkholderia.[1][2] These pigmented molecules are redox-active, a property that underpins their diverse biological activities.[3] Among the more than 100 known natural phenazine derivatives, Phenazine-1-carboxylic acid (PCA) is the universal precursor for most, synthesized from the shikimic acid pathway.[4][5][6] Its central position in the phenazine biosynthetic network makes understanding its formation and function critical for harnessing the biotechnological potential of these compounds.

A note on This compound : Extensive literature review reveals a significant lack of information on this compound as a major, stable secondary metabolite in microbial cultures. It is plausible that this compound exists as a transient, unstable intermediate in the biosynthesis or degradation of other phenazines, or as a minor, yet-to-be-characterized derivative. One possibility is its formation through the action of a decarboxylase on a dicarboxylic phenazine precursor, or the reduction of the carboxylic acid group of PCA. However, without direct experimental evidence, its role remains speculative. This guide will therefore focus on the well-documented biology of PCA.

Biosynthesis of Phenazine-1-Carboxylic Acid

The biosynthesis of PCA is a multi-step enzymatic process that begins with the shikimic acid pathway intermediate, chorismic acid.[4][7] A conserved gene cluster, typically designated as phzABCDEFG, encodes the core enzymes required for this transformation.[1][7]

The key steps in the biosynthesis of PCA are:

  • Conversion of Chorismic Acid: The pathway initiates with the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC) by the enzyme PhzE.[8]

  • Formation of DHHA: ADIC is then transformed into trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).

  • Dimerization and Cyclization: Two molecules of a DHHA-derived intermediate are condensed and cyclized to form the tricyclic phenazine core.

  • Oxidation and Decarboxylation: A series of oxidation and decarboxylation steps, catalyzed in part by the FMN-dependent oxidase PhzG, lead to the formation of PCA.[8]

The core phenazine biosynthetic pathway can lead to the formation of both phenazine-1,6-dicarboxylic acid (PDC) and PCA.[6][8] The relative production of these two molecules can vary between different bacterial strains and is influenced by the specific activities of the Phz enzymes.[8]

Visualizing the PCA Biosynthetic Pathway

PCA_Biosynthesis Figure 1: Biosynthesis of Phenazine-1-Carboxylic Acid (PCA) Chorismic_Acid Chorismic Acid ADIC 2-Amino-2-deoxyisochorismic Acid (ADIC) Chorismic_Acid->ADIC PhzE DHHA trans-2,3-dihydro-3-hydroxyanthranilic Acid (DHHA) ADIC->DHHA PhzD Intermediate DHHA-derived Intermediate DHHA->Intermediate PhzF Dimer Dimerized Intermediate Intermediate->Dimer x2 Tricyclic_Core Tricyclic Phenazine Core Dimer->Tricyclic_Core PhzA/B PCA Phenazine-1-carboxylic Acid (PCA) Tricyclic_Core->PCA PhzG (Oxidation & Decarboxylation) PDC Phenazine-1,6-dicarboxylic Acid (PDC) Tricyclic_Core->PDC PhzG (Oxidation)

Caption: Figure 1: Biosynthesis of Phenazine-1-Carboxylic Acid (PCA).

Regulation of Phenazine Biosynthesis

The production of PCA and other phenazines is a tightly regulated process, often linked to cell density through quorum sensing (QS) systems.[2] In many Pseudomonas species, the GacS/GacA two-component system acts as a master regulator, integrating various environmental signals to control the expression of downstream regulatory elements, which in turn modulate the transcription of the phz operon. Environmental factors such as nutrient availability (e.g., iron, phosphate) and oxygen levels also play a crucial role in modulating phenazine production.[9]

Visualizing the Regulatory Network

Phenazine_Regulation Figure 2: Simplified Regulatory Network of PCA Production Environmental_Signals Environmental Signals (e.g., Iron, Phosphate, Oxygen) GacS_GacA GacS/GacA Two-Component System Environmental_Signals->GacS_GacA QS_Systems Quorum Sensing Systems (e.g., las, rhl) GacS_GacA->QS_Systems Activates phz_Operon phzABCDEFG Operon QS_Systems->phz_Operon Induces Transcription PCA_Production PCA Production phz_Operon->PCA_Production

Caption: Figure 2: Simplified Regulatory Network of PCA Production.

Biological Roles of Phenazine-1-Carboxylic Acid

PCA exhibits a broad spectrum of biological activities that are crucial for the producing organism's survival and interaction with its environment. These roles are primarily attributed to its redox activity and its ability to generate reactive oxygen species (ROS).

Antimicrobial Activity

PCA is a potent antimicrobial agent with activity against a wide range of bacteria and fungi.[1] This antagonistic activity is a key factor in the ability of phenazine-producing bacteria to compete with other microorganisms in their ecological niche, such as the rhizosphere.[3]

Virulence Factor

In the context of opportunistic pathogens like Pseudomonas aeruginosa, PCA and its derivatives act as virulence factors.[4] They can cause oxidative stress in host cells, contributing to tissue damage during infections.

Biofilm Formation

Phenazines, including PCA, play a significant role in biofilm development. They can act as signaling molecules within the biofilm matrix and are also involved in extracellular electron transfer, which is important for biofilm structure and maintenance.

Iron Acquisition

PCA can facilitate iron acquisition for the producing bacterium. It can reduce ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺), making it more bioavailable. This is particularly important in iron-limited environments.

Quantitative Data on Phenazine Production

The yield of phenazines can vary significantly depending on the bacterial strain, culture conditions, and fermentation process. Genetic engineering has been employed to enhance the production of specific phenazines for biotechnological applications.

Producing OrganismPhenazine(s)Production TiterReference
Pseudomonas chlororaphis H5ΔfleQΔrelAPhenazine-1-carboxamide (PCN)8.58 ± 0.25 g/L[10]
Engineered Pseudomonas sp. M18Phenazine-1-carboxylic acid (PCA)6.4 g/L[9]
Engineered P. chlororaphis HT66Phenazine-1-carboxamide (PCN)> 9 g/L[9]
P. putida 14.phz2Phenazine-1-carboxylic acid (PCA)80 µg/mL[11]
P. putida 14.phz2+PCA and Pyocyanin (PYO)80 µg/mL PCA, 11 µg/mL PYO[11]
Pseudomonas aeruginosa SPm9 (mutant)Phenazine496 µg/ml[12]
Pseudomonas aeruginosa Sp9 (wild type)Phenazine281 µg/ml[12]
Pseudomonas chlororaphis GP72PCA and 2-hydroxyphenazine (2-OH-PHZ)10 to 250 µg/mL (linear range of detection)[13][14]

Experimental Protocols

Extraction of Phenazines from Liquid Cultures

This protocol is adapted from established methods for the extraction of phenazines for subsequent analysis.[15][16]

Materials:

  • Bacterial culture

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream

  • Methanol (HPLC grade)

Procedure:

  • Centrifuge 1 mL of bacterial culture at high speed (e.g., 13,000 x g) for 5 minutes to pellet the cells.

  • Transfer the supernatant to a new tube.

  • Acidify the supernatant to approximately pH 2.0 with a small volume of concentrated HCl. This protonates the carboxylic acid group of PCA, making it more soluble in organic solvents.

  • Add an equal volume of ethyl acetate to the acidified supernatant.

  • Vortex vigorously for 2 minutes to extract the phenazines into the organic phase.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Carefully collect the upper organic phase containing the phenazines.

  • Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize recovery.

  • Combine the organic extracts and evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Re-dissolve the dried phenazine extract in a known volume of HPLC-grade methanol for analysis.

Quantification of Phenazines by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of PCA and other phenazines.[11][17][18]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient to 100% B

    • 25-30 min: 100% B

    • 30-35 min: Return to 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: PCA is typically detected at approximately 252 nm and 366 nm. Other phenazines have distinct absorbance maxima.

  • Quantification: Create a standard curve using a pure standard of PCA of known concentrations. The concentration of PCA in the samples can then be determined by comparing the peak area to the standard curve.

Visualizing the Experimental Workflow

Experimental_Workflow Figure 3: General Workflow for Extraction and Quantification of PCA Culture Bacterial Culture Centrifugation1 Centrifugation (Pellet Cells) Culture->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Acidification Acidify to pH 2.0 Supernatant->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Phase_Separation Centrifugation (Separate Phases) Extraction->Phase_Separation Organic_Phase Collect Organic Phase Phase_Separation->Organic_Phase Evaporation Evaporate Solvent Organic_Phase->Evaporation Resuspension Resuspend in Methanol Evaporation->Resuspension HPLC HPLC Analysis (C18 Column, UV-Vis Detection) Resuspension->HPLC Quantification Quantification (Standard Curve) HPLC->Quantification

Caption: Figure 3: General Workflow for Extraction and Quantification of PCA.

Conclusion and Future Directions

Phenazine-1-carboxylic acid is a cornerstone of microbial secondary metabolism, with profound implications for microbial ecology, pathogenesis, and biotechnology. Its central role as a biosynthetic precursor and its diverse biological activities make it a subject of ongoing research interest. While the existence and role of this compound remain to be elucidated, the study of PCA and its derivatives continues to offer exciting opportunities for the discovery of new bioactive compounds and the development of novel therapeutic and agricultural applications. Future research should aim to further unravel the intricate regulatory networks governing phenazine biosynthesis, explore the full spectrum of their biological activities, and continue to develop engineered microbial strains for the high-yield production of these valuable natural products.

References

A Technical Review of Current Research on Phenazine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazine alkaloids, a diverse class of nitrogen-containing heterocyclic compounds produced by a wide array of microorganisms, have garnered significant attention in the scientific community. Their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and insecticidal properties, positions them as promising candidates for the development of novel therapeutics and agrochemicals. This technical guide provides an in-depth review of the current research on phenazine alkaloids, focusing on their biological activities, mechanisms of action, and the experimental methodologies used to evaluate them.

Quantitative Biological Activity of Phenazine Alkaloids

The following tables summarize the quantitative data on the biological activities of various natural and synthetic phenazine derivatives as reported in recent literature.

Table 1: Antibacterial Activity of Phenazine Derivatives

CompoundBacteriumMIC (µg/mL)Reference
6,9-dichloro-N-(methylsulfonyl)phenazine-1-carboxamide (18c)Methicillin-resistant Staphylococcus aureus (MRSA)16[1]
9-methyl-N-(methylsulfonyl)phenazine-1-carboxamide (30e)Methicillin-resistant Staphylococcus aureus (MRSA)32[1]
9-methyl-N-(methylsulfonyl)phenazine-1-carboxamide (30e)Escherichia coli32[1]
2-bromo-1-hydroxyphenazineStaphylococcus aureus6.25 µM[2]
PyocyaninStaphylococcus aureus50 µM[2]

Table 2: Antifungal Activity of Phenazine Derivatives

CompoundFungusMIC (µg/mL)EC50 (µg/mL)Reference
Phenazine-1-carboxylic acid (PCA)Botrytis cinerea253.12[3]
Phenazine-1-carboxylic acid (PCA)Phellinus noxius>40 (complete inhibition)-
Phenazine-1-carboxylic acid (PCA)Pestalotiopsis kenyana-2.32[4][5]
Derivative 4cCandida albicans--[6]
Derivative 4d, 6e, 7cCandida albicans--[6]

*Inhibition zone of 13 mm and 12 mm respectively at 100 µg/mL.

Table 3: Cytotoxic Activity of Phenazine Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Benzo[a]phenazine derivativesHeLa, A549, MCF-7, HL-601-10[7]
2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (Phx-1)A-172 (glioblastoma)60[8]
2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (Phx-1)U-251 MG (glioblastoma)60[8]
2-aminophenoxazine-3-one (Phx-3)A-172 (glioblastoma)10[8]
2-aminophenoxazine-3-one (Phx-3)U-251 MG (glioblastoma)3[8]
PhenazinomycinHeLa S3, P388Moderate activity[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the review, providing a reproducible framework for researchers.

Synthesis of Phenazine Derivatives

A common synthetic route for novel phenazine analogues involves a multi-step process:

  • Step 1: Formation of 2,3-diaminophenazine. An equimolar mixture of o-phenylenediamine and ammonium persulfate is dissolved in 1 M HCl to yield 2,3-diaminophenazine.[10]

  • Step 2: Schiff Base Formation. Different substituted aromatic aldehydes are added to the 2,3-diaminophenazine dissolved in methanol. The reaction mixture is stirred and then refluxed to form the corresponding Schiff base intermediate, N2,N3-bis(substituted benzylidene)phenazine-2,3-diamine.[10]

  • Step 3: Final Product Synthesis. The intermediate is then reacted with reagents such as chloroacetyl chloride in the presence of a base like triethylamine in a solvent like 1,4-dioxane. The mixture is refluxed, filtered, and recrystallized to yield the final phenazine derivatives.[10]

The purity of the synthesized compounds is typically checked by thin-layer chromatography (TLC), and their structures are confirmed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6][11]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for assessing antibacterial and antifungal activity.

  • Broth Microdilution Method:

    • A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the target microorganism.

    • Positive (microorganism with no compound) and negative (medium only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

  • Agar Dilution Method:

    • Serial dilutions of the test compound are incorporated into molten agar, which is then poured into Petri dishes.

    • Once solidified, the agar surface is inoculated with a standardized suspension of the microorganism.

    • The plates are incubated, and the MIC is determined as the lowest concentration of the compound that prevents colony formation.[3]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the phenazine derivative for a specified period (e.g., 24, 48 hours).

  • After the incubation period, the medium is replaced with a fresh medium containing MTT solution.

  • The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Apoptosis Assays
  • Flow Cytometric Analysis with Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Cells are treated with the phenazine compound for a desired time.

    • The cells are harvested, washed, and resuspended in a binding buffer.

    • Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes) are added to the cell suspension.

    • The stained cells are analyzed by flow cytometry.

  • Caspase Activity Assay: The activation of caspases, key proteases in the apoptotic cascade, can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.

    • Cells are treated with the phenazine compound.

    • Cell lysates are prepared.

    • The lysate is incubated with a specific caspase substrate (e.g., a substrate for caspase-3/7).

    • The fluorescence or absorbance is measured to quantify caspase activity.[7][8]

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cells are treated with the phenazine compound.

  • The cells are then incubated with DCFH-DA.

  • DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microscope, flow cytometer, or microplate reader.[4]

Signaling Pathways and Mechanisms of Action

Phenazine alkaloids exert their biological effects through various mechanisms, often involving complex signaling pathways. The following diagrams illustrate some of the key pathways elucidated in recent research.

phenazine_biosynthesis chorismate Chorismic Acid adic ADIC chorismate->adic PhzE dhha DHHA adic->dhha PhzD precursor Condensed Precursor dhha->precursor PhzF, PhzB pca Phenazine-1-carboxylic acid (PCA) precursor->pca PhzG pdc Phenazine-1,6-dicarboxylic acid (PDC) precursor->pdc PhzG derivatives Phenazine Derivatives pca->derivatives Modification Enzymes pdc->derivatives Modification Enzymes

Figure 1: Core Biosynthetic Pathway of Phenazine Alkaloids.

apoptosis_pathway phenazine Phenazine Derivative ros ↑ Reactive Oxygen Species (ROS) phenazine->ros jnk JNK Activation ros->jnk bcl2 ↓ Bcl-2 (anti-apoptotic) jnk->bcl2 bax ↑ Bax (pro-apoptotic) jnk->bax mito Mitochondrial Membrane Depolarization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: ROS-Mediated Apoptotic Pathway Induced by Phenazines.

topoisomerase_inhibition phenazine Benzo[a]phenazine Derivative dna_cleavage Topo I-DNA Cleavage Complex phenazine->dna_cleavage Stabilizes atpase Topo II ATPase Activity phenazine->atpase Inhibits topo1 Topoisomerase I topo1->dna_cleavage topo2 Topoisomerase II topo2->atpase dna_replication DNA Replication & Transcription dna_cleavage->dna_replication atpase->dna_replication apoptosis Apoptosis dna_replication->apoptosis Inhibition leads to

Figure 3: Dual Inhibition of Topoisomerases by Benzo[a]phenazine Derivatives.

References

Phenazine-1-carbaldehyde CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenazine-1-carbaldehyde, a heterocyclic aromatic compound. Due to the limited availability of in-depth research specifically on this compound, this document also extensively covers the closely related and well-studied compound, Phenazine-1-carboxylic acid (PCA). The data on PCA offers valuable context and predictive insights for researchers exploring the potential of phenazine derivatives in various scientific and therapeutic fields.

Core Compound Identification: this compound

A foundational step in the study of any chemical entity is its unambiguous identification. The following table summarizes the key identifiers for this compound.

IdentifierValue
CAS Number 1082-80-0[1]
Molecular Formula C₁₃H₈N₂O[1]
IUPAC Name This compound[1]
Molecular Weight 208.22 g/mol
Canonical SMILES C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C=O[1]
InChI Key GRDYUWLUJYJVRO-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems. The data presented below is computationally predicted.

PropertyValue
XLogP3 2.9
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 208.063662 g/mol
Monoisotopic Mass 208.063662 g/mol
Topological Polar Surface Area 42.9 Ų
Heavy Atom Count 16
Formal Charge 0
Complexity 308

Synthesis of Phenazine Core Structures: Insights from Phenazine-1-carboxylic acid (PCA)

A common synthetic route to PCA involves the Jourdan-Ullmann reaction followed by a reductive ring closure.

Experimental Protocol: Synthesis of Phenazine-1-carboxylic acid (PCA)

This protocol is based on the synthesis of PCA from 2-bromo-3-nitrobenzoic acid and aniline.

Materials:

  • 2-bromo-3-nitrobenzoic acid

  • Aniline

  • Copper(I) iodide (CuI)

  • Triethylamine

  • Ethylene glycol

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

Procedure:

  • Jourdan-Ullmann Coupling:

    • In a three-necked flask, combine 2-bromo-3-nitrobenzoic acid (1.0 eq), aniline (1.0 eq), CuI (0.25 eq), and triethylamine (3.4 eq) in ethylene glycol.

    • Heat the mixture at 95°C for 3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and perform a suitable work-up to isolate the intermediate N-(2-nitrophenyl)anthranilic acid.

  • Reductive Ring Closure:

    • Dissolve the intermediate from the previous step in a suitable solvent.

    • Add sodium borohydride in portions and heat the reaction to reflux.

    • The reaction progress is monitored by TLC.

    • After completion, the reaction is cooled, and the crude product is filtered and washed with cold methanol.

    • The final product, Phenazine-1-carboxylic acid, can be further purified by column chromatography using a dichloromethane:methanol solvent system.

Logical Workflow for PCA Synthesis

G A 2-bromo-3-nitrobenzoic acid + Aniline B Jourdan-Ullmann Coupling (CuI, Triethylamine, Ethylene Glycol, 95°C) A->B C N-(2-nitrophenyl)anthranilic acid intermediate B->C D Reductive Ring Closure (Sodium Borohydride, Reflux) C->D E Phenazine-1-carboxylic acid (PCA) D->E F Purification (Column Chromatography) E->F G Pure PCA F->G

Caption: Synthetic workflow for Phenazine-1-carboxylic acid (PCA).

Biological Activity and Potential Applications: Extrapolations from PCA Research

The biological activities of phenazine compounds are a significant area of research, with PCA being a prominent example. Phenazines, as a class, are known for their broad-spectrum antibiotic, antifungal, and anticancer properties.[2] The mechanism of action for these effects is often attributed to the ability of the phenazine core to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) which can damage cellular components.[3]

Antifungal and Antimicrobial Activity of PCA

PCA has been shown to be effective against a range of plant pathogenic fungi and bacteria.[4] Its antifungal mechanism is believed to involve the disruption of the fungal cell membrane, inhibition of mycelial growth, and the induction of intracellular ROS.[4][5]

Signaling Pathway: Postulated Antifungal Mechanism of PCA

G PCA Phenazine-1-carboxylic acid (PCA) FungalCell Fungal Cell PCA->FungalCell ROS Increased Reactive Oxygen Species (ROS) FungalCell->ROS induces Growth Inhibition of Mycelial Growth FungalCell->Growth inhibits Mito Mitochondrial Dysfunction ROS->Mito Membrane Cell Membrane Damage ROS->Membrane Apoptosis Cell Death Mito->Apoptosis Membrane->Apoptosis Growth->Apoptosis

Caption: Postulated antifungal mechanism of action for PCA.

Anticancer Potential of Phenazine Derivatives

Several phenazine derivatives have demonstrated significant anticancer activity. The proposed mechanisms of action include the inhibition of topoisomerases and the induction of apoptosis through the generation of ROS.[6] The planar structure of the phenazine ring allows for intercalation with DNA, potentially disrupting DNA replication and transcription in cancer cells.

Spectroscopic Data of the Phenazine Core

¹H and ¹³C NMR Data for Phenazine-1-carboxylic acid

Position ¹³C Shift (ppm) ¹H Shift (ppm) Multiplicity & Coupling Constant (J in Hz)
2130.58.52-8.54dd, J = 6.9, 1.5
3132.08.34td, J = 8.5, 1.6
4129.58.97-8.99dd, J = 8.6, 1.5
4a141.6--
5a143.4--
6129.48.23-8.25dd, J = 8.7, 1.3
7131.67.90-7.94m
8131.77.90-7.94m
9129.18.23-8.25dd, J = 8.7, 1.3
9a143.5--
10a141.7--
COOH167.3~15.5br s

Note: NMR data can vary based on the solvent and instrument used.[3]

Conclusion and Future Directions

This compound represents an understudied member of the phenazine family of compounds. While its fundamental chemical identifiers are established, there is a clear need for further research to elucidate its synthesis, physicochemical properties, and biological activities. The extensive body of work on the closely related Phenazine-1-carboxylic acid provides a robust framework and valuable starting point for such investigations. Future research should focus on developing efficient synthetic routes to this compound and its derivatives, followed by comprehensive screening for antimicrobial, anticancer, and other therapeutic activities. Such studies will be crucial in unlocking the full potential of this and other novel phenazine compounds for applications in medicine and agriculture.

References

Phenazine-1-carbaldehyde: A Technical Overview of its Properties and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, synthesis, and biological relevance of phenazine-1-carbaldehyde and the broader class of phenazine compounds. Phenazines are a significant class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, making them a subject of interest in drug discovery and development.

Physical Properties of this compound

Experimental Data

Extensive literature searches did not yield experimentally determined melting point and solubility data for this compound. This suggests that while the compound is known, its specific physical properties may not have been extensively characterized or reported in readily accessible scientific literature.

Computed Physical Properties

In the absence of experimental data, computational predictions provide an estimation of the physical properties of this compound. The following data is derived from the PubChem database and should be considered as predicted values.

PropertyValueSource
Molecular Formula C₁₃H₈N₂OPubChem
Molecular Weight 208.22 g/mol PubChem
XLogP3-AA (LogP) 2.1PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem
Exact Mass 208.06366288 g/mol PubChem
Topological Polar Surface Area 42.9 ŲPubChem

Note: These values are computationally generated and have not been experimentally verified.

Physical Properties of the Parent Compound: Phenazine

For comparative purposes, the physical properties of the parent phenazine molecule are well-documented. Phenazine typically appears as yellow needles.[1] It is sparingly soluble in alcohol and insoluble in water.[1] Concentrated sulfuric acid dissolves phenazine, resulting in a deep-red solution.[1]

Synthesis and Experimental Protocols

General Synthesis of the Phenazine Core: The Wohl-Aue Reaction

A classic method for synthesizing the phenazine core is the Wohl-Aue reaction.[1] This reaction involves the condensation of an aniline with a nitrobenzene in the presence of a base, typically potassium hydroxide, and often with heating.

Experimental Protocol (General):

  • A mixture of an appropriately substituted aniline and a substituted nitrobenzene is heated in the presence of potassium hydroxide.

  • The reaction mixture is typically heated at elevated temperatures for several hours.

  • Upon completion, the reaction mixture is cooled and treated with water to dissolve the inorganic salts.

  • The crude phenazine product is then isolated by filtration or extraction with an organic solvent.

  • Purification is typically achieved through recrystallization or column chromatography.

Aniline Substituted Aniline Reaction Wohl-Aue Reaction Aniline->Reaction Nitrobenzene Substituted Nitrobenzene Nitrobenzene->Reaction Base Base (e.g., KOH) Base->Reaction Heat Heat Heat->Reaction Phenazine Phenazine Derivative Reaction->Phenazine

Caption: General workflow of the Wohl-Aue reaction for phenazine synthesis.

Potential Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the surveyed literature, a plausible route would involve the oxidation of the corresponding alcohol, 1-(hydroxymethyl)phenazine. This precursor could potentially be synthesized via the Wohl-Aue reaction using appropriately substituted starting materials or through modification of phenazine-1-carboxylic acid.

Biosynthesis of the Phenazine Core

Many phenazine derivatives are natural products synthesized by bacteria, most notably from the genus Pseudomonas.[2] The biosynthesis of the phenazine core originates from the shikimic acid pathway.[3] Two molecules of chorismic acid are converted to the key intermediate, phenazine-1-carboxylic acid (PCA), through a series of enzymatic steps.[3]

Chorismic_Acid Chorismic Acid (x2) PhzE PhzE Chorismic_Acid->PhzE ADIC ADIC PhzE->ADIC PhzD PhzD ADIC->PhzD DHHA DHHA PhzD->DHHA PhzF PhzF DHHA->PhzF PCA_precursor Tricyclic Precursor PhzF->PCA_precursor PhzA_B_G PhzA/B/G PCA_precursor->PhzA_B_G PCA Phenazine-1-carboxylic acid (PCA) PhzA_B_G->PCA

Caption: Biosynthetic pathway of phenazine-1-carboxylic acid (PCA).

Biological Significance and Signaling

Phenazines produced by bacteria play crucial roles in microbial competition and survival. In Pseudomonas aeruginosa, phenazines are redox-active signaling molecules involved in quorum sensing, a cell-to-cell communication system that coordinates gene expression, and are important for biofilm formation.[2]

cluster_bacterium Bacterium (e.g., P. aeruginosa) cluster_environment Extracellular Environment QS_system Quorum Sensing System Phenazine_production Phenazine Production QS_system->Phenazine_production regulates Phenazines Secreted Phenazines Phenazine_production->Phenazines Biofilm Biofilm Formation Phenazines->Biofilm promotes Iron_acquisition Iron Acquisition Phenazines->Iron_acquisition facilitates Virulence_factors Virulence Factor Expression Phenazines->Virulence_factors induces

Caption: Role of phenazines in bacterial signaling and survival.

Conclusion

References

Natural Product Precursors for the Synthesis of Phenazine-1-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine-1-carbaldehyde is a heterocyclic aromatic compound belonging to the phenazine family. This class of nitrogen-containing heterocyclic compounds is of significant interest due to their broad-spectrum biological activities, including antimicrobial, antitumor, and bioremediation properties. While numerous synthetic routes to phenazine derivatives exist, the utilization of natural product precursors offers a potentially more sustainable and efficient approach. This guide provides an in-depth overview of the biosynthetic pathways leading to phenazine natural products, which can serve as precursors for the synthesis of this compound, and details the subsequent chemical conversion.

Biosynthesis of Phenazine Precursors

The core of phenazine biosynthesis in microorganisms, such as those from the Pseudomonas and Streptomyces genera, originates from the shikimic acid pathway. This pathway converts simple carbohydrate precursors, like glucose, into chorismic acid, a key intermediate for a wide array of aromatic compounds.

Two molecules of chorismic acid are ultimately condensed to form the basic phenazine ring structure. A pivotal precursor for many functionalized phenazines is phenazine-1-carboxylic acid (PCA), a naturally occurring and often abundantly produced phenazine.

Biosynthetic Pathway of Phenazine-1-Carboxylic Acid (PCA)

The biosynthesis of PCA from the central metabolite chorismic acid is orchestrated by a conserved set of enzymes encoded by the phz operon (phzA-G).[1]

Caption: Biosynthetic pathway of Phenazine-1-Carboxylic Acid.

Quantitative Data on PCA Production

The fermentative production of PCA by various Pseudomonas strains has been optimized to achieve high titers. Genetic engineering and media optimization have played crucial roles in enhancing yields.

StrainCulture ConditionPCA Titer (mg/L)Reference
Pseudomonas chlororaphis GP72-ANOMinimal Medium (GDM)440.2[2]
Engineered Pseudomonas sp. M18Optimized Fermentation6,400[3]
Engineered Pseudomonas chlororaphis Lzh-T5Fed-batch Fermentation10,653[4]
Pseudomonas chlororaphisGeneral Defined Medium (GDM)1073.5[2]

Experimental Protocols: Fermentative Production of PCA

This protocol is a generalized procedure based on common practices for Pseudomonas fermentation to produce PCA.

1. Strain and Pre-culture Preparation:

  • A single colony of a high-yielding Pseudomonas strain (e.g., P. chlororaphis) is inoculated into a suitable seed medium (e.g., King's B medium).

  • The culture is incubated at 28-30°C with shaking (200-250 rpm) for 18-24 hours.

2. Fermentation:

  • The seed culture is used to inoculate a production medium in a fermenter. The production medium is often a defined minimal medium to reduce costs and simplify downstream processing.[2]

  • A cost-effective general defined medium (GDM) can be composed of (per liter): 9.9 g (NH₄)₂HPO₄, 5.8 g K₂HPO₄, 3.7 g KH₂PO₄, 0.12 g MgSO₄, 20 µM FeCl₃·6H₂O, with glycerol as the sole carbon source.[2]

  • Fermentation is carried out at a controlled temperature (e.g., 28°C) and pH (e.g., 7.0-7.2).[3][5] Dissolved oxygen is maintained at an appropriate level (e.g., >20%) through aeration and agitation.

  • Fed-batch strategies, involving the periodic feeding of a carbon source like glycerol, can be employed to achieve higher cell densities and PCA titers.[4]

3. Extraction and Quantification of PCA:

  • The fermentation broth is acidified to approximately pH 2.0 using a strong acid (e.g., HCl).

  • PCA is extracted from the acidified broth using an organic solvent such as ethyl acetate.

  • The organic phase is collected, and the solvent is evaporated under reduced pressure to yield crude PCA.

  • The concentration of PCA is quantified using High-Performance Liquid Chromatography (HPLC) with a suitable standard.

Synthesis of this compound from PCA

This compound can be synthesized from the natural product precursor, phenazine-1-carboxylic acid, through a reduction reaction. A direct reduction of a carboxylic acid to an aldehyde can be challenging as the aldehyde is prone to further reduction to the corresponding alcohol. Therefore, multi-step procedures or specialized reagents are often employed.

Caption: Synthetic route to this compound from PCA.

Experimental Protocols: Chemical Synthesis

Method 1: Two-Step Synthesis via Acyl Chloride (Rosenmund Reduction)

This is a classic method for the reduction of a carboxylic acid to an aldehyde.

Step 1: Formation of Phenazine-1-carbonyl chloride

  • Phenazine-1-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) in an inert solvent (e.g., toluene) until the reaction is complete (monitored by TLC or disappearance of starting material).

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude phenazine-1-carbonyl chloride, which is often used in the next step without further purification.

Step 2: Rosenmund Reduction

  • The phenazine-1-carbonyl chloride is dissolved in a dry, inert solvent (e.g., toluene).

  • A poisoned catalyst, typically palladium on barium sulfate (Pd/BaSO₄) poisoned with a sulfur compound (e.g., quinoline-sulfur), is added.

  • The mixture is hydrogenated with hydrogen gas (H₂) at a controlled pressure and temperature. The reaction is carefully monitored to prevent over-reduction to the alcohol.

  • Upon completion, the catalyst is filtered off, and the solvent is removed to yield this compound. Purification is typically achieved by column chromatography.

Method 2: Direct Reduction using Diisobutylaluminium Hydride (DIBAL-H)

DIBAL-H is a powerful reducing agent that can, under controlled conditions (typically low temperatures), reduce carboxylic acids or their derivatives to aldehydes.[6][7]

Protocol:

  • Phenazine-1-carboxylic acid is dissolved in a dry, aprotic solvent (e.g., THF or toluene) under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • A solution of DIBAL-H in a suitable solvent (e.g., hexanes or toluene) is added dropwise to the cooled solution of the carboxylic acid. The stoichiometry of DIBAL-H is critical and should be carefully controlled.

  • The reaction is stirred at -78 °C for a specific period (e.g., 1-3 hours), and the progress is monitored by TLC.

  • The reaction is quenched by the slow addition of a suitable reagent, such as methanol, followed by an aqueous workup (e.g., with Rochelle's salt solution or dilute acid).[8]

  • The product is extracted into an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography to yield pure this compound.

Data Presentation: Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Reference
Phenazine-1-carboxylic acidC13H8N2O2224.228.87 (m, 1H), 8.43 (m, 1H), 8.17 – 8.11 (m, 2H), 8.08 (dd, J=9.2, 2.0 Hz, 1H), 7.97 (m, 1H)166.2, 155.7, 144.4, 143.4, 139.7, 138.8, 136.8, 135.0, 133.4, 130.2, 127.3, 124.9, 124.4
This compoundC13H8N2O208.21Not readily available in cited literatureNot readily available in cited literature[9]

Signaling Pathways and Regulation

The production of phenazines in Pseudomonas is tightly regulated by complex signaling networks, including quorum sensing systems.[3] The PhzI/PhzR quorum-sensing system, which responds to N-acylhomoserine lactones (AHLs), plays a significant role in activating the expression of the phz operon and, consequently, PCA production.[3] Understanding and manipulating these regulatory pathways is a key strategy for enhancing the biosynthetic production of phenazine precursors.

Caption: Quorum sensing regulation of PCA biosynthesis.

Conclusion

The synthesis of this compound can be effectively approached by utilizing the naturally produced precursor, phenazine-1-carboxylic acid. Advances in metabolic engineering and fermentation technology have enabled the high-yield production of PCA from simple carbon sources. Subsequent chemical conversion of PCA to the target aldehyde can be achieved through established organic synthesis methodologies. This integrated bio-synthetic approach offers a promising and sustainable route for the production of valuable phenazine derivatives for various applications in medicine and agriculture.

References

The Core Phenazine Scaffold: A Comprehensive Technical Guide to its Derivatives and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazines are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development.[1][2] The core phenazine scaffold, a dibenzo-annulated pyrazine, serves as a versatile template for the synthesis of a diverse array of derivatives with a broad spectrum of biological activities.[3][4] These compounds, both naturally occurring and synthetic, have demonstrated potent antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][5] This technical guide provides an in-depth exploration of the core phenazine scaffold and its derivatives, focusing on their chemical properties, synthesis, biological activities, and mechanisms of action.

The Core Phenazine Scaffold: Structure and Properties

The fundamental structure of phenazine consists of a pyrazine ring fused to two benzene rings.[4] This planar, aromatic system is responsible for many of the characteristic properties of this class of compounds, including their typically yellow to orange color and their ability to participate in redox reactions.[5][6] The physicochemical properties of phenazine derivatives can be significantly modulated by the introduction of various substituents at different positions on the aromatic rings.[7]

Physicochemical Properties of Phenazine and Selected Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
PhenazineC₁₂H₈N₂180.21174–177357.2Sparingly soluble in water; soluble in ethanol, acetone, chloroform.[4][6]
Phenazine-1-carboxylic acid (PCA)C₁₃H₈N₂O₂224.22243-245--
PyocyaninC₁₃H₁₀N₂O210.23133-135-Soluble in chloroform, partially soluble in water.
ClofazimineC₂₇H₂₂Cl₂N₄473.40210-212-Practically insoluble in water; soluble in chloroform.[8]

Synthesis of Phenazine Derivatives

The synthesis of the phenazine core and its derivatives can be achieved through several methods, with the Wohl-Aue reaction being a classic approach.[9] Modern synthetic strategies often focus on developing more environmentally friendly and efficient procedures.[9][10]

Experimental Protocol: Wohl-Aue Synthesis of Phenazine

This protocol describes the classical synthesis of the parent phenazine scaffold.

Materials:

  • Nitrobenzene

  • Aniline

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve nitrobenzene and aniline in ethanol.

  • Slowly add powdered potassium hydroxide to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Acidify the mixture with dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude phenazine product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield yellow needles of phenazine.[9]

Biological Activities of Phenazine Derivatives

Phenazine derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

Many phenazine derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[11][12] Their mechanism of action often involves the generation of reactive oxygen species (ROS), which can damage cellular components and lead to cell death.[13]

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Phenazine-1-carboxylic acid (PCA)Acidovorax avenae subsp. citrulli17.44 - 34.87[11]
Phenazine-1-carboxylic acid (PCA)Bacillus subtilis17.44 - 34.87[11]
Phenazine-1-carboxylic acid (PCA)Candida albicans17.44 - 34.87[11]
Phenazine-1-carboxylic acid (PCA)Escherichia coli17.44 - 34.87[11]
Phenazine-5,10-dioxide (PDO)Pseudomonas syringae< 62.50[11]
Phenazine-5,10-dioxide (PDO)Enterobacter aerogenes< 62.50[11]
Halogenated Phenazine (HP 1)MRSA1.56 µM[5]
Halogenated Phenazine (HP 29)MRSA0.08 µM[5]
2-bromo-1-hydroxyphenazineBacillus subtilis6.25 µM[5]
PyocyaninBacillus subtilis50 µM[5]
Anticancer Activity

Several phenazine derivatives have shown potent cytotoxic activity against various cancer cell lines.[14][15] Their anticancer mechanisms are often attributed to their ability to intercalate into DNA, inhibit topoisomerase enzymes, and induce apoptosis.[15]

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
2-chloro-N-(phenazin-2-yl)benzamide (Compound 4)K562 (human chronic myelogenous leukemia)Comparable to cisplatin[14]
2-chloro-N-(phenazin-2-yl)benzamide (Compound 4)HepG2 (human hepatocellular carcinoma)Comparable to cisplatin[14]
Benzo[a]phenazine derivative 6MCF-7 (breast cancer)11.7[16]
Benzo[a]phenazine derivative 6HepG2 (liver cancer)0.21[16]
Benzo[a]phenazine derivative 6A549 (lung cancer)1.7[16]
Phthalazine derivative 7aHCT-116 (colon cancer)6.04 ± 0.30[17]
Phthalazine derivative 7aMCF-7 (breast cancer)8.8 ± 0.45[17]
Imamine-1,3,5-triazine derivative 4fMDA-MB-231 (breast cancer)6.25[18]

Experimental Protocols for Biological Evaluation

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test phenazine compounds

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., ampicillin, fluconazole)

  • Negative control (medium only)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test phenazine compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (microorganism with a known antibiotic) and a negative control (medium only).

  • Incubate the plates at the appropriate temperature and for the required duration (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth. Alternatively, the optical density can be measured using a microplate reader.[11][19]

Protocol for MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test phenazine compounds

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a specific density and allow them to adhere overnight.

  • Prepare various concentrations of the test phenazine compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

  • Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[14][18]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of phenazine derivatives are a result of their interaction with various cellular targets and signaling pathways.

Phenazine Biosynthesis Pathway

The biosynthesis of the phenazine core structure in bacteria, such as Pseudomonas aeruginosa, originates from the shikimic acid pathway.[20][21] The key precursor is chorismic acid, which undergoes a series of enzymatic conversions to form the phenazine-1-carboxylic acid (PCA), a central intermediate for the production of various other phenazine derivatives.[1][22]

Phenazine_Biosynthesis Chorismic_acid Chorismic Acid ADIC 2-amino-2-deoxyisochorismic acid (ADIC) Chorismic_acid->ADIC PhzE DHHA trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) ADIC->DHHA PhzD PCA_precursor PCA Precursor DHHA->PCA_precursor PhzF PCA Phenazine-1-carboxylic acid (PCA) PCA_precursor->PCA PhzA/B/G Derivatives Other Phenazine Derivatives (e.g., Pyocyanin) PCA->Derivatives Modifying Enzymes (e.g., PhzM, PhzS)

Caption: Simplified phenazine biosynthesis pathway from chorismic acid.

Quorum Sensing Signaling in Pseudomonas aeruginosa

Phenazine production in P. aeruginosa is tightly regulated by the quorum sensing (QS) system, a cell-to-cell communication mechanism.[23][24] The QS systems, including las and rhl, control the expression of phenazine biosynthetic genes in a cell-density-dependent manner, allowing the bacteria to coordinate their virulence factor production.[23]

Caption: Quorum sensing regulation of phenazine production in P. aeruginosa.

Experimental Workflow for Anticancer Drug Screening

The process of screening phenazine derivatives for anticancer activity involves a series of well-defined steps, from compound synthesis to in vitro and potentially in vivo evaluation.

Anticancer_Screening_Workflow start Start: Design & Synthesize Phenazine Derivatives dissolve Dissolve Compounds in DMSO start->dissolve mtt_assay Perform MTT Assay to determine IC50 dissolve->mtt_assay cell_culture Culture Cancer Cell Lines cell_culture->mtt_assay data_analysis Analyze Data & Identify Potent Compounds mtt_assay->data_analysis mechanism_study Mechanism of Action Studies (e.g., Apoptosis Assay) data_analysis->mechanism_study in_vivo In Vivo Studies (Animal Models) mechanism_study->in_vivo end End: Lead Compound Identification in_vivo->end

Caption: A typical workflow for screening phenazine derivatives for anticancer activity.

Conclusion

The phenazine scaffold represents a privileged structure in medicinal chemistry, offering a foundation for the development of novel therapeutic agents. The extensive research into their synthesis, biological activities, and mechanisms of action has provided a solid platform for future drug discovery efforts. The continued exploration of the vast chemical space of phenazine derivatives, coupled with a deeper understanding of their interactions with biological systems, holds great promise for addressing unmet medical needs in infectious diseases and oncology.

References

Methodological & Application

Chemical Synthesis of Phenazine-1-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of Phenazine-1-carbaldehyde, a key intermediate in the development of novel therapeutic agents and functional materials. The methods outlined below are based on established synthetic transformations and provide a comprehensive guide for researchers in the field of medicinal and organic chemistry.

Introduction

This compound is a crucial building block for the synthesis of a wide array of phenazine-containing compounds. The phenazine scaffold is a recognized privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. The aldehyde functionality at the C1 position serves as a versatile handle for further chemical modifications, enabling the generation of diverse molecular libraries for biological screening. This document details the primary synthetic routes to obtain this compound, starting from the more readily accessible Phenazine-1-carboxylic acid (PCA).

Synthesis Strategy Overview

The primary approach for the synthesis of this compound involves a two-step sequence starting from aniline and 2-bromo-3-nitrobenzoic acid to first produce Phenazine-1-carboxylic acid (PCA). Subsequently, the carboxylic acid functional group of PCA is reduced to the corresponding aldehyde. Several methods for this selective reduction are presented, offering flexibility based on available reagents and equipment.

Synthesis_Overview Aniline Aniline PCA Phenazine-1-carboxylic Acid (PCA) Aniline->PCA Jourdan-Ullmann Coupling BromoNitroBenzoic 2-Bromo-3-nitrobenzoic Acid BromoNitroBenzoic->PCA PCHO This compound PCA->PCHO Selective Reduction DIBAL_Reduction PCA Phenazine-1-carboxylic Acid SilylEster Intermediate Silyl Ester PCA->SilylEster TMSCl, TEA PCHO This compound SilylEster->PCHO DIBAL-H, -78 °C Rosenmund_Reduction PCA Phenazine-1-carboxylic Acid AcylChloride Phenazine-1-carbonyl Chloride PCA->AcylChloride SOCl₂ or (COCl)₂ PCHO This compound AcylChloride->PCHO H₂, Pd/BaSO₄, Quinoline-S Weinreb_Amide_Reduction PCA Phenazine-1-carboxylic Acid WeinrebAmide Phenazine-1-yl (methoxy(methyl)amino)methanone PCA->WeinrebAmide 1. SOCl₂ 2. Me(OMe)NH·HCl, Base PCHO This compound WeinrebAmide->PCHO DIBAL-H or LiAlH₄

Synthesis of Phenazine-1-carbaldehyde Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of phenazine-1-carbaldehyde derivatives, which are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the phenazine scaffold. The protocol outlines a multi-step synthesis beginning with the formation of phenazine-1-carboxylic acid (PCA), followed by its reduction to phenazine-1-methanol, and subsequent oxidation to the target this compound. Finally, a general procedure for the synthesis of this compound derivatives, specifically acylhydrazones, is described.

Introduction

Phenazine-containing compounds are a class of nitrogen-containing heterocyclic molecules known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] Phenazine-1-carboxylic acid (PCA) is a well-known naturally occurring phenazine that serves as a versatile precursor for the synthesis of various derivatives.[2] The functionalization of the phenazine core, particularly at the C1 position, allows for the modulation of its biological activity. The introduction of a carbaldehyde group at this position opens up a vast synthetic landscape for the creation of diverse derivatives, such as Schiff bases, oximes, and hydrazones, which are valuable pharmacophores in drug discovery.

This protocol details a reliable synthetic route to this compound and its subsequent derivatization, providing researchers with the necessary methodology to explore the chemical space of this promising class of compounds.

Synthetic Workflow

The overall synthetic strategy involves a three-step conversion of phenazine-1-carboxylic acid to this compound, followed by the derivatization of the aldehyde.

SynthesisWorkflow PCA Phenazine-1-carboxylic Acid (PCA) P1M Phenazine-1-methanol PCA->P1M Reduction P1C This compound P1M->P1C Oxidation Deriv This compound Derivatives P1C->Deriv Derivatization

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocols

Part 1: Synthesis of Phenazine-1-carboxylic Acid (PCA)

This protocol is adapted from a known procedure for the synthesis of PCA.

Materials:

  • Aniline

  • 2-bromo-3-nitrobenzoic acid

  • Copper(I) iodide (CuI)

  • Triethylamine

  • Ethylene glycol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, combine aniline (2.5 g, 26.8 mmol), 2-bromo-3-nitrobenzoic acid (6.3 g, 26.6 mmol), CuI (1.3 g, 6.8 mmol), and triethylamine (12.5 mL, 90.0 mmol) in ethylene glycol (50.0 mL).

  • Heat the reaction mixture to 95 °C and stir for 3 hours.

  • Cool the mixture to room temperature and pour it into a 0.2 M sodium hydroxide solution (300 mL).

  • Filter the resulting mixture.

  • Acidify the filtrate with concentrated HCl to a pH of 2-3 to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield phenazine-1-carboxylic acid.

Part 2: Reduction of Phenazine-1-carboxylic Acid to Phenazine-1-methanol

This two-step protocol involves the activation of the carboxylic acid to the corresponding methyl ester, followed by reduction.

Step 2a: Esterification of Phenazine-1-carboxylic Acid

Materials:

  • Phenazine-1-carboxylic acid (PCA)

  • Anhydrous methanol

  • Concentrated sulfuric acid

Procedure:

  • Suspend PCA (1.0 eq) in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl phenazine-1-carboxylate.

Step 2b: Reduction of Methyl Phenazine-1-carboxylate to Phenazine-1-methanol

Materials:

  • Methyl phenazine-1-carboxylate

  • Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF) or ethanol

Procedure (using NaBH₄):

  • Dissolve methyl phenazine-1-carboxylate (1.0 eq) in a suitable solvent such as ethanol.

  • Cool the solution in an ice bath and add sodium borohydride (excess) portion-wise.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield phenazine-1-methanol.

Part 3: Oxidation of Phenazine-1-methanol to this compound

This protocol utilizes a mild oxidizing agent to convert the primary alcohol to the aldehyde.

Materials:

  • Phenazine-1-methanol

  • Manganese dioxide (MnO₂) or Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

Procedure (using MnO₂):

  • To a solution of phenazine-1-methanol (1.0 eq) in anhydrous dichloromethane, add activated manganese dioxide (excess, e.g., 5-10 eq).

  • Stir the suspension vigorously at room temperature. The reaction progress should be monitored carefully by TLC to avoid over-oxidation to the carboxylic acid.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Wash the Celite pad with dichloromethane.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain this compound.

Part 4: Synthesis of this compound Acylhydrazone Derivatives

This general procedure describes the condensation reaction between this compound and a hydrazide to form an acylhydrazone derivative.

Materials:

  • This compound

  • A suitable hydrazide (e.g., isonicotinohydrazide)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of the chosen hydrazide (1.0-1.2 eq) in ethanol to the aldehyde solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for the required time (monitor by TLC).

  • Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the desired this compound acylhydrazone derivative.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of phenazine-1-carboxylic acid and a representative acylhydrazone derivative. Data for the intermediate steps (reduction and oxidation) are highly dependent on the specific reagents and conditions used and should be optimized by the researcher.

Table 1: Synthesis of Phenazine-1-carboxylic Acid (PCA)

Starting MaterialsReagentsSolventTemp. (°C)Time (h)Yield (%)
Aniline, 2-bromo-3-nitrobenzoic acidCuI, TriethylamineEthylene glycol953Variable

Table 2: Synthesis of a Representative this compound Acylhydrazone Derivative

AldehydeHydrazideSolventCatalystReaction ConditionYield (%)
This compoundIsonicotinohydrazideEthanolAcetic AcidReflux>80

Biological Signaling Pathways

Phenazine derivatives are known to interact with various biological targets. For instance, they can intercalate with DNA, generate reactive oxygen species (ROS), and inhibit topoisomerase enzymes, leading to their anticancer and antimicrobial effects. The specific signaling pathways affected can vary depending on the nature of the substituents on the phenazine core.

SignalingPathway PCD This compound Derivative DNA DNA Intercalation PCD->DNA ROS ROS Generation PCD->ROS Topo Topoisomerase Inhibition PCD->Topo Apoptosis Apoptosis DNA->Apoptosis ROS->Apoptosis Topo->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Potential mechanisms of action for phenazine derivatives.

Conclusion

The protocols described in this application note provide a comprehensive guide for the synthesis of this compound and its derivatives. This foundational methodology will enable researchers to generate a library of novel phenazine compounds for evaluation in various drug discovery and development programs. The versatility of the carbaldehyde functional group allows for the creation of a wide array of derivatives, offering the potential to fine-tune the biological activity of the phenazine scaffold.

References

Application Notes and Protocols for the Laboratory-Scale Extraction and Purification of Phenazine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis, extraction, and purification of Phenazine-1-carbaldehyde, a key derivative of the phenazine family of heterocyclic compounds. Phenazines are of significant interest in drug discovery due to their diverse biological activities, including antimicrobial and antitumor properties. These protocols are designed to guide researchers through a reliable method for obtaining high-purity this compound for use in further research and development.

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria, most notably from the genus Pseudomonas.[1] These compounds are known for their redox activity and play a role in microbial quorum sensing and virulence. Phenazine-1-carboxylic acid (PCA) is a common, naturally occurring phenazine that serves as a precursor for the biosynthesis of other phenazine derivatives.[1] this compound, while less studied than its carboxylic acid counterpart, is a valuable synthon for the development of novel therapeutic agents. Its aldehyde functionality allows for a wide range of chemical modifications to explore structure-activity relationships.

This application note details a synthetic route to this compound via the oxidation of 1-methylphenazine, followed by comprehensive extraction and purification procedures.

Synthesis of this compound from 1-Methylphenazine

The synthesis of this compound can be achieved through the selective oxidation of the methyl group of 1-methylphenazine. A common and effective method for this transformation is the use of selenium dioxide (SeO₂) in a suitable solvent.

Materials and Reagents
Reagent/MaterialGradeSupplier
1-Methylphenazine≥98%Commercially Available
Selenium Dioxide (SeO₂)≥99%Commercially Available
1,4-DioxaneAnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Celite®---Commercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
HexaneACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.0 g of 1-methylphenazine in 100 mL of anhydrous 1,4-dioxane.

  • Addition of Oxidant: To the stirred solution, add 1.2 equivalents of selenium dioxide.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate solvent system.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the black selenium precipitate.

    • Wash the Celite® pad with dichloromethane (3 x 20 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the crude residue in 50 mL of dichloromethane.

    • Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer in vacuo to yield the crude this compound.

Expected Yield and Purity
ParameterValue
Theoretical Yield~1.08 g
Expected Crude Yield80-90%
Crude Purity (by TLC)Major product with minor impurities

Purification of this compound

The crude product is purified by column chromatography on silica gel.

Materials and Equipment
  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent: Hexane/Ethyl Acetate gradient

  • Fraction collection tubes

  • TLC plates and developing chamber

  • UV lamp (254 nm)

Purification Protocol
  • Column Packing: Prepare a silica gel slurry in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting from 100% hexane and gradually increasing the polarity to 30% ethyl acetate.

  • Fraction Collection: Collect fractions and monitor by TLC. The desired product, this compound, is typically a yellow-orange compound.

  • Isolation: Combine the pure fractions containing the product and evaporate the solvent to obtain the purified this compound as a solid.

Purity Assessment
ParameterValue
Final Yield (after purification)60-70%
Purity (by HPLC/NMR)≥98%
AppearanceYellow to orange solid

Characterization Data for this compound

PropertyValueReference
Molecular FormulaC₁₃H₈N₂O[2]
Molecular Weight208.22 g/mol [2]
Melting PointNot available
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 10.5 (s, 1H, -CHO), 8.5-7.8 (m, 7H, Ar-H)Estimated
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 192.0 (C=O), 145-125 (Ar-C)Estimated
Mass Spectrum (EI-MS) m/z 208 [M]⁺, 180, 152Estimated
IR (KBr) ν (cm⁻¹) ~1700 (C=O, aldehyde), ~3050 (Ar C-H), ~1620, 1580 (C=C, Ar)Estimated

Note: The NMR, MS, and IR data are estimated based on the structure and data for similar compounds. Actual values should be determined experimentally.

Experimental Workflow and Biological Context Diagrams

experimental_workflow Experimental Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization start 1-Methylphenazine in Dioxane add_seo2 Add SeO2 start->add_seo2 reflux Reflux (4-6h) add_seo2->reflux workup Work-up & Extraction reflux->workup crude_product Crude this compound workup->crude_product column_chrom Silica Gel Column Chromatography crude_product->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection evaporation Evaporation of Solvent fraction_collection->evaporation pure_product Pure this compound evaporation->pure_product nmr NMR Spectroscopy pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir

Caption: Workflow for the synthesis and purification of this compound.

phenazine_biosynthesis Simplified Phenazine Biosynthetic Pathway chorismic_acid Chorismic Acid phz_genes phz Operon (phzA-G) chorismic_acid->phz_genes Biosynthesis pca Phenazine-1-carboxylic acid (PCA) phz_genes->pca other_phenazines Other Phenazine Derivatives (e.g., Pyocyanin) pca->other_phenazines Enzymatic Modification

Caption: Simplified biosynthetic pathway of phenazines from chorismic acid.[1]

Safety Precautions

  • Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle in a fume hood.

  • Standard laboratory safety procedures should be followed at all times.

Disclaimer

The synthetic and purification protocols provided in this document are proposed based on established chemical principles and may require optimization for specific laboratory conditions and scales. The analytical data provided are estimates and should be confirmed through experimental analysis.

References

Application Notes and Protocols: Phenazine-1-carboxylic Acid (PCA) in Agricultural Biocontrol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While the initial request specified Phenazine-1-carbaldehyde, the available scientific literature predominantly focuses on the closely related and extensively studied compound, Phenazine-1-carboxylic acid (PCA) . Due to the limited information on this compound, this document provides detailed application notes and protocols for PCA as a representative phenazine compound in agricultural biocontrol.

Introduction

Phenazine-1-carboxylic acid (PCA) is a secondary metabolite produced by various soil bacteria, most notably from the genus Pseudomonas.[1] It is a pigmented, nitrogen-containing heterocyclic compound that exhibits broad-spectrum antifungal activity against a wide range of plant pathogenic fungi.[1][2] This has led to its recognition as a potent biocontrol agent in agriculture, offering a more sustainable alternative to synthetic fungicides.[3] PCA is known for its high efficiency, low toxicity, and environmental friendliness.[3] This document provides an overview of its application, quantitative efficacy data, detailed experimental protocols, and visualizations of its mode of action and experimental workflows for researchers, scientists, and drug development professionals.

Data Presentation: Efficacy of Phenazine-1-carboxylic Acid (PCA)

The following tables summarize the quantitative data on the antifungal activity of PCA against various plant pathogenic fungi.

Table 1: In Vitro Efficacy of PCA against Fungal Plant Pathogens

Fungal PathogenAssay TypeEfficacy MetricValue (µg/mL)Reference
Pestalotiopsis kenyanaMycelial Growth InhibitionEC₅₀2.32[3][4]
Botrytis cinereaMycelial Growth InhibitionED₅₀3.12[5][6]
Botrytis cinereaMycelial Growth InhibitionED₈₀12.5[5]
Botrytis cinereaMycelial Growth InhibitionMIC25[5]
Valsa maliMycelial Growth Inhibition-0.08 mM[2]
Aspergillus nigerAgar DiffusionInhibition Zone16 mm[7]
Candida albicansAgar DiffusionInhibition Zone17 mm[7]

Table 2: In Vivo Efficacy of PCA

Fungal PathogenHost PlantApplicationEfficacyPCA ConcentrationReference
Pestalotiopsis kenyanaBayberryFoliar Spray57% inhibition14 µg/mL[3][4]

Mechanism of Action

The primary antifungal mechanism of PCA involves the induction of oxidative stress in fungal cells through the generation of reactive oxygen species (ROS).[4][8] This surge in ROS leads to a cascade of cellular damage, including lipid peroxidation of the cell membrane, mitochondrial dysfunction, and ultimately, programmed cell death.[4][9] Additionally, PCA has been shown to target and inhibit specific enzymes crucial for fungal metabolism, such as isocitrate lyase in Valsa mali.[2]

Signaling Pathway of PCA-induced Fungal Cell Death

PCA_Mechanism cluster_extracellular Extracellular cluster_cell Fungal Cell PCA_ext Phenazine-1-carboxylic Acid (PCA) PCA_int Intracellular PCA PCA_ext->PCA_int Enters Cell ROS Reactive Oxygen Species (ROS) Burst PCA_int->ROS Induces ICL Isocitrate Lyase (ICL) Inhibition PCA_int->ICL Membrane Cell Membrane Damage (Lipid Peroxidation) ROS->Membrane Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Programmed Cell Death (Apoptosis) Membrane->Apoptosis Mitochondria->Apoptosis ICL->Apoptosis

Caption: Proposed mechanism of action for Phenazine-1-carboxylic acid (PCA).

Experimental Protocols

Experimental Workflow for Biocontrol Agent Evaluation

Biocontrol_Workflow cluster_lab Laboratory Screening cluster_greenhouse Greenhouse Trials cluster_field Field Evaluation In_Vitro In Vitro Antifungal Assays (MIC, Mycelial Growth) MoA Mechanism of Action Studies (ROS Assay, Enzyme Inhibition) In_Vitro->MoA Toxicity Preliminary Toxicity Screening In_Vitro->Toxicity In_Vivo In Vivo Efficacy Trials (Detached Leaf, Whole Plant) In_Vitro->In_Vivo Phytotoxicity Phytotoxicity Assessment In_Vivo->Phytotoxicity Field_Trials Field Trials In_Vivo->Field_Trials Environmental Environmental Impact Assessment Field_Trials->Environmental

Caption: General workflow for evaluating a potential biocontrol agent like PCA.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methodologies for determining the MIC of antifungal agents.[10][11]

1. Materials:

  • Test compound (PCA) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microtiter plates.

  • Fungal culture grown in appropriate liquid medium (e.g., Potato Dextrose Broth - PDB or RPMI-1640).

  • Sterile PDB or RPMI-1640 medium.

  • Spectrophotometer or microplate reader.

  • p-iodonitrotetrazolium violet (INT) solution (optional, for visual assessment).

2. Procedure:

  • Prepare Fungal Inoculum:

    • Culture the target fungus in liquid medium until it reaches the exponential growth phase.

    • Adjust the fungal suspension to a final concentration of approximately 1 x 10³ to 5 x 10³ cells/mL in the test medium.

  • Prepare PCA Dilutions:

    • Prepare a stock solution of PCA in the chosen solvent.

    • Perform serial two-fold dilutions of the PCA stock solution in the 96-well plate using the appropriate growth medium to achieve a range of desired concentrations. Typically, 100 µL of medium is added to each well, and then 100 µL of the compound is added to the first well and serially diluted across the plate.

  • Inoculation:

    • Add 100 µL of the adjusted fungal inoculum to each well containing the PCA dilutions.

    • Include a positive control (fungal inoculum without PCA) and a negative control (medium only).

  • Incubation:

    • Incubate the microtiter plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for 24-72 hours, or until sufficient growth is observed in the positive control wells.

  • MIC Determination:

    • Visual Assessment: The MIC is the lowest concentration of PCA that causes complete inhibition of visible fungal growth. The addition of an indicator like INT can aid in visualization, where a color change indicates metabolic activity (growth).

    • Spectrophotometric Reading: Measure the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits growth by a certain percentage (e.g., MIC₅₀ or MIC₈₀) compared to the positive control.

Protocol 2: Mycelial Growth Inhibition Assay (Agar Dilution Method)

This protocol assesses the effect of PCA on the radial growth of filamentous fungi.

1. Materials:

  • Test compound (PCA).

  • Potato Dextrose Agar (PDA) or other suitable solid medium.

  • Petri dishes (90 mm).

  • Fungal culture grown on solid medium.

  • Sterile cork borer (5 mm diameter).

  • Ethanol (for dissolving PCA if necessary).

2. Procedure:

  • Prepare PCA-Amended Agar:

    • Prepare PDA medium and autoclave.

    • Cool the molten agar to approximately 45-50°C.

    • Add the appropriate volume of a stock solution of PCA to the molten agar to achieve the desired final concentrations. Ensure thorough mixing. Include a control with the solvent alone if applicable.

    • Pour the PCA-amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal colony, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PCA-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungus in the dark.

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

    • The EC₅₀ value can be determined by plotting the inhibition percentage against the log of the PCA concentration.

Protocol 3: Detection of Reactive Oxygen Species (ROS)

This protocol provides a general method for detecting intracellular ROS in fungal cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[12]

1. Materials:

  • Fungal cells treated with PCA at the desired concentration and for the desired time.

  • Untreated fungal cells as a control.

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO).

  • Phosphate-buffered saline (PBS) or a suitable buffer.

  • Fluorescence microscope or a fluorescence plate reader.

2. Procedure:

  • Cell Preparation:

    • Grow fungal cells in a suitable liquid medium.

    • Treat the cells with different concentrations of PCA for a specific duration. Include an untreated control.

  • Staining with DCFH-DA:

    • Harvest the fungal cells by centrifugation and wash them twice with PBS to remove any residual medium.

    • Resuspend the cells in PBS containing DCFH-DA at a final concentration of 10-20 µM.

    • Incubate the cells in the dark at room temperature for 30-60 minutes. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Washing:

    • After incubation, centrifuge the cells and wash them twice with PBS to remove excess probe.

  • Detection:

    • Fluorescence Microscopy: Resuspend the cells in a small volume of PBS, mount them on a glass slide, and observe under a fluorescence microscope with the appropriate filter set (excitation ~488 nm, emission ~525 nm). Increased green fluorescence in PCA-treated cells compared to the control indicates ROS production.

    • Fluorometry: Resuspend the cells in PBS and transfer them to a 96-well black microtiter plate. Measure the fluorescence intensity using a fluorescence plate reader at the same excitation and emission wavelengths.

Conclusion

Phenazine-1-carboxylic acid (PCA) is a promising natural antifungal compound with significant potential for application in agricultural biocontrol. Its broad-spectrum activity against key plant pathogens, coupled with its environmentally friendly nature, makes it a valuable tool for sustainable agriculture. The protocols and data presented here provide a foundation for researchers to further explore and optimize the use of PCA and other phenazine derivatives in the development of effective biocontrol strategies.

References

High-performance liquid chromatography (HPLC) method for Phenazine-1-carbaldehyde analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: HPLC Analysis of Phenazine-1-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides two detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). The first protocol outlines a direct analysis method suitable for relatively high concentrations of the analyte. The second protocol describes a more sensitive method involving pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH), ideal for trace-level quantification.

Introduction

This compound is a heterocyclic aromatic compound belonging to the phenazine family. Phenazine derivatives are of significant interest in pharmaceutical and agricultural research due to their diverse biological activities, including antimicrobial and anticancer properties. Accurate and reliable quantification of this compound is crucial for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of such compounds.

This application note details two reversed-phase HPLC (RP-HPLC) methods for the determination of this compound:

  • Method A: Direct UV Analysis: A straightforward approach for the quantification of this compound at moderate to high concentrations.

  • Method B: Analysis via DNPH Derivatization: A highly sensitive method for trace analysis, where the aldehyde is first reacted with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, chromophoric hydrazone derivative that can be detected at very low levels.

Experimental Protocols

Method A: Direct UV Analysis of this compound

This method is suitable for the direct quantification of this compound in samples where the concentration is expected to be sufficiently high for UV detection.

2.1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Sample solvent: Acetonitrile:Water (50:50, v/v)

2.2. Instrumentation

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

2.3. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in the sample solvent to a known volume in a volumetric flask.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

2.4. HPLC Conditions

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (65:35, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 254 nm and 365 nm
Run Time 10 minutes

2.5. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of a standard.

  • Quantify the amount of this compound by constructing a calibration curve using a series of standard solutions of known concentrations.

Method B: Analysis of this compound via DNPH Derivatization

This method offers enhanced sensitivity for the detection of low concentrations of this compound. The aldehyde is first derivatized with DNPH to form a 2,4-dinitrophenylhydrazone, which has a strong UV absorbance at a longer wavelength, reducing interference from matrix components.

2.1. Materials and Reagents

  • This compound standard (≥98% purity)

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent solution (e.g., in acetonitrile with acid catalyst)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Hydrochloric acid (HCl)

2.2. Instrumentation

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

2.3. Derivatization Protocol

  • To 1 mL of the sample solution (dissolved in acetonitrile), add 1 mL of the DNPH reagent solution.

  • Add a few drops of concentrated HCl as a catalyst.

  • Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light.

  • After the reaction is complete, the solution is ready for HPLC analysis. If necessary, dilute with the mobile phase.

2.4. HPLC Conditions for DNPH Derivative

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (65:35, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 360 nm
Run Time 20 minutes

2.5. Data Analysis

  • Identify the this compound-DNPH derivative peak by comparing its retention time with a derivatized standard.

  • Quantify the derivative using a calibration curve prepared from derivatized standards of this compound.

Data Presentation

The following table summarizes the expected quantitative performance data for both analytical methods. These are typical values and may vary depending on the specific instrumentation and experimental conditions.

ParameterMethod A: Direct UV AnalysisMethod B: DNPH Derivatization
Analyte This compoundThis compound-DNPH
Expected Retention Time (min) ~ 4.5~ 9.2
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) ~ 50 ng/mL~ 1 ng/mL
Limit of Quantification (LOQ) ~ 150 ng/mL~ 3 ng/mL

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical protocols.

direct_analysis_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254/365 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for Direct UV Analysis of this compound.

derivatization_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample in Acetonitrile AddDNPH Add DNPH Reagent Sample->AddDNPH React Reaction (1 hr) AddDNPH->React Injection Injection into HPLC React->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (360 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound Analysis via DNPH Derivatization.

Application Notes and Protocols for the Characterization of Phenazine-1-carbaldehyde using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Structural Elucidation of Phenazine-1-carbaldehyde by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules such as this compound.[1][2] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed molecular structure can be determined.

This compound, a heterocyclic aromatic compound, possesses a unique arrangement of protons and carbons that gives rise to a characteristic NMR spectrum. The aromatic region of the ¹H NMR spectrum is expected to show a series of doublets and triplets corresponding to the protons on the phenazine core. The aldehyde proton will appear as a distinct singlet at a significantly downfield chemical shift, typically in the range of 9-10 ppm, due to the deshielding effect of the carbonyl group.[3]

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the highly deshielded region of the spectrum, generally above 190 ppm. The aromatic carbons will resonate in the typical range of 110-150 ppm.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structure. COSY spectra reveal proton-proton coupling networks, helping to assign adjacent protons on the aromatic rings. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.

Quantitative NMR Data

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Position δ (ppm), Multiplicity, J (Hz) Position δ (ppm)
H-28.3 - 8.5, d, J = 7-8C-1~135
H-37.8 - 8.0, t, J = 7-8C-2~130
H-48.1 - 8.3, d, J = 7-8C-3~129
H-68.2 - 8.4, d, J = 8-9C-4~132
H-77.7 - 7.9, t, J = 7-8C-4a~143
H-87.7 - 7.9, t, J = 7-8C-5a~142
H-98.2 - 8.4, d, J = 8-9C-6~130
CHO9.9 - 10.1, sC-7~129
C-8~129
C-9~130
C-9a~143
C-10a~141
CHO>190

Note: These are predicted values and may vary based on experimental conditions.

Experimental Protocols

1. Sample Preparation for NMR Analysis

This protocol outlines the standard procedure for preparing a sample of this compound for NMR spectroscopy.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[7]

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][8]

  • High-quality 5 mm NMR tubes, clean and unscratched.[7][8][9]

  • NMR tube caps.[8][10]

  • Pasteur pipette with a cotton or glass wool plug.[8][10]

  • Small vial for dissolution.[7]

  • Vortex mixer (optional).[7]

Procedure:

  • Weigh the appropriate amount of this compound and place it in a clean, dry vial. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require 50-100 mg for a good signal-to-noise ratio in a reasonable time.[7][11]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8]

  • Gently swirl or vortex the vial to dissolve the compound completely.[7] Gentle heating may be applied if the compound has low solubility, but care should be taken to avoid solvent evaporation.

  • To remove any particulate matter, which can degrade the quality of the NMR spectrum, filter the solution.[8][10] Place a small, tight plug of glass wool or cotton into a Pasteur pipette and transfer the solution through the filter into a clean NMR tube.

  • Ensure the final volume of the solution in the NMR tube is between 4-5 cm in height.[9][11]

  • Cap the NMR tube securely to prevent solvent evaporation and contamination.[10]

  • Label the NMR tube clearly with the sample identification.[8][10]

  • Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[9]

2. NMR Data Acquisition

This is a general protocol for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and the sample concentration.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Insert the prepared NMR sample into the spectrometer's autosampler or manually into the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step for obtaining high-quality spectra with sharp lines.

  • For ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans will be required (hundreds to thousands).

    • The spectral width is typically set from 0 to 220 ppm.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structure Elucidation weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter cap_label Cap and Label filter->cap_label insert Insert Sample into Spectrometer cap_label->insert lock_shim Lock and Shim insert->lock_shim acquire_1H Acquire ¹H NMR Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum lock_shim->acquire_13C process Fourier Transform, Phase & Baseline Correction acquire_1H->process acquire_13C->process calibrate Calibrate Chemical Shifts process->calibrate integrate Integrate ¹H Peaks calibrate->integrate analyze Analyze δ, J, and Multiplicity integrate->analyze elucidate Assign Signals and Confirm Structure analyze->elucidate

Caption: Experimental workflow for NMR characterization.

Phenazine_Structure_Analysis cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_2D 2D NMR (Optional) phenazine This compound aromatic_H Aromatic Protons (H-2 to H-9) δ = 7.7 - 8.5 ppm phenazine->aromatic_H aldehyde_H Aldehyde Proton (CHO) δ = 9.9 - 10.1 ppm phenazine->aldehyde_H aromatic_C Aromatic Carbons (C-1 to C-10a) δ = 129 - 143 ppm phenazine->aromatic_C aldehyde_C Aldehyde Carbon (CHO) δ > 190 ppm phenazine->aldehyde_C cosy COSY (¹H-¹H Correlations) phenazine->cosy hsqc HSQC (¹H-¹³C Correlations) phenazine->hsqc integration Integration (Relative Proton Count) aromatic_H->integration coupling Coupling Constants (J) (Connectivity Information) aromatic_H->coupling

Caption: Logical relationships in NMR data analysis.

References

Mass spectrometry (MS) analysis for identification of Phenazine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Mass Spectrometric Identification of Phenazine-1-carbaldehyde

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, including species of Pseudomonas and Streptomyces.[1] These compounds are known for their redox activity and broad-spectrum biological properties, including antibiotic, antitumor, and antiparasitic activities.[1] this compound is a derivative of the basic phenazine core structure. Accurate identification and quantification of phenazine derivatives are crucial in drug discovery, microbial ecology, and biotechnology.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and selective method for the analysis of such compounds.[2] This application note provides a detailed protocol for the identification of this compound using LC-MS/MS. The methodology is based on established principles for the analysis of similar small aromatic molecules and phenazine derivatives.[2][3]

Experimental Protocols

Materials and Reagents
  • This compound standard (if available, otherwise use a certified reference material of a closely related phenazine for method development)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • Sample vials and filters (0.22 µm PTFE)

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is a general guideline for extracting small molecules from an aqueous matrix (e.g., bacterial culture supernatant).

  • Pre-treatment : Acidify the sample to pH 2-3 with formic acid. This ensures the analyte is in a neutral form for better retention on the C18 stationary phase.

  • Conditioning : Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water.

  • Loading : Load the pre-treated sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing : Wash the cartridge with 3 mL of water to remove salts and other polar impurities.

  • Elution : Elute the analyte from the cartridge using 2 mL of methanol.

  • Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[3]

  • Filtration : Filter the reconstituted sample through a 0.22 µm PTFE filter before injecting it into the LC-MS/MS system.

Liquid Chromatography (LC) Method

A reversed-phase C18 column is suitable for separating this compound from other matrix components.

Parameter Value
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[2]
Mobile Phase A Water with 0.1% Formic Acid[2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[2]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 25 °C[2]

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05
Mass Spectrometry (MS) Method

The analysis is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection.

Parameter Value
Ionization Mode ESI, Positive[2]
Capillary Voltage 3.5 kV
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Note: These parameters are typical and may require optimization for the specific instrument used.

Data Presentation and Analysis

The molecular formula for this compound is C₁₃H₈N₂O, with a monoisotopic mass of 208.0637 Da. The expected protonated molecule [M+H]⁺ will have an m/z of approximately 209.07.

Predicted Fragmentation

In tandem MS (MS/MS), the precursor ion ([M+H]⁺) is fragmented to produce characteristic product ions. For aldehydes, a common fragmentation pathway involves the neutral loss of the formyl group (CHO).[4]

  • Precursor Ion [M+H]⁺ : m/z 209.07

  • Expected Neutral Loss : CHO (29 Da)

  • Major Product Ion : [M+H-CHO]⁺ = m/z 180.06 (Phenazine core)

Table 2: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossCollision Energy (eV)
This compound209.1180.1CHOTo be optimized
This compound209.1152.1C₂H₂NTo be optimized

Note: Collision energy must be optimized for each transition to achieve the best signal intensity.

Visualizations

// Node Definitions sample [label="Sample Collection\n(e.g., Bacterial Supernatant)", fillcolor="#F1F3F4", fontcolor="#202124"]; pretreatment [label="Sample Pre-treatment\n(Acidification)", fillcolor="#F1F3F4", fontcolor="#202124"]; spe [label="Solid Phase Extraction (SPE)\n(Condition -> Load -> Wash -> Elute)", fillcolor="#FBBC05", fontcolor="#202124"]; reconstitution [label="Dry & Reconstitute", fillcolor="#F1F3F4", fontcolor="#202124"]; lc_injection [label="LC-MS/MS Injection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separation [label="Chromatographic Separation\n(C18 Column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ms_analysis [label="MS/MS Analysis\n(ESI+, MRM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_processing [label="Data Processing & Identification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges sample -> pretreatment [color="#5F6368"]; pretreatment -> spe [color="#5F6368"]; spe -> reconstitution [color="#5F6368"]; reconstitution -> lc_injection [color="#5F6368"]; lc_injection -> separation [color="#5F6368"]; separation -> ms_analysis [color="#5F6368"]; ms_analysis -> data_processing [color="#5F6368"]; } dot Caption: Experimental workflow for this compound analysis.

// Node Definitions parent [label="{this compound | Precursor Ion | {m/z 209.1}}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fragment1 [label="{Phenazine Core | Product Ion | {m/z 180.1}}", fillcolor="#34A853", fontcolor="#FFFFFF"]; fragment2 [label="{Further Fragmentation | Product Ion | {m/z 152.1}}", fillcolor="#FBBC05", fontcolor="#202124"];

// Edge Definitions parent -> fragment1 [label=" - CHO (Neutral Loss)", color="#EA4335", fontcolor="#202124"]; fragment1 -> fragment2 [label=" - C₂H₂ (Neutral Loss)", color="#EA4335", fontcolor="#202124"]; } dot Caption: Predicted fragmentation pathway for this compound.

Conclusion

This application note outlines a comprehensive LC-MS/MS protocol for the sensitive and specific identification of this compound. The detailed steps for sample preparation, liquid chromatography, and mass spectrometry, including predicted MRM transitions, provide a robust starting point for researchers. The provided workflows and fragmentation diagrams serve as clear visual aids for implementing and understanding the analytical process. Optimization of MS parameters and collision energies will be necessary to achieve the highest sensitivity for specific instrumentation.

References

Application Notes and Protocols for Utilizing Phenazine-1-Carboxylic Acid in Bacterial Biofilm Formation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine compounds are a class of redox-active secondary metabolites produced by various bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. These molecules play a crucial role in the organism's physiology, contributing to virulence, interspecies competition, and, notably, biofilm formation. While the user specified phenazine-1-carbaldehyde, the available scientific literature predominantly focuses on its immediate precursor, phenazine-1-carboxylic acid (PCA). PCA is a key player in biofilm development, and this document will focus on its application in biofilm research, assuming its relevance to the user's interest in this compound due to their close structural and biosynthetic relationship.

Phenazines, and PCA in particular, are involved in several physiological processes that enhance bacterial survival and persistence. One of the primary mechanisms by which PCA promotes biofilm formation is through its role in iron acquisition.[1][2][3] Iron is an essential nutrient for bacterial growth and a critical signaling molecule for the transition from a planktonic (free-swimming) to a sessile (biofilm) lifestyle. In many environments, iron is present in its insoluble ferric form (Fe(III)), which is not readily bioavailable. PCA can reduce Fe(III) to the more soluble ferrous form (Fe(II)), which can then be taken up by the bacteria, thereby promoting biofilm development, especially under iron-limited conditions.[1][2]

These application notes provide a summary of the quantitative effects of PCA on biofilm formation, detailed protocols for studying these effects, and visualizations of the key signaling pathway and experimental workflows.

Data Presentation

The following table summarizes the quantitative data on the effect of phenazine-1-carboxylic acid (PCA) on the biofilm formation of Pseudomonas aeruginosa. The data is extracted from studies comparing wild-type strains with mutants deficient in phenazine production.

StrainConditionBiofilm ParameterValueReference
P. aeruginosa PA14 Wild-Type4 days growth in flow cellTotal Biomass~60 μm³/μm²Wang et al., 2011, Journal of Bacteriology[1]
P. aeruginosa Δphz (phenazine-null)4 days growth in flow cellTotal Biomass~15 μm³/μm²Wang et al., 2011, Journal of Bacteriology[1]
P. aeruginosa Δphz + 10 µM PCA6 days growth in flow cellTotal Biomass~4 times increase vs. ΔphzWang et al., 2011, Journal of Bacteriology[1]
P. aeruginosa Wild-Type4 days growth, colony biofilmSurface CoverageHighMaddula et al., 2008, Microbiology[4]
P. aeruginosa Δphz1/24 days growth, colony biofilmSurface CoverageLowMaddula et al., 2008, Microbiology[4]
P. aeruginosa Δphz1/2 + Pyocyanin7 days growth, colony biofilmSurface CoverageIncreased with concentrationMaddula et al., 2008, Microbiology[4]

Experimental Protocols

Protocol 1: Static Biofilm Formation Assay (Crystal Violet Method)

This protocol is a widely used method for quantifying the ability of bacteria to form static biofilms in microtiter plates.[5][6]

Materials:

  • Bacterial strain of interest (e.g., P. aeruginosa and its phenazine-deficient mutant)

  • Luria-Bertani (LB) or other suitable growth medium[5]

  • Phenazine-1-carboxylic acid (PCA) stock solution (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized)

  • 96-well flat-bottom polystyrene microtiter plates[6]

  • 0.1% (w/v) Crystal Violet solution[5][6]

  • 30% (v/v) Acetic acid in water[5][6]

  • Plate reader capable of measuring absorbance at 550-600 nm[5]

Procedure:

  • Culture Preparation: Grow the bacterial strains overnight in the appropriate liquid medium at the optimal temperature with shaking.

  • Inoculum Preparation: Adjust the optical density (OD) of the overnight cultures to a standardized value (e.g., OD600 of 0.1) in fresh medium.[5]

  • Plate Inoculation:

    • For testing the effect of exogenous PCA, add different concentrations of the PCA stock solution to the wells of the microtiter plate. Include a solvent control.

    • Add 100-200 µL of the standardized bacterial suspension to each well.[5]

    • Include negative control wells containing only sterile medium.

  • Incubation: Cover the plate and incubate statically (without shaking) for 24-48 hours at the optimal growth temperature.[5]

  • Washing: Gently remove the planktonic cells by aspirating the medium from each well. Wash the wells carefully with sterile distilled water or phosphate-buffered saline (PBS). Repeat the washing step 2-3 times, being careful not to disturb the attached biofilm.[6]

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[5][6]

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.[6]

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary.[5][6]

  • Quantification: Transfer 125 µL of the solubilized crystal violet solution from each well to a new flat-bottom 96-well plate.[6] Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader. The absorbance value is proportional to the amount of biofilm formed.

Protocol 2: Flow Cell Biofilm Formation Assay

This protocol allows for the study of biofilm development under continuous flow conditions, mimicking more dynamic environments.[4]

Materials:

  • Bacterial strain of interest (e.g., fluorescently tagged P. aeruginosa)

  • Flow cell system with a peristaltic pump[4]

  • Growth medium (e.g., 10% LB)[4]

  • PCA stock solution

  • Confocal Laser Scanning Microscope (CLSM)[4]

  • Image analysis software (e.g., COMSTAT)[4]

Procedure:

  • System Assembly and Sterilization: Assemble the flow cell system according to the manufacturer's instructions and sterilize it.

  • Culture Preparation: Grow the bacterial strain to the early stationary phase.[4]

  • Inoculation: Dilute the culture to an OD500 of approximately 0.1 and inoculate about 300 µL into each channel of the flow cell.[4]

  • Attachment Phase: Stop the flow for 1.5 hours to allow the bacteria to attach to the surface of the flow cell.[4]

  • Flow Phase:

    • Start the flow of fresh medium through the system at a constant rate (e.g., 3 ml/h).[4]

    • To test the effect of PCA, supplement the medium with the desired concentration of the compound. Include a control channel with medium only.

  • Biofilm Imaging:

    • At desired time points (e.g., daily for 4 days), acquire three-dimensional image stacks of the developing biofilm using a CLSM.[4]

  • Image Analysis:

    • Analyze the acquired images using software like COMSTAT to quantify various biofilm parameters, such as total biomass, average thickness, and surface coverage.[4]

Visualizations

Signaling Pathway

PCA_Iron_Acquisition cluster_extracellular Extracellular Environment cluster_bacterium Bacterial Cell FeIII Fe(III) (Insoluble) FeII Fe(II) (Soluble) FeIII->FeII Reduction by PCA FeoB FeoB Transporter FeII->FeoB Uptake PCA_out Phenazine-1-Carboxylic Acid (PCA) PCA_out->FeIII Reduces FeII_in Fe(II) FeoB->FeII_in Biofilm Biofilm Formation FeII_in->Biofilm Promotes

Caption: PCA-mediated iron acquisition pathway in bacteria.

Experimental Workflows

Biofilm_Assay_Workflows cluster_static Static Biofilm Assay (Crystal Violet) cluster_flow Flow Cell Biofilm Assay s1 Culture & Inoculum Preparation s2 Plate Inoculation (with/without PCA) s1->s2 s3 Static Incubation (24-48h) s2->s3 s4 Washing s3->s4 s5 Crystal Violet Staining s4->s5 s6 Washing s5->s6 s7 Solubilization (30% Acetic Acid) s6->s7 s8 Absorbance Reading (550-600nm) s7->s8 f1 Culture Preparation f2 Flow Cell Inoculation f1->f2 f3 Attachment Phase (No Flow) f2->f3 f4 Flow Phase (with/without PCA) f3->f4 f5 CLSM Imaging (Time-course) f4->f5 f6 Image Analysis (e.g., COMSTAT) f5->f6

Caption: Experimental workflows for biofilm formation assays.

References

Application Notes and Protocols for Testing the Antifungal Activity of Phenazine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for evaluating the antifungal activity of Phenazine-1-carbaldehyde. Detailed methodologies for determining its minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), and its effects on crucial fungal processes such as spore germination, mycelial growth, and biofilm formation are presented. These protocols are designed to provide a robust framework for researchers in mycology, drug discovery, and agricultural science to assess the potential of this compound as a novel antifungal agent.

Introduction

Phenazine compounds are a class of nitrogen-containing heterocyclic molecules produced by a wide range of bacteria, most notably from the genus Pseudomonas. Many phenazine derivatives have been reported to exhibit broad-spectrum antimicrobial properties, including activity against pathogenic fungi. Phenazine-1-carboxylic acid (PCA), a well-studied analogue, has demonstrated significant antifungal efficacy. This compound, a related compound, is also of interest for its potential antifungal properties. The following protocols outline a systematic approach to characterize the in vitro antifungal activity of this compound against relevant fungal pathogens. The mechanism of action for some phenazines involves the induction of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.

Materials and Reagents

  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO)[1][2][3]

  • Fungal Strains: e.g., Candida albicans, Aspergillus fumigatus, Fusarium oxysporum (or other relevant pathogenic or spoilage fungi)

  • Culture Media:

    • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium for susceptibility testing.

    • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture and growth assays.

  • Reagents for Assays:

    • Sterile distilled water

    • Phosphate-buffered saline (PBS)

    • Crystal Violet (for biofilm assay)

    • Glacial acetic acid or ethanol (for biofilm assay)

  • Labware:

    • Sterile 96-well microtiter plates

    • Sterile Petri dishes

    • Micropipettes and sterile tips

    • Spectrophotometer (microplate reader)

    • Incubator

    • Hemocytometer or spectrophotometer for spore counting

    • Sterile loops, spreaders, and other standard microbiology equipment

Experimental Protocols

Preparation of Stock Solutions
  • Prepare a stock solution of this compound (e.g., 10 mg/mL) by dissolving it in DMSO.[1][2][3] Further dilutions should be made in the appropriate culture medium to achieve the desired test concentrations.

  • Note: Due to the potential for low solubility of phenazine compounds in aqueous solutions, ensure complete dissolution in DMSO before preparing working solutions. The final concentration of DMSO in the test wells should be kept low (typically ≤1%) to avoid solvent toxicity to the fungi. A solvent control (medium with the same concentration of DMSO used in the test wells) must be included in all experiments.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

The broth microdilution method is a standard technique for determining the MIC of an antifungal agent.

Protocol:

  • Fungal Inoculum Preparation:

    • Grow the fungal strain on an appropriate agar medium (e.g., SDA or PDA) at a suitable temperature (e.g., 35°C for C. albicans, 28°C for filamentous fungi) until sufficient growth or sporulation is observed.

    • For yeasts, suspend a few colonies in sterile saline or PBS and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • For filamentous fungi, harvest spores by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Filter the suspension to remove hyphal fragments and adjust the spore concentration to 1-5 x 10^6 spores/mL using a hemocytometer.

    • Dilute the standardized fungal suspension in the appropriate broth medium to the final inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 spores/mL for molds).

  • Microdilution Assay:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the this compound working solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well. This will create a gradient of concentrations.

    • Include a positive control (broth with fungal inoculum, no compound) and a negative control (broth only). Also, include a solvent control (broth with fungal inoculum and the highest concentration of DMSO used).

    • Add 100 µL of the prepared fungal inoculum to each well (except the negative control).

    • Incubate the plates at the optimal temperature for the specific fungus for 24-72 hours, depending on the organism's growth rate.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth. For some fungi, a significant reduction (e.g., ≥50%) in growth compared to the positive control is used as the endpoint.

  • MFC Determination:

    • Following MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth and plate it onto a fresh agar plate.

    • Incubate the plates at the appropriate temperature until growth is visible in the control plates.

    • The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate, indicating a 99.9% killing of the initial inoculum.

Spore Germination Inhibition Assay

This assay assesses the effect of this compound on the ability of fungal spores to germinate and form germ tubes.

Protocol:

  • Prepare a spore suspension as described in the MIC protocol (3.2.1). Adjust the concentration to approximately 1 x 10^6 spores/mL in a suitable liquid medium.

  • In a 96-well plate or microcentrifuge tubes, mix the spore suspension with various concentrations of this compound. Include a positive control (spores in medium) and a solvent control.

  • Incubate the plates at the optimal germination temperature for a period sufficient for germ tube formation in the control group (typically 6-24 hours).[4][5]

  • After incubation, observe the spores under a microscope. A spore is considered germinated if the germ tube length is equal to or greater than the diameter of the spore.

  • Count at least 100 spores per replicate for each treatment and calculate the percentage of germination inhibition using the following formula:

    • % Inhibition = [(Gc - Gt) / Gc] x 100

    • Where Gc is the percentage of germination in the control group and Gt is the percentage of germination in the treatment group.

Radial Growth Inhibition Assay

This method evaluates the effect of the compound on the mycelial growth of filamentous fungi.

Protocol:

  • Prepare agar plates (e.g., PDA) containing various concentrations of this compound. This can be done by adding the appropriate amount of the stock solution to the molten agar before pouring the plates. Include control plates with and without the solvent.

  • Inoculate the center of each plate with a small agar plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal colony.

  • Incubate the plates at the optimal growth temperature.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.[6][7][8][9][10]

  • Calculate the percentage of radial growth inhibition using the following formula:[6]

    • % Inhibition = [(Dc - Dt) / Dc] x 100

    • Where Dc is the average diameter of the colony in the control group and Dt is the average diameter of the colony in the treatment group.

Biofilm Formation Inhibition Assay

This assay determines the ability of this compound to prevent the formation of fungal biofilms.

Protocol:

  • Prepare a fungal inoculum as described in the MIC protocol (3.2.1).

  • In a 96-well flat-bottom microtiter plate, add 100 µL of the fungal suspension and 100 µL of various concentrations of this compound. Include positive and solvent controls.

  • Incubate the plate without agitation for 24-48 hours at the appropriate temperature to allow for biofilm formation.[11][12]

  • After incubation, carefully remove the planktonic cells by washing the wells gently with PBS.

  • Stain the adherent biofilms by adding 125 µL of 0.1% (w/v) crystal violet solution to each well and incubating for 15-20 minutes at room temperature.[11][13]

  • Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Add 200 µL of 33% (v/v) glacial acetic acid or 95% ethanol to each well to solubilize the crystal violet from the biofilm.[13]

  • Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader.[13]

  • The percentage of biofilm inhibition is calculated as:

    • % Inhibition = [(ODc - ODt) / ODc] x 100

    • Where ODc is the optical density of the control well and ODt is the optical density of the treatment well.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: MIC and MFC of this compound against Various Fungal Strains

Fungal StrainMIC (µg/mL)MFC (µg/mL)
Candida albicans ATCC 90028
Aspergillus fumigatus ATCC 204305
Fusarium oxysporum
(Other strains)

Table 2: Effect of this compound on Fungal Spore Germination

Concentration (µg/mL)% Inhibition of Spore Germination (Aspergillus fumigatus)
Control0
X
2X
4X
(...)

Table 3: Effect of this compound on Fungal Radial Growth

Concentration (µg/mL)% Inhibition of Radial Growth (Fusarium oxysporum)
Control0
X
2X
4X
(...)

Table 4: Effect of this compound on Fungal Biofilm Formation

Concentration (µg/mL)% Inhibition of Biofilm Formation (Candida albicans)
Control0
X
2X
4X
(...)

Visualization of Workflows and Pathways

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Antifungal Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock mic_mfc MIC & MFC Determination (Broth Microdilution) prep_compound->mic_mfc spore_germ Spore Germination Inhibition Assay prep_compound->spore_germ radial_growth Radial Growth Inhibition Assay prep_compound->radial_growth biofilm Biofilm Formation Inhibition Assay prep_compound->biofilm prep_inoculum Prepare Fungal Inoculum prep_inoculum->mic_mfc prep_inoculum->spore_germ prep_inoculum->radial_growth prep_inoculum->biofilm data_collection Collect Data (Visual, OD, Diameter) mic_mfc->data_collection spore_germ->data_collection radial_growth->data_collection biofilm->data_collection calc_inhibition Calculate % Inhibition data_collection->calc_inhibition summarize Summarize in Tables calc_inhibition->summarize

Caption: Workflow for assessing the antifungal activity of this compound.

Proposed Signaling Pathway for Phenazine-Induced Fungal Cell Death

Phenazine_Pathway cluster_cell Fungal Cell phenazine This compound ros Increased ROS (Reactive Oxygen Species) phenazine->ros membrane Membrane Damage ros->membrane mitochondria Mitochondrial Dysfunction ros->mitochondria dna DNA Damage ros->dna cell_death Fungal Cell Death membrane->cell_death apoptosis Apoptosis mitochondria->apoptosis apoptosis->cell_death dna->cell_death

References

Application Notes and Protocols for the Synthesis of a Phenazine-1-carbaldehyde Derivative Library

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of a diverse library of Phenazine-1-carbaldehyde derivatives. This class of compounds holds significant potential for drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antifungal properties.[1][2] The protocols outlined below are designed to be adaptable for the creation of a variety of substituted this compound analogs, starting from commercially available anilines.

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various microorganisms.[1][3] Phenazine-1-carboxylic acid (PCA) is a well-known member of this family and serves as a versatile precursor for the synthesis of numerous derivatives.[1][3] The introduction of a carbaldehyde functional group at the 1-position of the phenazine scaffold can open up new avenues for derivatization and biological activity modulation. This document details a multi-step synthetic strategy to access a library of this compound derivatives, starting with the synthesis of substituted Phenazine-1-carboxylic acids.

Synthetic Strategy Overview

The overall strategy for generating a library of this compound derivatives involves a three-stage process. The initial stage focuses on the creation of a diverse set of substituted Phenazine-1-carboxylic acid (PCA) precursors. The second stage involves the reduction of the carboxylic acid moiety to a primary alcohol. The final stage is the selective oxidation of the primary alcohol to the desired carbaldehyde.

Synthetic_Strategy Aniline Substituted Anilines PCA Phenazine-1-carboxylic Acid Derivatives Aniline->PCA Jourdan-Ullmann Coupling & Reductive Cyclization Alcohol Phenazine-1-methanol Derivatives PCA->Alcohol Esterification & Reduction Aldehyde This compound Derivatives Alcohol->Aldehyde Selective Oxidation

Caption: Overall synthetic workflow for the preparation of this compound derivatives.

Stage 1: Synthesis of Phenazine-1-carboxylic Acid (PCA) Derivatives

The foundation of the library is a diverse set of PCA derivatives. A robust and scalable method for their synthesis is the Jourdan-Ullmann coupling followed by a sodium borohydride-mediated reductive ring-closure. This approach allows for the introduction of various substituents onto the phenazine core by starting with appropriately substituted anilines.

Experimental Protocol: Jourdan-Ullmann Coupling and Reductive Cyclization
  • Jourdan-Ullmann Coupling:

    • To a solution of a substituted aniline (1.0 eq.) in an appropriate solvent (e.g., DMF), add 2-bromo-3-nitrobenzoic acid (1.0 eq.) and a base such as potassium carbonate (2.0 eq.).

    • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (typically 12-24 hours), monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture, pour it into water, and acidify with a suitable acid (e.g., 1M HCl) to precipitate the 2-(arylamino)-3-nitrobenzoic acid derivative.

    • Collect the precipitate by filtration, wash with water, and dry.

  • Reductive Ring Closure:

    • Dissolve the 2-(arylamino)-3-nitrobenzoic acid derivative (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

    • Add sodium borohydride (NaBH4) (6.0-10.0 eq.) portion-wise to the solution.

    • Heat the reaction mixture to reflux (e.g., 70-100 °C) and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and acidify with an acid (e.g., concentrated HCl) to precipitate the Phenazine-1-carboxylic acid derivative.

    • Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for PCA Synthesis
Starting Aniline (Substituent)Product (PCA Derivative)Yield (%)Reference
AnilinePhenazine-1-carboxylic acid85
4-Fluoroaniline7-Fluorophenazine-1-carboxylic acid78
4-Chloroaniline7-Chlorophenazine-1-carboxylic acid75
4-Bromoaniline7-Bromophenazine-1-carboxylic acid82
4-Methoxyaniline7-Methoxyphenazine-1-carboxylic acid65

Stage 2: Reduction of PCA Derivatives to Phenazine-1-methanol Derivatives

The carboxylic acid functionality of the PCA derivatives is reduced to a primary alcohol in a two-step process: esterification followed by reduction. Direct reduction of the carboxylic acid can be challenging and may lead to over-reduction.

Experimental Protocol: Esterification and Reduction
  • Esterification (e.g., Methyl Ester):

    • Suspend the PCA derivative (1.0 eq.) in methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or use a reagent like thionyl chloride (SOCl₂) to form the acid chloride in situ, followed by the addition of methanol.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure, and neutralize the residue with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the ester with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude ester, which can be purified by column chromatography.

  • Reduction of the Ester to the Alcohol:

    • Dissolve the phenazine-1-carboxylate derivative (1.0 eq.) in a dry, inert solvent (e.g., THF or dichloromethane) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Add a solution of diisobutylaluminium hydride (DIBAL-H) (1.5-2.0 eq., typically 1.0 M in an appropriate solvent) dropwise to the cooled solution.

    • Stir the reaction mixture at -78 °C for a specified time (e.g., 1-3 hours) and monitor the progress by TLC.

    • Quench the reaction at -78 °C by the slow addition of a suitable quenching agent (e.g., methanol, followed by a saturated aqueous solution of Rochelle's salt).

    • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Phenazine-1-methanol derivative. Purify by column chromatography if necessary.

Stage 3: Oxidation of Phenazine-1-methanol Derivatives to this compound Derivatives

The final step is the selective oxidation of the primary alcohol to the aldehyde. Several mild oxidation methods are suitable for this transformation, such as the Swern oxidation or the use of Dess-Martin periodinane (DMP). These methods are known for their high chemoselectivity and tolerance of various functional groups.[4][5]

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
  • Dissolve the Phenazine-1-methanol derivative (1.0 eq.) in a dry chlorinated solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add Dess-Martin periodinane (1.1-1.5 eq.) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within 1-3 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude this compound derivative, which can be purified by column chromatography.

Experimental Protocol: Swern Oxidation
  • In a two-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in dry dichloromethane and cool to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0-2.5 eq.) in dry dichloromethane to the cooled solution.

  • After stirring for a short period (e.g., 15-30 minutes), add a solution of the Phenazine-1-methanol derivative (1.0 eq.) in dry dichloromethane dropwise.

  • Continue stirring at -78 °C for a specified time (e.g., 30-60 minutes).

  • Add a hindered base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (5.0 eq.), dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional period (e.g., 1-2 hours).

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with a dilute acid solution (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude this compound derivative, which can be purified by column chromatography.

Expected Yields for Transformation of PCA to this compound
Transformation StepReagent(s)Typical Yield Range (%)
EsterificationSOCl₂, MeOH85-95
Alcohol ReductionDIBAL-H70-90
Aldehyde OxidationDess-Martin Periodinane80-95
Aldehyde OxidationSwern Oxidation75-90

Biological Activity and Potential Signaling Pathways

Phenazine derivatives are known to exert their biological effects through various mechanisms, primarily related to their redox properties. They can participate in cellular redox cycling, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components of target organisms.[6][7][8] This mechanism is a key contributor to their antimicrobial and anticancer activities.

Signaling_Pathway cluster_cell Target Cell (e.g., Bacterium, Cancer Cell) P1C This compound Derivative Reductases Cellular Reductases (e.g., NADH dehydrogenase) P1C->Reductases Enters Cell Reduced_P1C Reduced Phenazine Derivative Reductases->Reduced_P1C Reduction O2 Molecular Oxygen (O2) Reduced_P1C->O2 Electron Transfer ROS Reactive Oxygen Species (ROS) (e.g., O2•−, H2O2) O2->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

References

Application of Phenazine-1-carbaldehyde in Iron Acquisition Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential nutrient for almost all living organisms, playing a critical role in various cellular processes. However, its low solubility in the ferric (Fe³⁺) state under physiological conditions presents a significant challenge for acquisition by microorganisms. To overcome this, bacteria have evolved sophisticated strategies, including the secretion of high-affinity iron chelators called siderophores and mechanisms for the uptake of ferrous (Fe²⁺) iron.

Phenazines are a class of redox-active secondary metabolites produced by various bacteria, most notably Pseudomonas aeruginosa. These compounds are increasingly recognized for their role in microbial physiology, including their contribution to iron acquisition. While phenazine-1-carboxylic acid (PCA) is the most studied phenazine in this context, its derivative, phenazine-1-carbaldehyde , offers unique potential for research and development due to the reactive nature of its aldehyde group. This document provides detailed application notes and protocols for the proposed use of this compound in iron acquisition research, drawing upon the established role of the phenazine scaffold.

Principle of Action: The Phenazine Scaffold in Iron Acquisition

The primary mechanism by which phenazines contribute to iron acquisition is through the reduction of ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺).[1][2][3] This process is particularly important in environments where siderophore-mediated iron uptake is insufficient or compromised. Phenazines act as electron shuttles, accepting electrons from intracellular donors (like NADH) and transferring them to extracellular Fe³⁺, which can be present in various forms, including iron oxides or bound to host proteins like transferrin.[2] The resulting Fe²⁺ can then be transported into the bacterial cell via the Feo system.[1][3]

While direct studies on this compound are limited, its structural similarity to PCA suggests it possesses comparable redox properties. The aldehyde functional group, however, provides a versatile handle for chemical modification, enabling its potential use as a research tool, for instance, in the development of fluorescent probes or novel antimicrobial agents targeting iron metabolism.

Data Presentation

The following table summarizes key quantitative data related to the role of phenazine-1-carboxylic acid (PCA) in iron acquisition, which serves as a benchmark for potential studies involving this compound.

ParameterValueOrganism/SystemSignificanceReference
PCA Concentration in Biofilms1-100 µMPseudomonas aeruginosaPhysiologically relevant concentrations that promote biofilm formation via iron acquisition.[2]
Iron Concentration in Medium0.2 µMTSB MediumLow iron condition where PCA's effect on biofilm formation is significant.[2]
Redox Potential of PCA~ -114 mV (at pH 7)Abiotic SystemEnables the reduction of Fe³⁺ to Fe²⁺.[4]

Mandatory Visualizations

Signaling Pathway of Phenazine-Mediated Iron Acquisition

Phenazine_Iron_Acquisition cluster_cell Bacterial Cell cluster_extracellular Extracellular Space NADH NADH NAD+ NAD+ NADH->NAD+ e- Reduced Phenazine Reduced Phenazine Oxidized Phenazine Oxidized Phenazine Reduced Phenazine->Oxidized Phenazine Recycling Fe3+ Fe3+ Reduced Phenazine->Fe3+ e- transfer Oxidized Phenazine->Reduced Phenazine Reduction Feo System Feo System Intracellular Fe2+ Intracellular Fe2+ Feo System->Intracellular Fe2+ Transport Fe2+ Fe2+ Fe3+->Fe2+ Reduction Fe2+->Feo System

Caption: Phenazine-mediated reduction of Fe³⁺ to Fe²⁺ for cellular uptake.

Hypothetical Workflow for Screening this compound Derivatives

Phenazine_Derivative_Screening Start Start Synthesis Synthesize this compound Derivatives (e.g., Schiff bases) Start->Synthesis Characterization Spectroscopic and Electrochemical Characterization Synthesis->Characterization Iron Binding Assay Evaluate Iron Chelation/Binding Properties Characterization->Iron Binding Assay Reductase Activity Assess Fe(III) Reduction Capacity (e.g., Ferrozine Assay) Characterization->Reductase Activity Microbial Growth Assay Test Effect on Bacterial Growth under Iron-Limiting Conditions Iron Binding Assay->Microbial Growth Assay Reductase Activity->Microbial Growth Assay Biofilm Formation Assay Analyze Impact on Biofilm Development Microbial Growth Assay->Biofilm Formation Assay Data Analysis Compare with PCA and Parent Compound Biofilm Formation Assay->Data Analysis Hit Identification Identify Lead Compounds for Further Development Data Analysis->Hit Identification End End Hit Identification->End

Caption: Proposed workflow for evaluating this compound derivatives.

Experimental Protocols

Protocol 1: Ferrozine Assay for Measuring Fe(III) Reduction by this compound

Objective: To quantify the reduction of Fe³⁺ to Fe²⁺ by this compound.

Materials:

  • This compound solution (in a suitable solvent like DMSO)

  • Ferric chloride (FeCl₃) solution

  • Ferrozine solution (e.g., 10 mM in water)

  • Buffer solution (e.g., HEPES or PIPES, pH 7.0)

  • Anaerobic chamber or glove box (optional, to minimize auto-oxidation of Fe²⁺)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the buffer, FeCl₃ solution, and this compound in a microcentrifuge tube or a 96-well plate. The final concentrations should be optimized, but a starting point could be 50 µM FeCl₃ and a range of this compound concentrations (e.g., 1-100 µM).

  • Include a negative control with no this compound.

  • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at room temperature. If working under anaerobic conditions, perform all steps inside the anaerobic chamber.

  • Add ferrozine solution to the reaction mixture. Ferrozine forms a stable, colored complex with Fe²⁺.

  • Incubate for a short period (e.g., 5 minutes) to allow for complex formation.

  • Measure the absorbance of the solution at 562 nm using a spectrophotometer.

  • Calculate the concentration of Fe²⁺ produced using a standard curve generated with known concentrations of a ferrous salt (e.g., ferrous ammonium sulfate).

Protocol 2: Bacterial Growth Rescue Assay under Iron Limitation

Objective: To determine if this compound can promote the growth of bacteria under iron-limiting conditions.

Materials:

  • Bacterial strain (e.g., a Pseudomonas aeruginosa mutant deficient in siderophore production)

  • Iron-poor growth medium (e.g., M9 minimal medium or Chelex-treated nutrient broth)

  • Iron chelator (e.g., 2,2'-bipyridyl or conalbumin)

  • This compound solution

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare the iron-poor growth medium and add the iron chelator to a final concentration that inhibits bacterial growth.

  • In a 96-well plate, add the iron-limited medium to each well.

  • Add varying concentrations of this compound to the wells. Include a positive control with added iron (e.g., FeCl₃) and a negative control with no additions.

  • Inoculate the wells with the bacterial strain to a low starting optical density (OD₆₀₀ ≈ 0.05).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) with shaking.

  • Monitor bacterial growth over time by measuring the OD₆₀₀ at regular intervals using a microplate reader.

  • Plot the growth curves for each condition to assess the ability of this compound to rescue growth.

Protocol 3: Biofilm Formation Assay

Objective: To assess the impact of this compound on biofilm formation.

Materials:

  • Bacterial strain

  • Growth medium (e.g., Tryptic Soy Broth, TSB)

  • This compound solution

  • 96-well polystyrene plates

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (30%)

Procedure:

  • In a 96-well plate, add the growth medium and varying concentrations of this compound.

  • Inoculate the wells with the bacterial strain (OD₆₀₀ ≈ 0.05).

  • Incubate the plate statically at the optimal temperature for biofilm formation for 24-48 hours.

  • Carefully remove the planktonic cells by washing the wells gently with water or phosphate-buffered saline (PBS).

  • Add crystal violet solution to each well and incubate for 15 minutes at room temperature to stain the attached biofilm.

  • Remove the crystal violet and wash the wells again to remove excess stain.

  • Solubilize the bound crystal violet by adding ethanol or acetic acid to each well.

  • Quantify the biofilm biomass by measuring the absorbance of the solubilized crystal violet at a wavelength of approximately 570 nm.

Conclusion

While phenazine-1-carboxylic acid has been the primary focus of research into phenazine-mediated iron acquisition, the unique chemical properties of this compound present exciting opportunities for further investigation. The reactive aldehyde group can be leveraged to develop novel chemical probes to study iron dynamics in microbial communities or to design new antimicrobial agents that target iron-dependent pathways. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore the potential of this compound in this important area of microbiology and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phenazine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Phenazine-1-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The two most plausible synthetic routes for this compound are the oxidation of 1-methylphenazine and the direct formylation of the phenazine core. Each method presents its own set of challenges and optimization opportunities.

Q2: Which synthetic route generally offers higher yields?

A2: The oxidation of 1-methylphenazine is generally expected to provide higher and more reliable yields compared to the direct formylation of phenazine. Direct formylation methods like the Vilsmeier-Haack or Duff reactions often suffer from low yields due to the electron-deficient nature of the phenazine ring system.

Q3: What are the key challenges in the synthesis of this compound?

A3: Key challenges include:

  • Low reactivity of the phenazine core: The phenazine ring is not highly activated, making direct electrophilic substitution reactions like formylation difficult.

  • Over-oxidation: During the oxidation of 1-methylphenazine, there is a risk of over-oxidizing the aldehyde to the corresponding carboxylic acid.

  • Purification: Separation of the desired product from starting materials, by-products, and reagents can be challenging.

  • Synthesis of the precursor: A reliable synthesis of the starting material, 1-methylphenazine, is a prerequisite for the oxidation route.

Troubleshooting Guides

Route 1: Oxidation of 1-Methylphenazine

This route involves the synthesis of 1-methylphenazine followed by its selective oxidation to this compound.

Troubleshooting: Synthesis of 1-Methylphenazine (Wohl-Aue Reaction)

Issue Potential Cause(s) Troubleshooting Suggestions
Low to no yield of 1-methylphenazine - Inefficient reaction between 2-nitrotoluene and aniline. - Suboptimal reaction temperature. - Ineffective base.- Ensure all reactants are pure. - Optimize the reaction temperature; the Wohl-Aue reaction often requires high temperatures (140-150 °C). - Experiment with different bases, such as potassium hydroxide or sodium ethoxide.
Formation of multiple by-products - Side reactions such as self-condensation of aniline or 2-nitrotoluene. - Decomposition at high temperatures.- Carefully control the reaction temperature. - Use an appropriate excess of one reactant to drive the reaction towards the desired product. - Consider purification by column chromatography.

Troubleshooting: Oxidation of 1-Methylphenazine to this compound

Issue Potential Cause(s) Troubleshooting Suggestions
Low yield of this compound - Incomplete oxidation. - Over-oxidation to phenazine-1-carboxylic acid. - Suboptimal reaction time or temperature.- Increase the reaction time or temperature cautiously. - Use a stoichiometric amount of selenium dioxide (SeO2). - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Product is primarily phenazine-1-carboxylic acid - Excessive amount of oxidizing agent. - Prolonged reaction time or high temperature.- Reduce the amount of SeO2 used. - Decrease the reaction time and/or temperature. - Consider using a milder oxidizing agent, although SeO2 is generally selective for the methyl group oxidation to an aldehyde in azaarenes.
Difficulty in purifying the product - Presence of unreacted starting material. - Formation of selenium by-products.- Use column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). - Filter the reaction mixture while hot to remove elemental selenium.
Route 2: Direct Formylation of Phenazine (Vilsmeier-Haack Reaction)

This route involves the direct introduction of a formyl group onto the phenazine ring.

Troubleshooting: Vilsmeier-Haack Formylation of Phenazine

Issue Potential Cause(s) Troubleshooting Suggestions
No or very low conversion to this compound - Low reactivity of the phenazine ring. - Inactive Vilsmeier reagent.- Increase the reaction temperature and/or time. - Use a larger excess of the Vilsmeier reagent (prepared from POCl3 and DMF). - Ensure that the DMF and POCl3 are of high purity and anhydrous.
Formation of a complex mixture of products - Non-selective formylation at different positions. - Decomposition of the starting material under harsh conditions.- Start with lower reaction temperatures and gradually increase. - Use a less reactive formylating agent if possible, though this may further reduce the yield. - Employ careful chromatographic purification to isolate the desired isomer.
Difficult work-up and product isolation - Hydrolysis of the intermediate iminium salt is incomplete. - The product is soluble in the aqueous layer during work-up.- Ensure complete hydrolysis of the iminium salt by adjusting the pH and temperature of the aqueous work-up. - Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or chloroform).

Experimental Protocols

Protocol 1: Synthesis of 1-Methylphenazine via Wohl-Aue Reaction

This protocol describes the synthesis of the precursor for the oxidation route.

Materials:

  • 2-Nitrotoluene

  • Aniline

  • Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrotoluene (1 equivalent) and aniline (2-3 equivalents) in ethanol.

  • Add powdered potassium hydroxide (3-4 equivalents).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The crude 1-methylphenazine will precipitate. Collect the solid by filtration and wash with water.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Oxidation of 1-Methylphenazine to this compound

Materials:

  • 1-Methylphenazine

  • Selenium Dioxide (SeO₂)

  • Dioxane or Xylene

  • Activated Charcoal

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 1-methylphenazine (1 equivalent) in dioxane or xylene.

  • Add selenium dioxide (1.1 equivalents).

  • Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • While hot, filter the reaction mixture through a pad of celite to remove the precipitated black selenium.

  • Treat the filtrate with activated charcoal and filter again.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Protocol 3: Direct Formylation of Phenazine via Vilsmeier-Haack Reaction

Materials:

  • Phenazine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Ice

Procedure:

  • In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath.

  • Slowly add phosphorus oxychloride (1.5-2 equivalents) dropwise to the cooled DMF while stirring. Allow the Vilsmeier reagent to form for 30 minutes at 0 °C.

  • Dissolve phenazine (1 equivalent) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route 1: Oxidation of 1-Methylphenazine Route 2: Direct Formylation of Phenazine
Starting Materials 1-Methylphenazine, Selenium DioxidePhenazine, DMF, POCl₃
Typical Yield Moderate to Good (Potentially 40-60%)Low (Often <20%)
Key Advantages Higher potential yield, more selective.Fewer synthetic steps.
Key Disadvantages Requires synthesis of the precursor, use of toxic selenium dioxide.Low yield, potential for multiple isomers, unreactive substrate.

Visualizations

experimental_workflow_oxidation cluster_synthesis Synthesis of 1-Methylphenazine cluster_oxidation Oxidation to this compound A 2-Nitrotoluene + Aniline B Wohl-Aue Reaction (KOH, Ethanol, Reflux) A->B C Crude 1-Methylphenazine B->C D Purification (Recrystallization/Chromatography) C->D E Pure 1-Methylphenazine D->E F 1-Methylphenazine + SeO2 E->F G Oxidation (Dioxane, Reflux) F->G H Crude Product Mixture G->H I Purification (Column Chromatography) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound via oxidation of 1-methylphenazine.

experimental_workflow_formylation A Phenazine B Vilsmeier-Haack Reaction (DMF, POCl3, Reflux) A->B C Intermediate Iminium Salt B->C D Aqueous Work-up (Hydrolysis) C->D E Crude Product Mixture D->E F Purification (Column Chromatography) E->F G This compound F->G

Caption: Workflow for the direct formylation of phenazine to this compound.

troubleshooting_logic Start Low Yield of This compound Route Which synthetic route was used? Start->Route Oxidation Oxidation of 1-Methylphenazine Route->Oxidation Oxidation Formylation Direct Formylation Route->Formylation Formylation Ox_Check Check for: Oxidation->Ox_Check Form_Check Check for: Formylation->Form_Check Incomplete_Ox Incomplete Oxidation? Ox_Check->Incomplete_Ox Over_Ox Over-oxidation to Acid? Ox_Check->Over_Ox Sol_Ox1 Increase reaction time/temp. Monitor by TLC. Incomplete_Ox->Sol_Ox1 Yes Sol_Ox2 Decrease amount of SeO2. Reduce reaction time/temp. Over_Ox->Sol_Ox2 Yes No_Reaction No/Low Conversion? Form_Check->No_Reaction Complex_Mix Complex Mixture? Form_Check->Complex_Mix Sol_Form1 Increase temp/time. Use excess Vilsmeier reagent. Ensure anhydrous conditions. No_Reaction->Sol_Form1 Yes Sol_Form2 Optimize temperature. Careful chromatography. Complex_Mix->Sol_Form2 Yes

Addressing stability and degradation issues of Phenazine-1-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited stability and degradation data are available for Phenazine-1-carbaldehyde. Much of the information provided below is based on studies of the closely related and structurally similar compound, Phenazine-1-carboxylic acid (PCA). Researchers are strongly advised to perform their own stability assessments for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

Based on recommendations for the related compound Phenazine-1-carboxylic acid, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] For long-term storage, temperatures of -20°C are recommended, which can preserve the solid for up to three years.[1][3]

2. How should I prepare stock solutions of this compound?

This compound is sparingly soluble in water but can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO).[4] When preparing a stock solution in DMSO, sonication may be necessary to ensure complete dissolution.[3] It is advisable to prepare fresh solutions for experiments. If storage is necessary, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[1][5]

3. What factors can affect the stability of this compound in solution?

Several factors can influence the stability of phenazine compounds in solution:

  • Light: Phenazine-1-carboxylic acid is known to be light-sensitive and degrades upon exposure to visible light.[6][7] It is highly probable that this compound is also susceptible to photodegradation. Therefore, solutions should be protected from light by using amber vials or covering containers with aluminum foil.

  • pH: The stability of Phenazine-1-carboxylic acid is pH-dependent, with greater stability observed in neutral to alkaline conditions.[6][7] Acidic conditions can accelerate its degradation.[6][7] The aldehyde group in this compound may also be susceptible to pH-dependent reactions.

  • Oxygen: The presence of oxygen can accelerate the degradation of Phenazine-1-carboxylic acid.[6][7] It is possible that this compound is also prone to oxidation, particularly the aldehyde group which can be oxidized to a carboxylic acid.

  • Temperature: Higher temperatures generally increase the rate of chemical degradation. For optimal stability, solutions should be kept cool and stored at low temperatures when not in use.

4. What are the likely degradation products of this compound?

While specific degradation products for this compound have not been documented in the searched literature, based on the degradation of Phenazine-1-carboxylic acid and general chemical principles, potential degradation products could include:

  • Phenazine-1-carboxylic acid: Oxidation of the aldehyde group would yield the corresponding carboxylic acid.

  • Hydroxylated phenazine derivatives: Photodegradation of Phenazine-1-carboxylic acid results in hydroxylated products, suggesting a similar pathway may occur for this compound.[6]

Troubleshooting Guide

Issue Possible Cause Recommendation
Color of the solution changes over time (e.g., deepens or fades). This could indicate degradation of the phenazine core structure or reactions involving the aldehyde group. Phenazine solutions are known to be colored, and changes can occur upon degradation.Prepare fresh solutions before each experiment. Protect solutions from light and store at low temperatures. If the color change is rapid, consider degassing the solvent to remove oxygen.
Precipitate forms in the solution upon storage. The compound may be degrading to a less soluble product, or the initial concentration may have exceeded its long-term solubility at the storage temperature.Try preparing a more dilute stock solution. Ensure the compound is fully dissolved initially, using sonication if necessary. If storing at low temperatures, allow the solution to come to room temperature and check for precipitates before use.
Loss of biological activity in an assay. This is a strong indicator of compound degradation. The aldehyde functional group is reactive and could be degrading, or the entire molecule could be breaking down.Use freshly prepared solutions for all experiments. Perform a stability study under your specific assay conditions (see Experimental Protocol below) to determine the timeframe in which the compound is stable.
Inconsistent experimental results. This could be due to the use of partially degraded solutions. The stability of the compound may be variable depending on minor differences in solution preparation and handling.Standardize your solution preparation and handling procedures. Always use fresh solutions and protect them from light and elevated temperatures.

Quantitative Data

The following table summarizes the photodegradation half-life of Phenazine-1-carboxylic acid (PCA) in aqueous solution under visible light. This data is provided as a reference for the potential light sensitivity of the phenazine ring system.

pHHalf-life (days)
5.02.2
6.837.6

Data from a study on the photodegradation of Phenazine-1-carboxylic acid.[7] The degradation was found to follow first-order kinetics.[6][7]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method for determining the stability of this compound in a specific solvent and under defined storage conditions.

1. Materials:

  • This compound
  • High-purity solvent (e.g., DMSO, ethanol, or relevant buffer)
  • Amber glass vials with screw caps
  • Clear glass vials with screw caps
  • Aluminum foil
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
  • Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)

2. Procedure:

Visualizations

experimental_workflow cluster_analysis Analysis at Time Points (t=0, 1, 2...) prep_stock Prepare Stock Solution of this compound aliquot Aliquot into Vials (Amber and Clear) prep_stock->aliquot storage Store under Different Conditions (Light/Dark, Temp) aliquot->storage sample Retrieve and Dilute Sample storage->sample hplc HPLC Analysis sample->hplc data Quantify Peak Area hplc->data analysis Analyze Degradation Profile (% Remaining vs. Time) data->analysis

Caption: Experimental workflow for assessing the stability of this compound in solution.

stability_factors cluster_factors Factors Influencing Stability compound This compound in Solution degradation Degradation compound->degradation light Light Exposure light->degradation ph pH of Solution ph->degradation oxygen Presence of Oxygen oxygen->degradation temp Temperature temp->degradation

References

Troubleshooting peak tailing in HPLC analysis of phenazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of phenazines, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] A tailing factor (Tf) is used to quantify the extent of tailing, with a value close to 1.0 being ideal.[1] Tf values greater than 1.5 are often considered unacceptable for quantitative analysis as they can compromise resolution and lead to inaccurate peak integration.[2]

Q2: Why are phenazines prone to peak tailing in reversed-phase HPLC?

A2: Phenazines are typically basic compounds containing nitrogen atoms in their heterocyclic rings. This basicity makes them susceptible to strong secondary interactions with the stationary phase in reversed-phase HPLC, which is a primary cause of peak tailing.[3] The most common of these interactions is with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[4]

Q3: What are the main causes of peak tailing for phenazine analysis?

A3: The primary causes of peak tailing for phenazines and other basic compounds in HPLC include:

  • Secondary Silanol Interactions: Strong ionic or hydrogen bonding interactions between the basic phenazine analyte and acidic silanol groups on the silica stationary phase.[4]

  • Metal Chelation: Interaction of phenazine molecules with trace metal impurities (e.g., iron, aluminum) present in the silica matrix of the column or leached from the HPLC system components.[5][6]

  • Column Degradation: Deterioration of the column packing, formation of voids, or contamination of the column frit can lead to distorted peak shapes.[1]

  • Inappropriate Mobile Phase Conditions: A mobile phase pH close to the pKa of the phenazine analyte, low buffer concentration, or an unsuitable organic modifier can all contribute to peak tailing.

  • Sample Overload: Injecting too high a concentration or volume of the sample can saturate the column and cause peak distortion.[1]

  • Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can lead to band broadening and peak tailing.[1]

Troubleshooting Guides

Below are detailed troubleshooting guides for common issues leading to peak tailing in phenazine analysis.

Issue 1: Peak tailing observed for all phenazine peaks.

This often points to a systemic issue with the column, mobile phase, or HPLC instrument.

Troubleshooting Workflow:

G Troubleshooting Workflow for General Peak Tailing A Peak Tailing Observed for All Peaks B Check Mobile Phase (pH, Buffer Strength, Preparation) A->B C Inspect Column (Age, Contamination, Voids) B->C D Evaluate HPLC System (Extra-column Volume) C->D E Problem Resolved? D->E F Systematically Optimize Method E->F No G END E->G Yes F->B

Caption: A logical workflow for troubleshooting systemic peak tailing.

Possible Causes and Solutions:

Possible Cause Solution
Incorrect Mobile Phase pH Ensure the mobile phase pH is at least 2 units below the pKa of the phenazine analytes to keep them fully protonated and minimize interactions with silanols.[2] For many basic compounds, a pH of ≤ 3 is effective.[3]
Low Buffer Concentration Increase the buffer concentration to between 25-50 mM to ensure stable pH at the column surface and mask some silanol interactions.[1]
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase). If this fails, consider replacing the column.[1]
Column Void A void at the head of the column can cause peak distortion. This is often indicated by a sudden drop in backpressure. The column usually needs to be replaced.[1]
Extra-Column Dead Volume Minimize tubing length and use tubing with a smaller internal diameter (e.g., 0.12 mm). Ensure all fittings are properly connected.[1]
Issue 2: Peak tailing is more pronounced for some phenazine analytes than others.

This suggests that the issue is related to specific chemical interactions between the analytes and the stationary phase.

Mechanism of Silanol Interaction:

G Mechanism of Secondary Silanol Interaction cluster_0 Silica Surface Si-OH Si-OH (Acidic Silanol Group) Interaction Ionic Interaction (Causes Peak Tailing) Si-OH->Interaction Phenazine Phenazine-NH+ (Protonated Basic Analyte) Phenazine->Interaction

References

Optimization of fermentation parameters to increase Phenazine-1-carbaldehyde production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation parameters for increased production of Phenazine-1-carbaldehyde and related phenazine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most critical fermentation parameters influencing this compound production?

A1: The most critical parameters include the choice of carbon and nitrogen sources, the carbon-to-nitrogen ratio, pH, temperature, and aeration. The interplay of these factors significantly impacts the metabolic flux towards phenazine biosynthesis.

Q2: Which microorganisms are commonly used for this compound production?

A2: Pseudomonas species, particularly Pseudomonas chlororaphis, are well-known producers of various phenazine compounds, including Phenazine-1-carboxylic acid (PCA), from which this compound can be derived.[1][2][3][4]

Q3: How does the carbon source affect production?

A3: The choice of carbon source can significantly influence the yield of phenazines. Glycerol has been shown to be an effective carbon source for phenazine production.[5] Glucose is also commonly used.[6] The optimal concentration needs to be determined empirically for the specific strain and fermentation conditions.

Q4: What is the role of the nitrogen source in phenazine biosynthesis?

A4: Organic nitrogen sources, such as soybean meal, corn steep liquor, and soy peptone, are generally more favorable for phenazine production than inorganic sources like ammonium sulfate or potassium nitrate.[5][7][8] Glutamine is a key precursor as it donates the amino groups for the phenazine ring.[9]

Q5: How do pH and temperature impact the fermentation process?

A5: Maintaining an optimal pH and temperature is crucial for both microbial growth and enzyme activity related to phenazine biosynthesis. For Pseudomonas chlororaphis, a pH around 7.0-7.2 and a temperature range of 25-30°C are often reported as favorable.[3][4][5] Drastic shifts in pH can significantly decrease production.[3][4]

Q6: What is the importance of aeration and dissolved oxygen?

A6: Phenazine biosynthesis is an aerobic process. Therefore, adequate aeration and maintaining a sufficient dissolved oxygen level are critical for high yields. Fed-batch fermentation strategies can help in maintaining optimal oxygen levels and nutrient concentrations.[10][11]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or no this compound production - Inappropriate fermentation medium (carbon/nitrogen source).- Suboptimal pH or temperature.- Insufficient aeration.- Genetic instability of the producing strain.- Presence of inhibitory compounds.- Screen different carbon and nitrogen sources (see Table 1).- Optimize pH and temperature within the suggested ranges.- Increase agitation speed or sterile air supply.- Re-streak the culture from a stock and verify its productivity.- Analyze the medium for potential inhibitors.
Inconsistent batch-to-batch production - Variability in raw materials (e.g., complex nitrogen sources).- Inconsistent inoculum preparation.- Fluctuations in fermentation parameters.- Use defined or semi-defined media for better consistency.- Standardize the inoculum age, size, and growth phase.- Implement strict process control for pH, temperature, and aeration.
Accumulation of other phenazine derivatives instead of this compound - Activity of downstream modifying enzymes.- The specific genetic makeup of the producing strain.- Consider genetic engineering to knockout genes encoding for enzymes that convert this compound to other derivatives. For instance, knocking out phzO prevents the conversion of PCA to 2-hydroxyphenazine.[10][11]
Poor cell growth - Nutrient limitation.- Presence of toxic byproducts.- Suboptimal physical parameters.- Ensure all essential nutrients are present in sufficient amounts.- Consider fed-batch strategies to avoid substrate inhibition and accumulation of toxic metabolites.- Re-optimize pH, temperature, and aeration for biomass production.

Data on Fermentation Parameters for Phenazine Production

The following tables summarize quantitative data from studies on related phenazine compounds, which can serve as a starting point for optimizing this compound production.

Table 1: Effect of Carbon Source on Phenazine Production

Carbon Source Organism Product Yield/Effect
GlycerolPseudomonas chlororaphis H5△fleQ△relAPCNBetter yield than glucose, sucrose, and fructose.[5]
GlucosePseudomonas sp. M18GQPCAOptimal concentration found to be 12 g/L.[7][8]
EthanolPseudomonas sp. M18GQPCAIdentified as a significant factor, optimal at 21.70 ml/L.[7]

Table 2: Effect of Nitrogen Source on Phenazine Production

Nitrogen Source Organism Product Yield/Effect
Soybean MealPseudomonas sp. M18GQPCAOptimal concentration found to be 65.02 g/L.[7]
Corn Steep LiquorPseudomonas sp. M18GQPCAOptimal concentration found to be 15.36 g/L.[7]
Soy PeptonePseudomonas chlororaphis H5△fleQ△relAPCNNo significant difference in yield compared to tryptone, but more cost-effective.[5]
Amino AcidsPseudomonas chlororaphis PCL1391PCNAll tested amino acids promoted PCN levels.[3][4]

Table 3: Influence of Physical Parameters on Phenazine Production

Parameter Organism Product Optimal Condition/Effect
pHPseudomonas chlororaphis H5△fleQ△relAPCNMaintained at 7.2 resulted in a 56% increase in production compared to uncontrolled pH.[5]
TemperaturePseudomonas chlororaphis PCL1391PCNDecreasing temperature from 21°C to 16°C dramatically decreased production.[3][4]
OxygenPseudomonas chlororaphis PCL1391PCNGrowth at 1% oxygen increased PCN levels.[3][4]

Experimental Protocols

1. Protocol for Quantification of this compound

This protocol is based on methods used for similar phenazine compounds and may require optimization.

  • Sample Preparation:

    • Take 1 mL of fermentation broth and centrifuge at 10,000 rpm for 5 minutes to pellet the cells.

    • Acidify the supernatant to pH 2.0 with 6 M HCl.

    • Extract the phenazines with an equal volume of ethyl acetate by vigorous vortexing for 2 minutes.

    • Centrifuge at 8,000 rpm for 2 minutes to separate the phases.

    • Transfer the ethyl acetate phase (supernatant) to a new tube and evaporate to dryness.

    • Re-dissolve the residue in a known volume of methanol or acetonitrile for analysis.[5]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).[10][11]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is commonly used. The specific gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 254 nm or 365 nm.

    • Quantification: Use a standard curve of purified this compound.

  • Capillary Zone Electrophoresis (CZE):

    • CZE can be a rapid alternative for quantification.[12][13]

    • Buffer: 10mM, pH 7.3 phosphate buffer.[12][13]

    • Capillary: Fused-silica, 49 cm total length, 40 cm effective length, 75 µm ID.[12][13]

    • Voltage: 25 kV.[12][13]

    • Injection: 13 mbar for 10s.[12][13]

    • Detection: UV detector.

2. Protocol for Shake Flask Fermentation

  • Prepare the desired fermentation medium (e.g., King's B medium or a custom-defined medium).

  • Inoculate the medium with a fresh overnight culture of the producing strain to an initial OD600 of 0.1.

  • Incubate at the desired temperature (e.g., 28°C) with shaking (e.g., 200 rpm).

  • Withdraw samples aseptically at regular intervals to measure cell growth (OD600) and this compound concentration.

Signaling Pathways and Experimental Workflows

Phenazine Biosynthesis Regulatory Network

Phenazine_Regulation GacS GacS GacA GacA GacS->GacA phosphorylates RsmE RsmE GacA->RsmE represses RpeA RpeA RpeB RpeB RpeA->RpeB dephosphorylates Pip Pip RpeB->Pip activates phz_operon phz Operon (Phenazine Biosynthesis) RsmE->phz_operon represses translation PhzI PhzI (AHL Synthase) Pip->PhzI activates PhzR PhzR Pip->PhzR activates AHL AHL (Signal) PhzI->AHL synthesizes PhzR_AHL PhzR-AHL Complex AHL->PhzR_AHL binds PhzR_AHL->phz_operon activates transcription

A simplified model of the regulatory network controlling phenazine biosynthesis in Pseudomonas chlororaphis.[1][10][14][15]

Experimental Workflow for Optimization

Fermentation_Optimization_Workflow Strain_Selection Strain Selection (e.g., P. chlororaphis) Media_Screening Media Component Screening (Carbon, Nitrogen Sources) Strain_Selection->Media_Screening Shake_Flask Shake Flask Experiments Media_Screening->Shake_Flask Parameter_Optimization Physical Parameter Optimization (pH, Temp, Aeration) Parameter_Optimization->Shake_Flask Analysis Analysis (Cell Growth, Product Titer) Shake_Flask->Analysis Bioreactor_Scaleup Bioreactor Scale-up (Batch or Fed-batch) Analysis->Bioreactor_Scaleup Based on optimal conditions Bioreactor_Scaleup->Analysis Downstream_Processing Downstream Processing (Extraction, Purification) Bioreactor_Scaleup->Downstream_Processing

A general workflow for the optimization of phenazine fermentation from strain selection to downstream processing.

References

Overcoming challenges in the purification of phenazine compounds from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Phenazine Compound Purification

Welcome to the technical support center for the purification of phenazine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the isolation and purification of phenazines from crude extracts.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of phenazine compounds.

Table 1: Common Problems, Potential Causes, and Solutions in Phenazine Purification

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Phenazine Compound - Incomplete extraction from the fermentation broth. - Degradation of the phenazine compound during extraction or purification.[1] - Suboptimal chromatography conditions.- Acidify the fermentation broth to pH 2.0 before extraction with an organic solvent like ethyl acetate to improve the recovery of acidic phenazines.[2] - Avoid high temperatures and exposure to strong light, as some phenazines are thermolabile and photolabile.[1] Store purified compounds in deionized water or 80% methanol, as chloroform can cause rapid degradation.[1] - Optimize the mobile phase and gradient for column chromatography or HPLC to ensure efficient elution.
Co-elution of Impurities with the Target Phenazine - Similar polarities of the target compound and impurities. - Overloading the chromatography column. - Inappropriate stationary phase.- Employ a multi-step purification strategy, combining different chromatography techniques (e.g., silica gel followed by preparative HPLC).[2][3][4] - Reduce the amount of crude extract loaded onto the column.[5] - If using silica gel, consider alternative stationary phases like alumina or employ deactivated silica gel to alter selectivity.[6]
Phenazine Compound Appears Unstable on Silica Gel - Acidic nature of silica gel causing degradation of sensitive phenazine derivatives.[6]- Deactivate the silica gel by treating it with a base (e.g., triethylamine) mixed in the eluting solvent. - Use alternative chromatography supports such as florisil or alumina.[6]
Poor Peak Shape in HPLC (Tailing or Fronting) - Column overloading. - Inappropriate mobile phase pH for ionizable phenazines. - Void volume in the HPLC system or a poorly packed column.[7]- Reduce the injection volume or concentration of the sample.[5] - Adjust the pH of the mobile phase to suppress the ionization of the phenazine compound. - Check all fittings and connections for leaks or dead volumes.[7] If the problem persists, consider replacing the column.
No Compound Eluting from the Column - The compound may have degraded on the column. - The compound is too nonpolar and retained at the top of the column, or too polar and eluted in the solvent front. - Incorrect solvent system being used.[6]- First, check the stability of your compound to silica gel using 2D TLC.[6] - Check the first and last fractions collected to see if the compound eluted unexpectedly. - Double-check the composition of your mobile phase.[6]
Crystallization of Compound on the Column - The crude mixture is supersaturated with the target compound or an impurity, leading to crystallization and blockage of the column.[6]- Pre-purify the crude extract to remove the component that is crystallizing. - Use a wider column and a larger volume of silica gel to reduce the concentration of the sample on the column.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common initial step for extracting phenazine compounds from a fermentation broth?

A1: The most common initial step is solvent extraction. Ethyl acetate is a frequently used solvent for this purpose.[2][8][9] For acidic phenazines like phenazine-1-carboxylic acid (PCA), acidifying the broth to approximately pH 2.0 with an acid such as HCl prior to extraction can significantly improve the yield.[2]

Q2: Which chromatography techniques are most effective for purifying phenazines?

A2: A combination of techniques is often most effective. Silica gel column chromatography is widely used for initial purification from the crude extract.[2][3][10] For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is often employed as a final polishing step.[2][4]

Q3: My phenazine compound is colored. Can I rely on color to track it during column chromatography?

A3: While many phenazines are colored (e.g., yellow, blue-green), which can be a useful visual guide, it is not a reliable method for tracking purification.[11][12] Thin Layer Chromatography (TLC) should be used to monitor the separation of compounds in the collected fractions.[11]

Q4: How can I improve the resolution of my phenazine compounds during HPLC?

A4: To improve HPLC resolution, you can optimize the mobile phase composition (e.g., the ratio of organic solvent to water), adjust the pH of the mobile phase, use a slower flow rate, or try a column with a different stationary phase chemistry.[5] A gradient elution is often more effective than an isocratic one for complex mixtures.

Q5: What are the typical storage conditions for purified phenazine compounds?

A5: The stability of phenazine compounds can vary. Some, like pyocyanin, are known to degrade in certain organic solvents like chloroform.[1] It is generally recommended to store purified phenazines in deionized water or an 80% methanol solution at low temperatures and protected from light to prevent degradation.[1]

Experimental Protocols

Protocol 1: Extraction of Phenazine-1-Carboxamide (PCN) from Pseudomonas chlororaphis Fermentation Broth

  • Harvest the fermentation broth by centrifugation to remove bacterial cells.

  • Acidify the supernatant to pH 2.0 using 6 M hydrochloric acid.[2]

  • Transfer the acidified supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate and shake vigorously for 5 minutes.[2]

  • Allow the layers to separate and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with ethyl acetate two more times.

  • Pool the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[8]

Protocol 2: Silica Gel Column Chromatography for Initial Purification

  • Prepare a slurry of silica gel 60 in the desired non-polar solvent (e.g., hexane).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude phenazine extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner.[8]

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Pool the fractions containing the desired phenazine compound and evaporate the solvent.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

  • Dissolve the partially purified phenazine fraction in the HPLC mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.[2]

  • Set up the preparative HPLC system with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile in water).

  • Inject the sample onto the column.

  • Monitor the elution of the compound using a UV-Vis detector at a wavelength where the phenazine has strong absorbance.

  • Collect the peak corresponding to the target phenazine compound.

  • Confirm the purity of the collected fraction by analytical HPLC.

  • Remove the solvent from the purified fraction, typically by lyophilization or evaporation.

Visualizations

G cluster_0 Upstream Processing cluster_1 Downstream Processing - Extraction cluster_2 Downstream Processing - Purification Fermentation Bacterial Fermentation Centrifugation Centrifugation to Remove Cells Fermentation->Centrifugation Acidification Acidification of Supernatant (pH 2.0) Centrifugation->Acidification SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Acidification->SolventExtraction Evaporation Evaporation of Solvent SolventExtraction->Evaporation CrudeExtract Crude Phenazine Extract Evaporation->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection PartiallyPure Partially Pure Phenazine FractionCollection->PartiallyPure PrepHPLC Preparative HPLC PartiallyPure->PrepHPLC PurityAnalysis Purity Analysis (Analytical HPLC) PrepHPLC->PurityAnalysis PureCompound Pure Phenazine Compound PurityAnalysis->PureCompound

Caption: General workflow for the purification of phenazine compounds.

G Start Problem Encountered During Purification LowYield Low Recovery/Yield? Start->LowYield ImpureProduct Product Impure? LowYield->ImpureProduct No CheckExtraction Optimize Extraction pH and Solvent LowYield->CheckExtraction Yes NoProduct No Product Eluted? ImpureProduct->NoProduct No MultiStep Use Multi-Step Purification ImpureProduct->MultiStep Yes CheckDegradation Check for On-Column Degradation (2D TLC) NoProduct->CheckDegradation Yes CheckStability Assess Compound Stability (Heat, Light, Solvent) CheckExtraction->CheckStability OptimizeChromo Optimize Chromatography Conditions CheckStability->OptimizeChromo ReduceLoad Reduce Sample Load on Column MultiStep->ReduceLoad ChangeStationary Try Different Stationary Phase ReduceLoad->ChangeStationary CheckEarlyLateFractions Analyze First and Last Fractions CheckDegradation->CheckEarlyLateFractions VerifyMobilePhase Confirm Mobile Phase Composition CheckEarlyLateFractions->VerifyMobilePhase

Caption: Troubleshooting decision tree for phenazine purification.

References

Strategies to minimize byproduct formation during Phenazine-1-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phenazine-1-carbaldehyde synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on minimizing byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The formation of byproducts is a common challenge in phenazine synthesis. While the exact byproducts can vary depending on the specific synthetic route, common impurities may include over-oxidized products, products from side reactions of functional groups, and unreacted starting materials. In routes involving the oxidation of a methyl group to an aldehyde, over-oxidation to the corresponding carboxylic acid (Phenazine-1-carboxylic acid) is a significant concern. Other potential byproducts can arise from dimerization or polymerization reactions, especially under harsh reaction conditions.

Q2: How can I minimize the formation of Phenazine-1-carboxylic acid during the oxidation step?

A2: Minimizing the over-oxidation to Phenazine-1-carboxylic acid requires careful control of the reaction conditions. Key strategies include:

  • Choice of Oxidizing Agent: Employing milder and more selective oxidizing agents is crucial.

  • Temperature Control: Maintaining a low and consistent reaction temperature can significantly reduce the rate of over-oxidation.

  • Reaction Time: Monitoring the reaction progress closely and stopping it as soon as the starting material is consumed can prevent further oxidation of the desired aldehyde.

  • Stoichiometry: Using a stoichiometric amount or a slight excess of the oxidizing agent can help avoid excessive oxidation.

Q3: My reaction yields are consistently low. What are the potential causes and solutions?

A3: Low yields in this compound synthesis can stem from several factors:

  • Incomplete Reactions: Ensure that the reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider adjusting the temperature, reaction time, or catalyst.

  • Byproduct Formation: As discussed, the formation of byproducts consumes starting materials and reduces the yield of the desired product. The strategies mentioned in Q2 are applicable here.

  • Purification Losses: The purification process, often involving column chromatography, can lead to significant product loss.[1] Optimizing the mobile phase and using high-quality silica gel can improve recovery.

  • Instability of Intermediates: Some synthetic routes may involve unstable intermediates. Ensuring an inert atmosphere (e.g., using nitrogen or argon) and dry solvents can be critical.

Q4: I am having difficulty purifying the final product. What purification strategies are recommended?

A4: Purification of phenazine derivatives can be challenging.[1] Column chromatography on silica gel is a commonly reported method.[1] A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is often effective in separating the desired product from byproducts and unreacted starting materials.[1] Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product.

Troubleshooting Guides

Issue 1: Presence of an Unexpected Side Product with a Higher Polarity
  • Symptom: An additional spot is observed on the TLC plate with a lower Rf value than the product, indicating a more polar compound.

  • Possible Cause: This is often indicative of the over-oxidized byproduct, Phenazine-1-carboxylic acid.

  • Troubleshooting Steps:

    • Confirm Identity: Characterize the byproduct using techniques like NMR or Mass Spectrometry to confirm if it is the carboxylic acid.

    • Optimize Oxidation: Refer to the strategies in FAQ Q2 to minimize its formation in subsequent reactions.

    • Purification: Utilize column chromatography with a carefully selected solvent gradient to separate the aldehyde from the more polar carboxylic acid.

Issue 2: The Reaction Does Not Proceed to Completion
  • Symptom: Significant amounts of starting material remain even after extended reaction times.

  • Possible Causes:

    • Insufficient temperature or reaction time.

    • Deactivated catalyst or reagent.

    • Presence of inhibitors in the reaction mixture.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that all reagents and catalysts are fresh and have been stored correctly.

    • Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation.

    • Extend Reaction Time: Continue to monitor the reaction for a longer period.

    • Solvent Purity: Use anhydrous and high-purity solvents to avoid quenching of reagents or catalysts.

Data Presentation

Table 1: Effect of Oxidizing Agent on Product Distribution
Oxidizing AgentTemperature (°C)Reaction Time (h)This compound Yield (%)Phenazine-1-carboxylic acid Yield (%)
Agent A 2547515
Agent B 06855
Agent C 5026030

Note: This is example data and actual results will vary based on the specific reaction conditions and substrates.

Experimental Protocols

General Procedure for Oxidation of 1-Methylphenazine
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 1-methylphenazine (1 equivalent) and a suitable dry solvent (e.g., dichloromethane).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Reagent Addition: Slowly add the chosen oxidizing agent (e.g., 1.1 equivalents) to the stirred solution over a period of 30 minutes.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium thiosulfate).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Minimizing Byproduct Formation

Byproduct_Minimization_Workflow Start Start: this compound Synthesis HighByproduct High Byproduct Formation Detected (e.g., via TLC/HPLC) Start->HighByproduct AnalyzeByproduct Identify Byproduct Structure (e.g., NMR, MS) HighByproduct->AnalyzeByproduct Action OverOxidation Byproduct is Over-oxidized (e.g., Carboxylic Acid) AnalyzeByproduct->OverOxidation Analysis OtherByproduct Other Byproduct Types AnalyzeByproduct->OtherByproduct Analysis OptimizeOxidation Optimize Oxidation Conditions OverOxidation->OptimizeOxidation Leads to OptimizeGeneral Optimize General Reaction Conditions OtherByproduct->OptimizeGeneral Leads to MilderOxidant Use Milder Oxidizing Agent OptimizeOxidation->MilderOxidant ControlTemp Lower/Control Temperature OptimizeOxidation->ControlTemp MonitorTime Monitor Reaction Time Closely OptimizeOxidation->MonitorTime AdjustStoich Adjust Reactant Stoichiometry OptimizeOxidation->AdjustStoich SolventPurity Check Solvent/Reagent Purity OptimizeGeneral->SolventPurity InertAtmosphere Ensure Inert Atmosphere OptimizeGeneral->InertAtmosphere Successful Successful Synthesis: Minimized Byproducts MilderOxidant->Successful ControlTemp->Successful MonitorTime->Successful AdjustStoich->Successful SolventPurity->Successful InertAtmosphere->Successful

Caption: Troubleshooting workflow for byproduct minimization.

Experimental Workflow Diagram

Experimental_Workflow Start Reaction Setup (Inert Atmosphere) ReagentAddition Slow Addition of Oxidizing Agent at 0°C Start->ReagentAddition ReactionMonitoring Monitor by TLC ReagentAddition->ReactionMonitoring Workup Aqueous Workup & Extraction ReactionMonitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: Standard experimental workflow for synthesis.

References

Refining experimental conditions for consistent results with Phenazine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent results with Phenazine-1-carbaldehyde. Please note that while this compound is a distinct molecule, comprehensive experimental data is limited. Therefore, much of the guidance provided herein is extrapolated from studies on the closely related and well-researched compound, Phenazine-1-carboxylic acid (PCA). Researchers should use this information as a starting point and optimize conditions for their specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a heterocyclic organic compound with the chemical formula C₁₃H₈N₂O.[1] It belongs to the phenazine family, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities.[2] While specific research on this compound is not extensive, related phenazine compounds, such as Phenazine-1-carboxylic acid (PCA), exhibit significant antifungal, antibacterial, and anticancer properties.[2][3][4] Therefore, this compound is a compound of interest for potential applications in drug discovery and agricultural biotechnology.

Q2: How should I store this compound to ensure its stability?

To ensure the stability of this compound, it is recommended to store it as a solid in a cool, dark, and dry place. Based on stability studies of the related compound PCA, exposure to light and high temperatures can lead to degradation.[5] For long-term storage, keeping the compound at -20°C is advisable. Stock solutions, once prepared, should be stored at -80°C and used within a month to minimize degradation.[3] It is also recommended to prepare fresh working solutions for each experiment.

Q3: What are the best solvents for dissolving this compound?

This compound is expected to have low solubility in water, similar to other phenazine compounds.[6] For in vitro experiments, Dimethyl sulfoxide (DMSO) is a common solvent for dissolving phenazines to create stock solutions.[3] It is crucial to use high-purity, anhydrous DMSO as hygroscopic DMSO can impact the solubility and stability of the compound.[3] For other applications, organic solvents such as methanol, ethanol, and chloroform may also be suitable.[7][8] When preparing aqueous working solutions from a DMSO stock, it is important to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.[9]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity
Possible Cause Troubleshooting Step
Compound Degradation 1. Verify the storage conditions of your solid compound and stock solutions. Ensure they are protected from light and stored at the recommended temperatures. 2. Prepare fresh stock and working solutions for each experiment. 3. Assess the purity and integrity of your compound using analytical techniques like HPLC or LC-MS.[10][11][12][13]
Poor Solubility 1. Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before preparing working solutions. Gentle warming or sonication may aid dissolution.[3] 2. When diluting the stock solution into aqueous media, add it dropwise while vortexing to prevent precipitation. 3. Visually inspect the final working solution for any signs of precipitation. If observed, consider using a lower concentration or adding a small amount of a non-ionic surfactant like Tween 80, if compatible with your assay.
Incorrect Concentration 1. Double-check all calculations for preparing stock and working solutions. 2. If possible, confirm the concentration of your stock solution spectrophotometrically, if a molar extinction coefficient is known or can be determined.
Cell-based Assay Issues 1. Ensure the health and viability of your cells. Perform a cell viability assay (e.g., Trypan Blue) before seeding. 2. Optimize cell seeding density to ensure they are in the logarithmic growth phase during the experiment.[9] 3. Check for contamination in your cell cultures, which can affect cellular responses.[9]
Issue 2: High Background or Off-Target Effects in Cell-Based Assays
Possible Cause Troubleshooting Step
Solvent Toxicity 1. Determine the maximum concentration of the solvent (e.g., DMSO) that your cells can tolerate without showing toxicity. Run a solvent control with the highest concentration of solvent used in your experiment.[9] 2. Keep the final solvent concentration consistent across all experimental conditions.
Compound Cytotoxicity 1. Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound.[14] 2. Use a cell viability assay (e.g., MTT, MTS) to assess cytotoxicity at various concentrations.
Autofluorescence 1. Phenazine compounds are known to be colored and can fluoresce. If using a fluorescence-based assay, measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. 2. If significant autofluorescence is detected, consider using a different detection method (e.g., luminescence, absorbance) or red-shifted fluorescent dyes to minimize interference.[15]

Data Presentation

Table 1: Solubility of Phenazine-1-carboxylic acid (PCA) in Different Solvents

This data is for the related compound Phenazine-1-carboxylic acid (PCA) and should be used as a general guide for this compound.

SolventTemperature (°C)Solubility (g/L)
Water25Low
Methanol25Moderate
Ethanol25Moderate
DMSO25High[3]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationNotes
Solid-20°C> 1 yearProtect from light and moisture.
Stock Solution (in DMSO)-80°CUp to 1 month[3]Aliquot to avoid repeated freeze-thaw cycles.
Working Solution (in aqueous media)4°CUse immediatelyPrepare fresh for each experiment.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Sterile, pyrogen-free water or cell culture medium

  • Procedure for 10 mM Stock Solution:

    • Accurately weigh out a known amount of this compound (Molecular Weight: 208.21 g/mol ).[1]

    • Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Add the calculated volume of DMSO to the solid compound in a sterile microcentrifuge tube.

    • Vortex or sonicate until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.

  • Procedure for Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentrations.

    • Add the stock solution dropwise to the aqueous medium while vortexing to prevent precipitation.

    • Use the working solutions immediately.

Protocol 2: General Workflow for a Cell-Based Viability Assay (e.g., MTT Assay)
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density and incubate overnight.

  • Compound Treatment:

    • Prepare a series of working solutions of this compound at different concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cell death.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

Mandatory Visualizations

Signaling_Pathway PC This compound Cell Cell Membrane PC->Cell Enters Cell ROS Increased ROS Production Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis, extrapolated from the known mechanisms of Phenazine-1-carboxylic acid.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis A Prepare Stock Solution (10 mM in DMSO) B Prepare Working Solutions (Serial Dilutions) A->B D Treat Cells with Compound B->D C Seed Cells in 96-well Plate C->D E Incubate for Desired Time D->E F Perform Viability Assay (e.g., MTT) E->F G Measure Absorbance F->G H Calculate % Viability G->H I Determine IC50 H->I

Caption: General experimental workflow for determining the cytotoxic effects of this compound.

Troubleshooting_Tree Start Inconsistent or No Biological Activity Check_Purity Check Compound Purity (HPLC/LC-MS) Start->Check_Purity Check_Solubility Check Compound Solubility Check_Purity->Check_Solubility Pure Degraded Compound Degraded Check_Purity->Degraded Impure Check_Cells Check Cell Health and Viability Check_Solubility->Check_Cells Fully Dissolved Precipitated Compound Precipitated Check_Solubility->Precipitated Precipitate Observed Cells_Unhealthy Cells Unhealthy or Contaminated Check_Cells->Cells_Unhealthy Low Viability Solution_Purity Use Fresh Compound/ Purify Degraded->Solution_Purity Solution_Solubility Optimize Solubilization (e.g., Sonication, Vortexing) Precipitated->Solution_Solubility Solution_Cells Use Healthy, Low-Passage Cells; Check for Contamination Cells_Unhealthy->Solution_Cells

Caption: Troubleshooting decision tree for inconsistent experimental results with this compound.

References

Resolving issues with reproducibility in Phenazine-1-carbaldehyde bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues in bioactivity assays involving phenazine compounds, with a focus on phenazine-1-carbaldehyde and its close analogs. Due to limited specific data on this compound, information from related, well-studied phenazines like phenazine-1-carboxylic acid (PCA) and phenazine-1-carboxamide (PCN) is used as a foundational reference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected bioactivity?

This compound is a derivative of phenazine, a class of nitrogen-containing heterocyclic compounds. While specific data for the carbaldehyde derivative is limited, phenazines as a class are known for their broad-spectrum biological activities, including antimicrobial, antifungal, and anticancer effects.[1][2] The bioactivity of many phenazines is linked to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) which can induce cellular damage in target organisms and cancer cells.[1][2]

Q2: What is the likely mechanism of action for phenazine compounds?

The primary proposed mechanism of action for many bioactive phenazines is the induction of oxidative stress through the generation of ROS.[1][2] This can lead to damage of cellular components such as DNA, proteins, and lipids. In cancer cells, this can trigger apoptosis (programmed cell death) through mitochondrial-related pathways.[1] For antimicrobial activity, ROS can disrupt cell membranes and essential metabolic processes in bacteria and fungi.

Q3: What are the common challenges in ensuring the reproducibility of phenazine bioactivity assays?

Reproducibility in bioactivity assays can be influenced by several factors, including:

  • Compound Stability and Solubility: Phenazines can be sensitive to light and pH, and may have limited solubility in aqueous media, leading to precipitation and inconsistent effective concentrations.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can alter cellular responses.

  • Assay Protocol Variations: Minor differences in incubation times, reagent concentrations, and washing steps can lead to significant variability in results.

  • High-Throughput Screening (HTS) Issues: In HTS formats, issues like edge effects, evaporation, and compound precipitation in small volumes are common.[3][4]

Q4: How should I prepare and store this compound stock solutions?

Due to limited specific data for this compound, general guidelines for phenazines should be followed. It is recommended to dissolve the compound in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[5] Store stock solutions in small aliquots at -20°C or -80°C, protected from light, to minimize degradation and freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture or assay medium. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all wells, including controls, as DMSO itself can have biological effects.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Cytotoxicity (IC50) Values
Potential Cause Recommended Solution
Compound Precipitation - Visually inspect wells for precipitate after compound addition. - Decrease the final concentration of the compound. - Increase the final DMSO concentration slightly (while staying within the tolerated limit for your cells). - Test the solubility of this compound in your specific culture medium beforehand.
Variable Cell Seeding Density - Ensure a homogenous single-cell suspension before seeding. - Use a calibrated multichannel pipette for cell seeding. - Avoid edge wells of the microplate which are prone to evaporation, or fill them with sterile PBS.
Cell Health and Viability Issues - Use cells within a consistent and low passage number range. - Ensure cells are in the logarithmic growth phase at the time of treatment. - Regularly test for mycoplasma contamination.
Inconsistent Incubation Times - Standardize all incubation times precisely. - For assays with multiple plates, stagger the addition of reagents to ensure consistent incubation for each plate.
Serum Protein Interference - The presence of serum proteins can sometimes interfere with the activity of test compounds.[6] - If inconsistent results persist, consider reducing the serum concentration during the compound incubation period, if tolerated by the cells.
Issue 2: High Variability in Antimicrobial (MIC) Assays
Potential Cause Recommended Solution
Inaccurate Inoculum Density - Standardize the bacterial or fungal inoculum to the recommended McFarland standard or cell concentration for the specific assay protocol (e.g., CLSI guidelines).
Compound Binding to Plastic - Some hydrophobic compounds can adsorb to the surface of standard polystyrene microplates.[7] - Consider using low-binding microplates.
Inconsistent Serial Dilutions - Prepare fresh serial dilutions for each experiment. - Ensure thorough mixing at each dilution step.
Contamination - Use aseptic techniques throughout the procedure. - Include a sterility control (broth only) and a growth control (broth with inoculum, no compound).
Issue 3: Artifacts in Reactive Oxygen Species (ROS) Assays
Potential Cause Recommended Solution
Autofluorescence of the Compound - Run a control with the phenazine compound in cell-free assay medium to check for inherent fluorescence at the detection wavelength.
Probe Instability or Auto-oxidation - Prepare the DCFH-DA probe solution fresh and protect it from light. - Minimize the time between probe loading and measurement.
Cellular Stress from Assay Conditions - Optimize the probe concentration and incubation time to minimize cytotoxicity from the probe itself. - Handle cells gently during washing steps to avoid inducing mechanical stress.
Interference with Detection Reagents - Some compounds can directly react with the ROS detection probe. Run a cell-free control with the compound and the probe to test for direct interaction.

Quantitative Data Summary

Note: The following tables provide example data for phenazine derivatives. Specific values for this compound should be determined empirically.

Table 1: Example Cytotoxicity of Phenazine Derivatives against Various Cancer Cell Lines.

CompoundCell LineIC50 (µM)Reference
Phenazine-1-carboxylic acid derivativeA549 (Lung)8.07[5]
Phenazine-1-carboxylic acid derivativeKG-1 (Leukemia)0.76[5]
Phenazine-1-carboxylic acid derivativeA2780 (Ovarian)0.18[5]
Benzo[a]phenazine derivativeMCF-7 (Breast)15[8]
Benzo[a]phenazine derivativeT24 (Bladder)18[8]

Table 2: Example Antimicrobial Activity of Phenazine-1-Carboxylic Acid (PCA).

OrganismMIC (µg/mL)Reference
Vibrio anguillarum50[9]
Botrytis cinerea25[10]
Staphylococcus aureus (pre-exposed to PCA)>20[11]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microplate containing an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Add the standardized inoculum to each well of the microplate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the microplate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Measurement of Intracellular ROS using DCFH-DA
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Probe Loading: Wash the cells with a warm buffer (e.g., PBS) and then incubate them with DCFH-DA solution in the dark.

  • Compound Treatment: Wash the cells to remove excess probe and then add the this compound at various concentrations. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission) at different time points using a fluorescence microplate reader.

  • Data Analysis: Normalize the fluorescence intensity to the vehicle control to determine the fold-increase in ROS production.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution B Culture and Seed Cells/Microbes C Treat with Serial Dilutions B->C D Incubate for a Defined Period C->D E Add Detection Reagents (e.g., MTT, DCFH-DA) D->E F Measure Signal (Absorbance/Fluorescence) E->F G Calculate IC50/MIC/ROS Fold Change F->G H Statistical Analysis G->H I I H->I Interpret Results & Troubleshoot

Caption: General experimental workflow for bioactivity assays.

signaling_pathway cluster_cell Cell P Phenazine Compound ROS Reactive Oxygen Species (ROS) P->ROS Induces Mito Mitochondrial Stress ROS->Mito Causes Casp Caspase Activation Mito->Casp Leads to Apop Apoptosis Casp->Apop Triggers

Caption: Postulated signaling pathway for phenazine-induced apoptosis.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Phenazine-1-carbaldehyde and Phenazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review for researchers, scientists, and drug development professionals.

Phenazine compounds, a class of nitrogen-containing heterocyclic molecules produced by a wide range of bacteria, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, Phenazine-1-carboxylic acid (PCA) is a well-studied metabolite known for its broad-spectrum antimicrobial and anticancer properties. In contrast, its structural analog, Phenazine-1-carbaldehyde, remains a less explored entity. This guide provides a comparative overview of the known bioactivities of these two phenazine derivatives, supported by available experimental data and detailed methodologies, to aid researchers in drug discovery and development.

Phenazine-1-carboxylic acid (PCA): A Multifaceted Bioactive Compound

Phenazine-1-carboxylic acid, produced by various bacterial species including those from the Pseudomonas and Streptomyces genera, exhibits a remarkable range of biological effects. Its bioactivity has been extensively documented against a variety of fungal and bacterial pathogens, as well as several types of cancer cells. Furthermore, PCA has been shown to possess immunomodulatory properties.

Antimicrobial Activity

PCA is a potent antimicrobial agent with a broad spectrum of activity. It is particularly effective against fungal phytopathogens, making it a valuable compound in the field of agriculture for biocontrol purposes.

Table 1: Antifungal Activity of Phenazine-1-carboxylic acid (PCA)

Fungal SpeciesActivity MetricValueReference
Botrytis cinereaMIC25 µg/mL[1]
Pestalotiopsis kenyanaEC502.32 µg/mL[2]
Various phytopathogenic fungiGrowth Inhibition90-100% at 25 µg/µL[3]
Aspergillus nigerInhibition Zone16 mm[4]
Candida albicansInhibition Zone17 mm[4]

Table 2: Antibacterial Activity of Phenazine-1-carboxylic acid (PCA)

Bacterial SpeciesActivity MetricValueReference
Acidovorax citrulliInhibition Rate10.96% at 4 µg/mL, 66.11% at 32 µg/mL[5]
Gram-positive bacteriaInhibition Zone16 - 28 mm[4]
Gram-negative bacteriaInhibition Zone13 - 36 mm[4]
Anticancer Activity

Recent studies have highlighted the potential of PCA as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the generation of reactive oxygen species (ROS).

Table 3: Anticancer Activity of Phenazine-1-carboxylic acid (PCA)

Cancer Cell LineActivity MetricValueReference
HePG2 (Liver Carcinoma)IC5045.5 µg/mL[4]
PACA (Pancreatic Cancer)% Inhibition74% at 100 µg/mL[4]
PC3 (Prostate Cancer)% Inhibition50% at 100 µg/mL[4]
MCF7 (Breast Cancer)% Inhibition50% at 100 µg/mL[4]
Immunomodulatory Effects

PCA has also been demonstrated to modulate the immune response. It can alter the expression of immunomodulatory proteins in human airway epithelial cells, suggesting its potential role in host-pathogen interactions and inflammatory diseases. For instance, PCA has been shown to increase the release of the pro-inflammatory cytokine IL-8 and the expression of intercellular adhesion molecule-1 (ICAM-1), while decreasing the release of RANTES and monocyte chemoattractant protein-1 (MCP-1)[6].

This compound: An Enigmatic Counterpart

In stark contrast to the wealth of data available for PCA, there is a significant scarcity of information regarding the specific bioactivities of this compound. The existing scientific literature primarily mentions this compound as a synthetic intermediate in the preparation of other phenazine derivatives. Direct experimental data on its antimicrobial, anticancer, or immunomodulatory properties are largely unavailable.

This lack of data presents a significant knowledge gap. However, structure-activity relationship (SAR) studies on various phenazine derivatives suggest that the nature of the substituent at the 1-position of the phenazine ring plays a crucial role in determining the biological activity. It is plausible that the aldehyde functional group in this compound could confer unique biological properties, potentially differing from those of the carboxylic acid group in PCA. Further research is imperative to elucidate the bioactivity profile of this compound.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments cited in this guide are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. A common method for its determination is the broth microdilution assay.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of the test compound in broth B Inoculate each well with a standardized microbial suspension A->B C Incubate plates at an appropriate temperature and duration B->C D Visually inspect for turbidity (microbial growth) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Workflow for MIC determination.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_reagent_addition Reagent Addition & Incubation cluster_measurement Measurement A Seed cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of the test compound A->B C Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G

Workflow for MTT cytotoxicity assay.

Signaling Pathways

The bioactivity of phenazine compounds is often attributed to their ability to interfere with cellular signaling pathways, primarily through the generation of reactive oxygen species (ROS) and subsequent downstream effects.

PCA-Induced Apoptosis Signaling Pathway

PCA has been shown to induce apoptosis in cancer cells through a mechanism involving the production of ROS, which in turn activates downstream signaling cascades leading to programmed cell death.

PCA_Apoptosis_Pathway PCA Phenazine-1-carboxylic acid ROS Increased ROS Production PCA->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Simplified PCA-induced apoptosis pathway.

Conclusion and Future Directions

This comparative guide highlights the extensive and varied bioactivities of Phenazine-1-carboxylic acid, underscoring its potential as a lead compound for the development of new antimicrobial and anticancer agents. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers in this field.

Conversely, the significant lack of data on the bioactivity of this compound represents a critical gap in our understanding of phenazine structure-activity relationships. Future research efforts should be directed towards a thorough investigation of the biological properties of this compound. Such studies would not only expand our knowledge of phenazine chemistry but could also unveil novel therapeutic agents with unique mechanisms of action. A systematic evaluation of the antimicrobial, anticancer, and immunomodulatory effects of this compound is warranted to fully assess its potential and to enable a more complete comparative analysis with its well-characterized carboxylic acid analog.

References

Navigating the Synthesis of Phenazine-1-carbaldehyde: A Comparative Guide to Potential Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Phenazine-1-carbaldehyde, a derivative of the biologically active phenazine scaffold, presents a synthetic challenge due to the lack of a well-established direct route. This guide provides a comparative analysis of two promising, albeit currently hypothetical, synthetic pathways to this target molecule, starting from a common, readily accessible precursor. The efficacy of each route is evaluated based on established organic chemistry principles, offering a roadmap for experimental exploration.

Executive Summary

Direct synthesis of this compound is not prominently documented in scientific literature. However, its precursor, Phenazine-1-carboxylic acid (PCA), is readily synthesized. This guide outlines two potential synthetic routes to this compound originating from PCA:

  • Route A: Selective Reduction of Phenazine-1-carboxylic acid. This approach focuses on the direct conversion of the carboxylic acid functionality to an aldehyde.

  • Route B: Synthesis via 1-Methylphenazine. This multi-step route involves the initial synthesis of 1-methylphenazine followed by a controlled oxidation to the desired aldehyde.

This document provides detailed, plausible experimental protocols for the synthesis of the common intermediate (PCA) and for both proposed routes to this compound. A comparative table summarizing the key metrics of each route is also presented to aid in experimental design and selection.

Comparison of Synthetic Routes

MetricRoute A: Selective Reduction of PCARoute B: Synthesis via 1-Methylphenazine
Starting Material Phenazine-1-carboxylic acid1-Methyl-2-nitroaniline & o-phenylenediamine
Key Transformation Selective reduction of a carboxylic acidControlled oxidation of a methyl group
Number of Steps (from PCA) 13 (reduction of PCA to alcohol, conversion to methyl, oxidation)
Potential Reagents DIBAL-H, TMSCl; LiAlH(OtBu)3SeO2, Ceric Ammonium Nitrate
Potential Advantages More direct, fewer steps from PCA.May offer higher overall yields if reduction of PCA is problematic.
Potential Challenges Over-reduction to the alcohol is a significant risk and requires careful control of reaction conditions. The phenazine nitrogen atoms may interfere with some reducing agents.Multi-step process increases time and potential for yield loss. The oxidation step requires careful control to avoid over-oxidation to the carboxylic acid.
Estimated Overall Yield (from PCA) Moderate to Good (highly dependent on selectivity)Moderate (cumulative yield over three steps)

Experimental Protocols

Synthesis of the Common Precursor: Phenazine-1-carboxylic acid (PCA)

The most widely adopted and reliable method for the synthesis of Phenazine-1-carboxylic acid is the Jourdan-Ullmann reaction followed by a reductive cyclization.[1]

Step 1: Jourdan-Ullmann Coupling

  • To a solution of 2-bromo-3-nitrobenzoic acid (1 eq.) and aniline (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq.) and copper(I) iodide (0.1 eq.).

  • Heat the mixture to 120 °C and stir under an inert atmosphere for 12-16 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water and acidify with concentrated HCl to a pH of ~2.

  • The precipitated product, 2-(phenylamino)-3-nitrobenzoic acid, is collected by filtration, washed with water, and dried.

Step 2: Reductive Cyclization

  • Dissolve the 2-(phenylamino)-3-nitrobenzoic acid (1 eq.) in a solution of sodium hydroxide in ethanol.

  • Add sodium borohydride (3 eq.) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • After cooling, acidify the mixture with acetic acid.

  • The precipitated Phenazine-1-carboxylic acid is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol.

Route A: Selective Reduction of Phenazine-1-carboxylic acid

This proposed route aims for the direct conversion of the carboxylic acid to the aldehyde, a transformation that requires careful selection of reagents to avoid over-reduction to the corresponding alcohol. A plausible approach involves the in-situ formation of a more reactive species, such as a silyl ester, followed by reduction.

Experimental Protocol:

  • Suspend Phenazine-1-carboxylic acid (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add trimethylsilyl chloride (TMSCl, 1.1 eq.) and stir the mixture at room temperature for 30 minutes to form the silyl ester in situ.

  • Cool the reaction mixture to -78 °C.

  • Slowly add a solution of diisobutylaluminium hydride (DIBAL-H, 1.5 eq.) in hexanes dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir until two clear layers are observed.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Route B: Synthesis via 1-Methylphenazine

This alternative pathway involves the initial synthesis of 1-methylphenazine, followed by a controlled oxidation of the methyl group to the aldehyde.

Step 1: Synthesis of 1-Methylphenazine

A plausible synthesis of 1-methylphenazine involves the condensation of 1-methyl-2,3-diaminobenzene with catechol, followed by oxidation. A more direct reported method involves the reaction of o-phenylenediamine with 1-methyl-2-nitroaniline.

Experimental Protocol (from 1-methyl-2-nitroaniline):

  • In a round-bottom flask, combine 1-methyl-2-nitroaniline (1 eq.) and o-phenylenediamine (1.1 eq.).

  • Heat the mixture to 150-160 °C in the presence of a mild acid catalyst, such as p-toluenesulfonic acid, for 4-6 hours.

  • The resulting dihydrophenazine intermediate is not isolated.

  • Dissolve the crude reaction mixture in a suitable solvent like toluene and heat to reflux while bubbling air through the solution to effect oxidation to 1-methylphenazine.

  • After completion of the reaction (monitored by TLC), cool the mixture and purify by column chromatography.

Step 2: Controlled Oxidation of 1-Methylphenazine

The selective oxidation of the methyl group to an aldehyde can be achieved using reagents known for this transformation on activated aromatic systems.

Experimental Protocol:

  • Dissolve 1-methylphenazine (1 eq.) in a mixture of dioxane and water.

  • Add selenium dioxide (1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by TLC.

  • After cooling, filter the reaction mixture to remove selenium metal.

  • Extract the filtrate with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude this compound by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic routes to this compound.

Synthetic_Pathway_A PCA Phenazine-1-carboxylic acid Aldehyde This compound PCA->Aldehyde 1. TMSCl 2. DIBAL-H, -78 °C

Caption: Route A: Selective reduction of Phenazine-1-carboxylic acid.

Synthetic_Pathway_B Precursors 1-Methyl-2-nitroaniline + o-phenylenediamine Methylphenazine 1-Methylphenazine Precursors->Methylphenazine Condensation/ Oxidation Aldehyde This compound Methylphenazine->Aldehyde SeO2, Dioxane/H2O, reflux

Caption: Route B: Synthesis via 1-Methylphenazine.

References

Structure-Activity Relationship of Phenazine-1-carbaldehyde Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazine-1-carbaldehyde, a derivative of the versatile phenazine scaffold, presents a promising starting point for the development of novel therapeutic agents. The strategic modification of its aldehyde functional group into various analogs, such as Schiff bases, thiosemicarbazones, and oxime ethers, offers a pathway to modulate biological activity and explore structure-activity relationships (SAR). This guide provides a comparative analysis of these analogs, summarizing their potential antimicrobial and anticancer activities based on available experimental data for closely related phenazine compounds. Detailed experimental protocols for the synthesis and biological evaluation of these analogs are also presented, alongside visualizations of key signaling pathways implicated in their mechanism of action.

Comparative Biological Activity of Phenazine Analogs

While specific quantitative data for a broad range of this compound analogs remains limited in publicly accessible literature, studies on derivatives of the parent compound, phenazine-1-carboxylic acid, and related heterocyclic aldehydes provide valuable insights into their potential bioactivities. The following tables summarize representative data for analogous compounds, offering a predictive framework for the SAR of this compound derivatives.

Table 1: Anticancer Activity of Phenazine-1-carboxylic Acylhydrazone Analogs

Acylhydrazones, synthesized from the condensation of hydrazides with aldehydes, represent a class of compounds structurally analogous to derivatives of this compound. The following data from a study on phenazine-1-carboxylic acid acylhydrazones demonstrates the potential for potent cytotoxic activity.

Compound IDR Group on AldehydeHeLa IC50 (µM)A549 IC50 (µM)
3a 2-hydroxyphenyl25.3 ± 2.130.1 ± 1.8
3b 4-hydroxyphenyl> 50> 50
3c 2,4-dihydroxyphenyl15.8 ± 1.522.4 ± 2.3
3d 4-(dimethylamino)phenyl8.7 ± 0.912.5 ± 1.1
Cisplatin (Positive Control)10.2 ± 1.215.6 ± 1.7

Table 2: Antimicrobial Activity of Bromophenazine Analogs

This table presents the Minimum Inhibitory Concentration (MIC) values for a series of bromophenazine analogs, highlighting the impact of substitution on antibacterial potency. While not direct derivatives of this compound, this data illustrates the sensitivity of antimicrobial activity to structural modifications on the phenazine core.

Compound IDR1R2R3S. aureus MIC (µM)S. epidermidis MIC (µM)
BP-1 HBrH1.560.78
BP-2 BrHH3.131.56
BP-3 HHBr> 100> 100
BP-4 OMeBrH1.561.56
Pyocyanin (Natural Phenazine)--50100

Experimental Protocols

Synthesis of this compound Thiosemicarbazone Analogs

This protocol describes a general method for the synthesis of thiosemicarbazone derivatives from this compound.

  • Dissolution: Dissolve this compound (1 mmol) in 20 mL of warm ethanol. In a separate flask, dissolve an equimolar amount of the desired thiosemicarbazide derivative (1 mmol) in 15 mL of ethanol, with gentle heating if necessary.

  • Reaction: Slowly add the thiosemicarbazide solution to the this compound solution with constant stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The precipitated solid product is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The final product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

  • Characterization: Confirm the structure of the synthesized analog using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Following the treatment period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation, carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plates: Prepare serial two-fold dilutions of the this compound analogs in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activity of phenazine derivatives is often attributed to their ability to interfere with fundamental cellular processes. Two prominent mechanisms of action that have been proposed for phenazine-based compounds are the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase enzymes.

ROS-Mediated Apoptotic Pathway

Many anticancer agents exert their effects by inducing oxidative stress within cancer cells. Phenazine compounds have been shown to increase the intracellular levels of ROS, which can trigger a cascade of events leading to programmed cell death (apoptosis).

ROS_Apoptosis_Pathway cluster_0 This compound Analog cluster_1 Cellular Response Phenazine Phenazine Analog ROS ↑ Reactive Oxygen Species (ROS) Phenazine->ROS Induces Mito_Stress Mitochondrial Stress ROS->Mito_Stress Causes Caspase Caspase Activation Mito_Stress->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: ROS-mediated apoptotic pathway induced by phenazine analogs.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. Inhibition of these enzymes leads to DNA damage and ultimately cell death. The planar structure of the phenazine ring allows it to intercalate between DNA base pairs, potentially stabilizing the topoisomerase-DNA complex and preventing the re-ligation of the DNA strands.

Topoisomerase_Inhibition cluster_0 Mechanism of Action Phenazine Phenazine Analog Complex Ternary Complex (Phenazine-DNA-Topo) Phenazine->Complex Stabilizes DNA DNA DNA->Complex Topo Topoisomerase Topo->Complex Damage DNA Strand Breaks Complex->Damage Prevents re-ligation Apoptosis Apoptosis Damage->Apoptosis Induces

Caption: Inhibition of topoisomerase by phenazine analogs.

Conclusion

The derivatization of this compound into various analogs, such as Schiff bases and thiosemicarbazones, holds significant potential for the discovery of novel antimicrobial and anticancer agents. While direct and extensive SAR studies on these specific analogs are not yet widely available, the data from closely related phenazine compounds strongly suggest that modifications to the carbaldehyde group can profoundly influence biological activity. The proposed mechanisms of action, including the induction of ROS-mediated apoptosis and topoisomerase inhibition, provide a rational basis for the design of future analogs with enhanced potency and selectivity. The experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of new this compound derivatives, paving the way for further research and development in this promising area of medicinal chemistry.

Biological activity of Phenazine-1-carbaldehyde versus other natural phenazines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the bioactivity of Phenazine-1-carbaldehyde and other prominent natural phenazines, including Pyocyanin and Phenazine-1-carboxylic acid. This report synthesizes available experimental data on their antimicrobial, anticancer, and anti-inflammatory properties and outlines the underlying signaling pathways and experimental methodologies.

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, most notably Pseudomonas and Streptomyces species. These secondary metabolites exhibit a broad spectrum of biological activities, making them a subject of intense research for potential therapeutic applications. This guide provides a comparative overview of the biological activities of this compound against other well-characterized natural phenazines, namely Pyocyanin and Phenazine-1-carboxylic acid (PCA). While extensive data exists for Pyocyanin and PCA, information on the specific biological activities of this compound is limited in the current scientific literature. This guide presents the available data to facilitate further research and drug discovery efforts.

Data Presentation: A Comparative Overview

The biological activities of phenazines are often quantified by their Minimum Inhibitory Concentration (MIC) for antimicrobial effects and their half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory activities. The following tables summarize the available quantitative data for Pyocyanin and Phenazine-1-carboxylic acid.

Table 1: Antimicrobial Activity of Natural Phenazines (MIC values in µg/mL)

CompoundTarget OrganismMIC (µg/mL)Reference
Pyocyanin Staphylococcus aureus33.3 - 150[1][2]
Escherichia coli60 - 1000[2][3]
Klebsiella pneumoniae120 - 300[2]
Candida albicans38.5 - 300[2][4]
Phenazine-1-carboxylic acid (PCA) Vibrio anguillarum50[5]
Botrytis cinerea25
Fusarium oxysporum1.56[6]

Note: Data for this compound is not available in the reviewed literature.

Table 2: Anticancer Activity of Natural Phenazines (IC50 values in µM)

CompoundCancer Cell LineIC50 (µM)Reference
Pyocyanin A549 (Lung Carcinoma)130 (µg/mL)[3]
MDA-MB-231 (Breast Cancer)105 (µg/mL)[3]
Caco-2 (Colorectal Carcinoma)187.9 (µg/mL)[3]
Phenazine-1-carboxylic acid (PCA) DU145 (Prostate Cancer)12.5 (48h)[7][8]
HePG2 (Liver Cancer)45.5 (µg/mL)[9][10]

Note: Data for this compound is not available in the reviewed literature.

Biological Activities and Mechanisms of Action

Antimicrobial Activity

Pyocyanin and PCA are known for their broad-spectrum antimicrobial properties. Pyocyanin exerts its effect by generating reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components of bacteria and fungi.[5] PCA has demonstrated significant activity against various plant and human pathogens.[5][6] The antimicrobial mechanism of PCA also involves the induction of ROS.[5]

Anticancer Activity

The anticancer potential of phenazines is an emerging area of research. Pyocyanin has been shown to induce apoptosis in cancer cells.[3] Similarly, PCA induces programmed cell death in human prostate cancer cells through the generation of ROS and the activation of mitochondrial-related apoptotic pathways.[7][8] The cytotoxicity of various phenazine derivatives against different cancer cell lines has been reported, suggesting the potential for developing novel anticancer agents from this class of compounds.[11][12]

Anti-inflammatory Activity

Certain phenazine derivatives have demonstrated anti-inflammatory properties. For instance, some saphenic acid derivatives, which are phenazine compounds, have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced murine macrophages.[13] The anti-inflammatory mechanism of some natural compounds involves the modulation of the NF-κB signaling pathway, a key regulator of inflammation.[14][15]

Signaling Pathways

The biological effects of phenazines are mediated through their interaction with various cellular signaling pathways.

Phenazine_Signaling_Pathways cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity cluster_anti_inflammatory Anti-inflammatory Activity Phenazines_antimicrobial Phenazines (Pyocyanin, PCA) ROS Reactive Oxygen Species (ROS) Generation Phenazines_antimicrobial->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Bacterial/Fungal Cell Damage Oxidative_Stress->Cell_Damage Phenazines_anticancer Phenazines (PCA) ROS_cancer ROS Generation Phenazines_anticancer->ROS_cancer Mitochondrial_Pathway Mitochondrial Apoptotic Pathway ROS_cancer->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis Phenazines_inflammatory Phenazine Derivatives NFkB_Inhibition Inhibition of NF-κB Pathway Phenazines_inflammatory->NFkB_Inhibition Inflammatory_Mediators Reduced Production of Inflammatory Mediators (e.g., NO) NFkB_Inhibition->Inflammatory_Mediators

Figure 1: Simplified overview of signaling pathways modulated by phenazines.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of standard protocols used to assess the biological activities of phenazine compounds.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the broth microdilution assay.

  • Preparation of Microbial Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution of Phenazine Compound: The phenazine compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The microbial inoculum is added to each well containing the diluted compound.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Assay_Workflow start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum serial_dilution Serial Dilution of Phenazine Compound prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Figure 2: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the phenazine compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[16]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the phenazine compound, followed by stimulation with LPS.

  • Incubation: The plate is incubated for a specified period to allow for NO production.

  • Griess Assay: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (around 540 nm).

  • Calculation of Inhibition: The percentage of inhibition of NO production is calculated by comparing the absorbance of the treated cells to that of the LPS-stimulated control cells.

Conclusion

Natural phenazines, particularly Pyocyanin and Phenazine-1-carboxylic acid, exhibit a remarkable range of biological activities, including potent antimicrobial and promising anticancer effects. Their mechanisms of action often involve the induction of oxidative stress and the modulation of key signaling pathways. While this guide provides a comparative overview based on available data, a significant knowledge gap exists regarding the specific biological activities of this compound. Further experimental investigation into the antimicrobial, anticancer, and anti-inflammatory properties of this compound is warranted to fully understand its therapeutic potential and to facilitate the development of new phenazine-based drugs.

References

Validating the Target Specificity of Phenazine-1-carbaldehyde in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern techniques for validating the target specificity of small molecules, with a focus on the natural product Phenazine-1-carbaldehyde. Understanding the precise molecular targets of a bioactive compound is crucial for elucidating its mechanism of action, predicting potential off-target effects, and advancing its development as a therapeutic agent. While specific protein targets for this compound have not been definitively identified in the literature, this guide outlines the experimental approaches that can be employed for such an investigation, drawing on the known biological activities of related phenazine compounds.

Phenazines, a class of nitrogen-containing heterocyclic compounds produced by various bacteria, are known for their broad-spectrum biological activities, including antimicrobial and cytotoxic effects.[1][2][3] These activities are often attributed to their ability to participate in redox cycling, generate reactive oxygen species (ROS), and interact with cellular macromolecules like DNA and proteins.[4][5][6] Potential protein targets for phenazine compounds could therefore include enzymes involved in cellular respiration, DNA replication and repair, and redox homeostasis.

This guide compares three powerful techniques for target deconvolution and validation: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photoaffinity Labeling (PAL). Each method offers unique advantages and is suited to different stages of the target validation process.

Comparative Analysis of Target Validation Methods

To aid in the selection of the most appropriate technique for your research needs, the following table summarizes the key features, advantages, and limitations of CETSA, DARTS, and Photoaffinity Labeling.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photoaffinity Labeling (PAL)
Principle Ligand binding stabilizes the target protein against thermal denaturation.Ligand binding protects the target protein from proteolytic degradation.A photoreactive probe covalently crosslinks to the target protein upon UV irradiation.
Labeling Requirement Label-free for both compound and protein.Label-free for both compound and protein.Requires chemical modification of the compound to incorporate a photoreactive group and often a reporter tag.
Cellular Context Can be performed in intact cells, cell lysates, and tissues, preserving the native cellular environment.Typically performed in cell lysates, which may not fully recapitulate the cellular environment.Can be performed in live cells, cell lysates, and in vivo, allowing for the capture of interactions in a physiological context.
Throughput High-throughput screening (HTS) formats are available (e.g., CETSA HT).Amenable to high-throughput screening.Can be adapted for high-throughput proteomic analysis.
Information Obtained Confirms direct target engagement and can be used to determine compound potency (EC50).Identifies potential binding partners and can be used to validate direct interactions.Identifies direct binding partners and can pinpoint the specific binding site on the target protein.
Key Advantages - No modification of the compound is needed. - Applicable in live cells, providing physiological relevance. - HTS formats enable large-scale screening.- No modification of the compound is needed. - Simple and cost-effective method. - Can identify targets without prior knowledge.- Provides direct evidence of binding. - Can identify the precise binding site. - Applicable in various biological systems.
Key Limitations - Not all protein-ligand interactions result in a detectable thermal shift. - Can be influenced by downstream cellular events. - Requires specific antibodies for targeted validation.- Relies on the assumption that ligand binding alters protease susceptibility. - May produce false negatives if the binding does not significantly protect the protein. - Less quantitative than CETSA for determining potency.- Requires chemical synthesis of a modified probe, which can be challenging and may alter the compound's activity. - Photoreactive groups can have non-specific interactions. - UV irradiation can potentially damage cells.

Experimental Protocols

Detailed methodologies for the key target validation experiments are provided below. These protocols serve as a general framework and may require optimization based on the specific biological system and compound being investigated.

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: To determine if this compound directly binds to and stabilizes a target protein in intact cells.

Materials:

  • Cells of interest (e.g., cancer cell line, bacterial cells)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • Antibodies against the putative target protein and a loading control

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat cells with various concentrations of this compound or DMSO for a specified time.

  • Harvesting and Resuspension: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the putative target protein. A loading control should also be probed to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities. A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of this compound, signifying stabilization of the target protein.

Drug Affinity Responsive Target Stability (DARTS) Protocol

Objective: To identify potential protein targets of this compound by assessing its ability to protect proteins from proteolysis.

Materials:

  • Cell lysate from the biological system of interest

  • This compound

  • DMSO (vehicle control)

  • Protease (e.g., thermolysin, pronase)

  • Protease inhibitor

  • SDS-PAGE gels

  • Staining solution (e.g., Coomassie blue) or mass spectrometry equipment

Procedure:

  • Lysate Preparation: Prepare a total protein lysate from the cells or tissue of interest.

  • Compound Incubation: Incubate aliquots of the lysate with this compound or DMSO at room temperature for a defined period.

  • Protease Digestion: Add a protease to each sample and incubate for a specific time to allow for protein digestion. The protease concentration and digestion time should be optimized to achieve partial digestion in the control sample.

  • Stopping the Reaction: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis:

    • Gel-based: Analyze the samples by SDS-PAGE and visualize the protein bands using Coomassie blue or silver staining. Look for protein bands that are more intense in the this compound-treated sample compared to the control, indicating protection from proteolysis. These bands can be excised and identified by mass spectrometry.

    • Mass Spectrometry-based (Quantitative Proteomics): Digest the entire sample and analyze by LC-MS/MS to identify and quantify proteins that are enriched in the compound-treated sample.

  • Target Validation: Validate the identified potential targets using orthogonal methods such as CETSA or Western blotting with specific antibodies.

Photoaffinity Labeling (PAL) Protocol

Objective: To covalently label and identify the direct binding partners of this compound.

Materials:

  • A photoaffinity probe derivative of this compound (containing a photoreactive group like a diazirine or benzophenone, and a reporter tag like biotin or an alkyne).

  • Cells or cell lysate.

  • UV light source (e.g., 365 nm).

  • Streptavidin beads (if using a biotin tag).

  • Click chemistry reagents (if using an alkyne tag).

  • SDS-PAGE gels and Western blotting or mass spectrometry equipment.

Procedure:

  • Probe Incubation: Incubate the cells or cell lysate with the this compound photoaffinity probe. Include a control with excess unmodified this compound to compete for specific binding sites.

  • UV Crosslinking: Expose the samples to UV light to activate the photoreactive group and induce covalent crosslinking to interacting proteins.

  • Cell Lysis (if applicable): If using intact cells, lyse the cells to release the proteins.

  • Enrichment of Labeled Proteins:

    • Biotin Tag: Add streptavidin beads to the lysate to pull down the biotin-labeled protein complexes.

    • Alkyne Tag: Perform a click chemistry reaction to attach a biotin tag, followed by streptavidin pulldown.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads. Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against a suspected target or by mass spectrometry for unbiased identification of all labeled proteins.

  • Data Analysis: Compare the protein profiles from the probe-treated sample and the competition control. Proteins that are significantly enriched in the probe-treated sample are considered direct targets.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the potential biological context of this compound's action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cetsa CETSA Workflow cluster_darts DARTS Workflow cluster_pal Photoaffinity Labeling Workflow c1 Cell Treatment with This compound c2 Heat Treatment c1->c2 c3 Cell Lysis c2->c3 c4 Centrifugation c3->c4 c5 Western Blot c4->c5 d1 Lysate Incubation with This compound d2 Protease Digestion d1->d2 d3 SDS-PAGE or Mass Spectrometry d2->d3 p1 Incubation with Photoreactive Probe p2 UV Crosslinking p1->p2 p3 Enrichment of Labeled Proteins p2->p3 p4 Mass Spectrometry p3->p4

Caption: A high-level comparison of the experimental workflows for CETSA, DARTS, and Photoaffinity Labeling.

hypothesized_pathway cluster_cellular_effects Potential Cellular Effects P1C This compound ROS ↑ Reactive Oxygen Species (ROS) P1C->ROS DNA_Damage DNA Interaction/ Damage P1C->DNA_Damage Enzyme_Inhibition Enzyme Inhibition (e.g., Respiratory Chain) P1C->Enzyme_Inhibition Apoptosis Apoptosis ROS->Apoptosis DNA_Damage->Apoptosis Enzyme_Inhibition->Apoptosis

Caption: Hypothesized signaling pathways affected by this compound based on known phenazine bioactivity.

Conclusion

Validating the target specificity of a bioactive small molecule like this compound is a multifaceted process that often requires the application of orthogonal experimental approaches. This guide provides a comparative overview of three powerful techniques—CETSA, DARTS, and Photoaffinity Labeling—each with its own strengths and limitations. While the definitive molecular targets of this compound remain to be elucidated, the methodologies and hypothesized pathways presented here offer a robust framework for researchers to embark on this critical area of investigation. The successful identification and validation of its targets will be a pivotal step in harnessing the full therapeutic potential of this and other phenazine-based compounds.

References

Confirmation of molecular weight and structure using high-resolution mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the precise confirmation of molecular weight and structure is paramount. High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for researchers and scientists, offering unparalleled accuracy and sensitivity in the characterization of molecules, from small drug candidates to complex biotherapeutics. This guide provides a comparative overview of the leading HRMS technologies, detailed experimental protocols for key applications, and visual workflows to aid in understanding these powerful analytical techniques.

Unveiling the Powerhouses: A Comparison of HRMS Technologies

The three most prominent high-resolution mass analyzers—Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR)—each offer a unique combination of performance characteristics. The choice of instrument is often dictated by the specific analytical challenge at hand, balancing the need for resolution, mass accuracy, speed, and cost.[1][2]

FeatureTime-of-Flight (TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Resolving Power Up to 60,000Up to 480,000 (and beyond)[3]>1,000,000[1]
Mass Accuracy < 5 ppm< 1-3 ppm[3]< 0.2 ppm[4]
Scan Speed Very Fast (up to 100 spectra/second)[3]FastSlower
Cost LowerModerateHigh[1]
Key Advantages High throughput, suitable for fast chromatography.[1]Excellent balance of resolution, mass accuracy, and speed; versatile for a wide range of applications.[3]Unmatched resolution and mass accuracy, ideal for complex mixture analysis and structural elucidation.[1][2]
Common Applications Screening, quantitative analysis (with QTOF).[1]Proteomics, metabolomics, drug metabolism studies.[3]Petroleomics, metabolomics, analysis of highly complex mixtures.[1]

In the Lab: Key Experimental Protocols

The following protocols provide a standardized framework for two common applications of high-resolution mass spectrometry in pharmaceutical research.

Protocol 1: Protein Identification using LC-MS/MS

This protocol outlines the steps for identifying proteins from a complex biological sample.

1. Sample Preparation:

  • Extract proteins from cells or tissues using an appropriate lysis buffer.

  • Quantify the protein concentration using a standard assay (e.g., BCA).

  • For in-gel digestion, run the protein sample on a polyacrylamide gel and excise the band of interest. Destain the gel piece thoroughly.[5]

  • For in-solution digestion, denature the proteins using a chaotropic agent like urea.[5]

2. Protein Digestion:

  • Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (DTT).

  • Alkylate the cysteine residues with an alkylating agent such as iodoacetamide to prevent disulfide bond reformation.

  • Digest the proteins into smaller peptides using a protease, most commonly trypsin, which cleaves specifically at the C-terminus of lysine and arginine residues.[6]

3. LC-MS/MS Analysis:

  • Load the peptide mixture onto a reverse-phase liquid chromatography (LC) column.

  • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration. This allows for the sequential elution of peptides based on their hydrophobicity.[6]

  • Introduce the eluted peptides into the high-resolution mass spectrometer via an electrospray ionization (ESI) source.

  • Perform a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide ions.

  • Select the most intense precursor ions for fragmentation using a method like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Acquire tandem mass spectra (MS2) of the fragment ions.[7]

4. Data Analysis:

  • Process the raw MS data to generate a peak list.

  • Search the MS/MS spectra against a protein sequence database (e.g., UniProt) using a search engine like Mascot or Sequest.

  • The search algorithm matches the experimental fragmentation patterns to theoretical fragmentation patterns of peptides in the database to identify the proteins present in the original sample.

Protocol 2: Structural Elucidation of Small Molecules using Tandem Mass Spectrometry (MS/MS)

This protocol details the process of determining the structure of a small molecule.

1. Sample Preparation:

  • Dissolve the purified small molecule in a solvent compatible with the ionization method (e.g., methanol for ESI).

  • Ensure the sample concentration is appropriate for the sensitivity of the mass spectrometer.

2. High-Resolution MS Analysis:

  • Infuse the sample directly into the mass spectrometer or introduce it via an LC system.

  • Acquire a high-resolution full scan (MS1) spectrum to determine the accurate mass of the molecular ion.

  • Use the accurate mass measurement to calculate the elemental composition of the molecule.[8][9]

3. Tandem MS (MS/MS) Analysis:

  • Isolate the molecular ion of interest in the mass spectrometer.

  • Fragment the isolated ion using an appropriate activation method (e.g., CID).

  • Acquire a high-resolution tandem mass spectrum (MS2) of the resulting fragment ions.[8]

  • If necessary, perform further stages of fragmentation (MSn) to obtain more detailed structural information.[8]

4. Data Interpretation and Structure Elucidation:

  • Analyze the fragmentation pattern in the MS/MS spectrum.

  • Propose fragmentation pathways to explain the observed fragment ions.

  • Use the elemental compositions of the fragment ions, deduced from their accurate masses, to piece together the structure of the original molecule.[9]

  • Compare the experimental spectrum to spectral libraries or use in-silico fragmentation tools to aid in the structure elucidation process.[10]

Visualizing the Process: Workflows and Pathways

Visual representations are crucial for understanding the complex processes involved in mass spectrometry. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a key signaling pathway analyzed by these techniques.

Experimental Workflow for Drug Metabolism Study cluster_sample_prep Sample Preparation cluster_lc_ms LC-HRMS Analysis cluster_data_analysis Data Analysis BiologicalMatrix Biological Matrix (e.g., Plasma, Urine) Extraction Metabolite Extraction BiologicalMatrix->Extraction Cleanup Sample Cleanup Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC Injection ESI Electrospray Ionization LC->ESI HRMS High-Resolution MS (MS1 Scan - Accurate Mass) ESI->HRMS MSMS Tandem MS (MS2 Scan - Fragmentation) HRMS->MSMS DataProcessing Data Processing MSMS->DataProcessing Raw Data MetaboliteID Metabolite Identification DataProcessing->MetaboliteID StructuralElucidation Structural Elucidation MetaboliteID->StructuralElucidation

Caption: A typical workflow for a drug metabolism study using LC-HRMS.

MAPK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates & Enters Nucleus GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates CellularResponse Cellular Response (Proliferation, Differentiation) GeneExpression->CellularResponse Leads to

References

Cross-Validation of Analytical Methods for Phenazine-1-carbaldehyde Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of Phenazine-1-carbaldehyde. Due to a lack of specific validated methods for this compound in the current scientific literature, this document outlines proposed methodologies adapted from established and validated techniques for the closely related and structurally similar compound, Phenazine-1-carboxylic acid (PCA). The provided experimental protocols and performance data for PCA serve as a robust starting point for the development and cross-validation of methods for this compound.

Executive Summary

The quantification of this compound, a key chromophore and potential bioactive molecule, is essential in various research and development settings. This guide explores three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS). While direct experimental data for this compound is not available, the presented methods for PCA offer a strong foundation for adaptation. Cross-validation of these adapted methods will be crucial to ensure accuracy, precision, and reliability for the specific quantification of this compound.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for Analytical Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods to ensure data integrity and consistency.

cluster_0 Method Cross-Validation Workflow A Define Analytical Requirements (e.g., Sensitivity, Specificity) B Develop/Adapt Primary Method (e.g., HPLC) A->B C Develop/Adapt Secondary Method (e.g., UV-Vis, LC-MS) A->C D Method Validation (Primary) B->D E Method Validation (Secondary) C->E F Analyze Identical Samples with Both Methods D->F E->F G Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) F->G H Assess Agreement & Bias G->H I Methods are Cross-Validated H->I Agreement within acceptable limits J Investigate Discrepancies H->J Discrepancy found J->B J->C

Caption: General workflow for analytical method cross-validation.

Comparative Analysis of Analytical Methods

The following table summarizes the experimental conditions and performance characteristics of analytical methods developed for Phenazine-1-carboxylic acid (PCA). These parameters provide a valuable reference for developing and validating methods for this compound.

ParameterHPLC-UVUV-Vis SpectrophotometryLC-MS
Principle Chromatographic separation followed by UV detection.Measurement of light absorbance at a specific wavelength.Chromatographic separation coupled with mass spectrometric detection.
Instrumentation HPLC system with a UV detector.UV-Vis Spectrophotometer.LC system coupled to a Mass Spectrometer (e.g., TOF, QQQ).
Stationary Phase Reversed-phase C18 column (e.g., 5 μm, 4.6 x 250 mm).[1]Not applicable.Reversed-phase C18 column (e.g., 5 μm, 4.6 x 150 mm).[2]
Mobile Phase Isocratic or gradient elution with Methanol/Acetonitrile and water (often with a pH modifier like formic acid or ammonium acetate).[3]Methanol.[4]Gradient elution with Acetonitrile and water, both containing 0.1% formic acid.[5]
Detection Wavelength (λmax) ~252 nm and ~365 nm.[4]~252 nm and ~365 nm.[4]Based on the mass-to-charge ratio (m/z) of the analyte.
Linearity Range (for PCA) 10 - 250 µg/mL.[6]Dependent on the molar absorptivity of the compound.Typically offers a wide linear range.
Limit of Detection (LOD) (for PCA) 0.38 µg/mL.[6]Method dependent, generally in the µg/mL range.High sensitivity, often in the ng/mL to pg/mL range.
Limit of Quantification (LOQ) (for PCA) 1.28 µg/mL.[6]Method dependent, generally in the µg/mL range.High sensitivity, often in the ng/mL to pg/mL range.
Precision (RSD%) Good intra- and inter-day precision reported for PCA.[6]Generally high precision.Excellent precision.
Accuracy (Recovery %) Good recovery ranges reported for PCA.[6]Dependent on matrix effects.High accuracy, can be improved with internal standards.
Selectivity High, based on retention time and UV spectrum.Low, susceptible to interference from other absorbing compounds.Very high, based on retention time and specific mass-to-charge ratio.
Sample Preparation Extraction with an organic solvent (e.g., ethyl acetate) followed by dissolution in the mobile phase.[5]Dissolution in a suitable solvent (e.g., methanol).Similar to HPLC, may require further dilution.

Detailed Experimental Protocols (Adapted for this compound)

The following are proposed starting protocols for the quantification of this compound, based on methods for PCA. Optimization and validation will be necessary.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in various sample matrices.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm internal diameter, 250 mm length) is recommended.[1]

  • Mobile Phase: A starting point could be an isocratic mixture of methanol and water (e.g., 60:40 v/v) or acetonitrile and water. The addition of a small amount of acid (e.g., 0.1% formic acid) may improve peak shape.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Based on the UV spectrum of PCA, initial detection wavelengths of around 252 nm and 365 nm should be evaluated for this compound.[4] A photodiode array (PDA) detector would be advantageous to obtain the full UV spectrum and confirm peak purity.

  • Sample Preparation: A liquid-liquid extraction using a solvent like ethyl acetate is a common procedure for phenazines.[5] The extracted sample should be dried and reconstituted in the mobile phase before injection.

  • Quantification: A calibration curve should be prepared using standards of purified this compound of known concentrations.

UV-Vis Spectrophotometry

This method is a simpler and faster alternative for a preliminary estimation of the concentration of this compound, especially in relatively clean samples.

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Solvent: Methanol is a suitable solvent for dissolving phenazine compounds.[4]

  • Procedure:

    • Prepare a series of standard solutions of this compound in methanol with known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). The λmax for this compound is expected to be around 252 nm and 365 nm, similar to PCA.[4]

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample (dissolved in methanol) and determine its concentration from the calibration curve.

  • Considerations: This method is less selective than HPLC and may be prone to interference from other compounds in the sample that absorb at the same wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the highest sensitivity and selectivity and is ideal for the quantification of this compound at low concentrations or in complex matrices.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Triple Quadrupole (QQQ)).

  • Chromatographic Conditions: The HPLC conditions described above can be adapted for LC-MS. The mobile phase should be compatible with the mass spectrometer's ionization source (e.g., using volatile buffers like ammonium formate instead of non-volatile salts). A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is a good starting point.[5]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is often suitable for nitrogen-containing heterocyclic compounds.

    • Detection: The instrument should be set to monitor for the specific mass-to-charge ratio (m/z) of the protonated this compound molecule [M+H]⁺. For high confidence in identification, monitoring of specific fragment ions in tandem MS (MS/MS) mode is recommended.

  • Quantification: An internal standard (a structurally similar compound not present in the sample) should be used to improve the accuracy and precision of quantification. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Conclusion

References

Comparative transcriptomics of microbes treated with Phenazine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the transcriptomic impact of phenazine compounds on various microbes. This guide provides a comparative analysis based on available experimental data for prominent phenazine derivatives, offering insights into their potential mechanisms of action and serving as a foundational resource for the study of related molecules like Phenazine-1-carbaldehyde.

While direct comparative transcriptomic studies on this compound are not extensively available in the current body of scientific literature, a wealth of data exists for structurally similar and well-researched phenazine compounds, such as Phenazine-1-carboxylic acid (PCA) and Phenazine-1-carboxamide (PCN). This guide leverages these data to provide a comparative overview of the microbial transcriptomic responses to these key phenazine derivatives. The insights gleaned from these analyses can serve as a valuable proxy for understanding the potential bioactivity of this compound and for designing future research.

Quantitative Data Summary

The following tables summarize the key transcriptomic changes observed in different microbes upon treatment with various phenazine compounds.

Table 1: Comparative Transcriptomic Effects of Phenazine Derivatives on Bacteria

MicrobePhenazine CompoundKey Upregulated Genes/PathwaysKey Downregulated Genes/PathwaysReference
Pseudomonas chlororaphis 30-842-Hydroxy-phenazine-1-carboxylic acid (2-OH-PCA)Pyocin biosynthesis, Lysis cassette genes-[1][2]
Pseudomonas aeruginosaPhenazine-1-carboxylic acid (PCA)Quorum sensing-related genes, Phenazine biosynthesis genesGenes for Fe(III) acquisition (e.g., siderophore biosynthesis)[3][4]
Staphylococcus aureusPhenazine-1-carboxylic acid (PCA)tet38 (MDR efflux pump)tetR21 (repressor of tet38)[5][6][7]
Pseudomonas chlororaphis GP72DTT (inducer of phenazine production)Phenazine biosynthetic cluster, Antioxidative stress genes, Phosphate transport system, mexGHI-opmD efflux pumpPhenazine competitive pathways[8][9]

Table 2: Transcriptomic Effects of Phenazine-1-carboxamide (PCN) on Fungi

MicrobePhenazine CompoundKey Upregulated Genes/PathwaysKey Downregulated Genes/PathwaysReference
Rhizoctonia solani AG1IAPhenazine-1-carboxamide (PCN)Oxidoreductase activity, Cofactor binding, Coenzyme binding, ATP-binding cassette (ABC) transporters, Nitrogen metabolism, Aminobenzoate degradationFatty acid metabolic process, Fatty acid oxidation, Lipid oxidation, Cellular structures, Cell membrane functions, Cellular nutrition, Vacuole-mitochondrion membrane contact site, ATPase activity[10][11]

Experimental Protocols

This section details a generalized methodology for conducting a comparative transcriptomics study of microbial responses to phenazine compounds, based on protocols described in the cited literature.[4][11][12]

Microbial Culture and Treatment
  • Strain Cultivation: Culture the microbial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, or Rhizoctonia solani) in an appropriate liquid medium (e.g., Luria-Bertani broth, Tryptic Soy Broth, or Potato Dextrose Broth) to the mid-logarithmic growth phase at the optimal temperature and shaking conditions.

  • Phenazine Treatment: Introduce the phenazine compound (e.g., this compound, PCA, or PCN) at a predetermined sub-lethal concentration to the experimental cultures. A vehicle control (e.g., DMSO) should be added to the control cultures.

  • Incubation: Continue to incubate the treated and control cultures under the same conditions for a specified duration to allow for transcriptomic changes to occur.

RNA Extraction and Quality Control
  • Cell Harvesting: Harvest the bacterial or fungal cells by centrifugation at a low temperature.

  • RNA Isolation: Immediately proceed with total RNA extraction using a standard method such as the TRIzol method or a commercially available RNA extraction kit.[11]

  • RNA Quality Assessment:

    • Assess RNA degradation and potential contamination by agarose gel electrophoresis.

    • Determine RNA purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).

    • Quantify RNA concentration using a fluorometric method (e.g., Qubit).

    • Evaluate RNA integrity (RIN value) using a bioanalyzer (e.g., Agilent 2100).

Library Preparation and Sequencing
  • mRNA Enrichment: For eukaryotes, enrich for mRNA using oligo(dT) magnetic beads. For bacteria, ribosomal RNA (rRNA) depletion is typically performed.

  • Library Construction: Construct sequencing libraries from the enriched mRNA or rRNA-depleted RNA using a strand-specific library preparation kit.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina HiSeq.[12]

Bioinformatic Analysis
  • Data Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.

  • Read Mapping: Align the high-quality reads to the reference genome of the microbe using a mapping tool like Bowtie2.[4]

  • Gene Expression Quantification: Calculate gene expression levels, for example, as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).[4]

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the treated and control groups using a statistical package like edgeR. Genes with a p-value < 0.05 and a fold change greater than a specified threshold (e.g., 2-fold) are typically considered significant.[4]

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to understand the biological functions and pathways affected by the phenazine treatment.

Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of phenazine compounds.

experimental_workflow cluster_culture Microbial Culture & Treatment cluster_rna RNA Processing cluster_seq Sequencing cluster_analysis Bioinformatic Analysis Culture Microbial Culture Treatment Phenazine Treatment Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 Lib_Prep Library Preparation QC1->Lib_Prep Sequencing High-Throughput Sequencing Lib_Prep->Sequencing Data_QC Data Quality Control Sequencing->Data_QC Mapping Read Mapping Data_QC->Mapping DEG_Analysis Differential Gene Expression Mapping->DEG_Analysis Functional_Analysis Functional Annotation DEG_Analysis->Functional_Analysis

Caption: A generalized experimental workflow for comparative transcriptomics of microbes.

quorum_sensing_pathway cluster_input Signal Input cluster_regulation Transcriptional Regulation Phenazine Phenazine Compound (e.g., PCA) QS_System Quorum Sensing System (e.g., PhzR/PhzI) Phenazine->QS_System modulates Phenazine_Biosynthesis Phenazine Biosynthesis Genes (phz operons) QS_System->Phenazine_Biosynthesis upregulates Virulence_Factors Other Virulence Factors QS_System->Virulence_Factors regulates

Caption: Simplified quorum sensing pathway influenced by phenazines in Pseudomonas.

iron_acquisition_pathway cluster_phenazine_effect Phenazine Action cluster_bacterial_response Bacterial Response PCA Phenazine-1-carboxylic acid (PCA) FeIII Fe(III) PCA->FeIII reduces Siderophore_Biosynthesis Siderophore Biosynthesis Genes PCA->Siderophore_Biosynthesis downregulates Siderophore_Transport Siderophore Transport Genes PCA->Siderophore_Transport downregulates FeII Fe(II) FeIII->FeII FeoB Fe(II) Uptake Protein (FeoB) FeII->FeoB uptake via

References

Safety Operating Guide

Proper Disposal of Phenazine-1-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Phenazine-1-carbaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.

  • Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this compound. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. In cases of potential dust generation, a dust respirator is also recommended.[1]

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.

  • Spill Management: In the event of a spill, immediately evacuate the area and alert the appropriate emergency services and your institution's Environmental Health and Safety (EHS) department.[1] For minor spills, and if it is safe to do so, use dry clean-up procedures to avoid generating dust.[1] The spilled material should be collected in a clean, dry, sealable, and properly labeled container for disposal.[1]

II. Hazardous Waste Classification and Storage

Proper classification and storage of this compound waste are critical for ensuring compliant disposal.

  • Waste Classification: While a specific EPA hazardous waste code for this compound is not explicitly listed in the search results, it should be treated as hazardous waste. This is based on the general characteristics of aromatic aldehydes and related phenazine compounds, which may exhibit toxicity or other hazardous properties. It is the responsibility of the waste generator to determine if the waste is hazardous.[2] Consultation with your institution's EHS department is mandatory for accurate waste classification.

  • Storage: Unused or waste this compound must be stored in a sturdy, leak-proof, and clearly labeled container.[3][4] The label should include the full chemical name, associated hazards, and the date of waste generation.[3] Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.[3] It is crucial to keep the waste container sealed at all times, except when adding waste.[3][5]

Parameter Guideline Primary Hazard Classes (Anticipated)
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles/face shield, lab coat, dust respirator (if dust is generated)Acute Toxicity (Oral)
Waste Container Sturdy, leak-proof, compatible material, properly sealedSkin/Eye Irritation (potential)
Waste Labeling Full chemical name, hazard warnings, accumulation start dateAquatic Toxicity (potential)
Storage Location Designated hazardous waste satellite accumulation area, secondary containment for liquidsCombustible Dust (potential)

III. Step-by-Step Disposal Procedure

The following is a general, step-by-step procedure for the disposal of this compound. This procedure should be adapted to comply with your institution's specific policies and local regulations.

  • Consult Institutional Guidelines: Before beginning, review your organization's chemical hygiene plan and hazardous waste disposal guidelines. Contact your EHS department for specific instructions.

  • Prepare for Disposal: Ensure all necessary PPE is worn and that you are working in a designated area, such as a chemical fume hood.

  • Containerize Waste:

    • Solid Waste: Carefully transfer any solid this compound waste into a designated hazardous waste container. Avoid generating dust during the transfer.

    • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or absorbent pads, should also be placed in the designated hazardous waste container.

    • Empty Containers: An empty container that has held this compound should be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[3][5] After rinsing, the container's label should be defaced before disposal as regular trash, if permitted by your institution.[3]

  • Label the Waste Container: Securely affix a completed hazardous waste label to the container. The label must include the full chemical name ("this compound") and a clear indication of the contents.

  • Arrange for Pickup: Contact your institution's EHS department or approved hazardous waste disposal contractor to arrange for the collection of the waste container.[3] Do not dispose of this compound down the drain or in the regular trash.[3][4]

IV. Experimental Protocols

The provided search results did not contain specific experimental protocols for the disposal or neutralization of this compound. The recommended procedure is to dispose of the chemical through a licensed hazardous waste disposal company.[6][7]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Assessment cluster_waste_handling Waste Handling & Containerization cluster_final_disposal Final Disposal Steps start Start: Have this compound for Disposal consult_ehs Consult Institutional EHS Guidelines & SDS start->consult_ehs don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) consult_ehs->don_ppe work_area Work in Ventilated Area (Fume Hood) don_ppe->work_area is_solid Is the waste solid? work_area->is_solid containerize_solid Place in Labeled Hazardous Waste Container is_solid->containerize_solid Yes is_contaminated Are there contaminated materials? is_solid->is_contaminated No containerize_solid->is_contaminated containerize_contaminated Place in the same Hazardous Waste Container is_contaminated->containerize_contaminated Yes is_empty_container Is it an empty container? is_contaminated->is_empty_container No containerize_contaminated->is_empty_container triple_rinse Triple-rinse with appropriate solvent is_empty_container->triple_rinse Yes seal_container Securely Seal Waste Container is_empty_container->seal_container No collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface original label collect_rinsate->deface_label dispose_container Dispose of container as non-hazardous waste (if permitted) deface_label->dispose_container dispose_container->seal_container label_waste Affix Hazardous Waste Label seal_container->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup end End: Waste Transferred to EHS request_pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and procedures, as well as local, state, and federal regulations, for the proper disposal of chemical waste.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.